molecular formula C16H31NO4 B558784 Boc-11-aminoundecanoic acid CAS No. 10436-25-6

Boc-11-aminoundecanoic acid

カタログ番号: B558784
CAS番号: 10436-25-6
分子量: 301.42 g/mol
InChIキー: HPTPZJBSQUULAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-11-aminoundecanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H31NO4 and its molecular weight is 301.42 g/mol. The purity is usually 95%.
The exact mass of the compound 11-((tert-Butoxycarbonyl)amino)undecanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

11-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO4/c1-16(2,3)21-15(20)17-13-11-9-7-5-4-6-8-10-12-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTPZJBSQUULAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401054
Record name 11-[(tert-Butoxycarbonyl)amino]undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10436-25-6
Record name 11-[(tert-Butoxycarbonyl)amino]undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-((tert-butoxycarbonyl)amino)undecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Boc-11-aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-11-aminoundecanoic acid is a bifunctional molecule widely utilized in the fields of medicinal chemistry, peptide synthesis, and drug development.[1][2] Its structure comprises a C11 alkyl chain, which provides a flexible spacer, a terminal carboxylic acid, and a tert-butyloxycarbonyl (Boc) protected amine. This strategic combination of functional groups makes it an invaluable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with relevant experimental protocols and its application in PROTAC synthesis.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding its behavior in various chemical and biological systems, including reaction conditions, formulation, and pharmacokinetic profiling.

General and Physical Properties
PropertyValueSource
CAS Number 10436-25-6[1][3][5][6]
Molecular Formula C₁₆H₃₁NO₄[2][3][5][6]
Molecular Weight 301.42 g/mol [5][6][7]
Appearance White to off-white solid/powder/crystal[2][6][7]
Melting Point 66-70 °C[8]
Boiling Point (Predicted) 441.9 ± 18.0 °C[6][7]
Density (Predicted) 1.006 ± 0.06 g/cm³[6][7]
Solubility and Partitioning
PropertyValueSource
Solubility Soluble in methanol and other organic solvents.[1][6]
pKa (Predicted, Carboxylic Acid) 4.78 ± 0.10[6]
LogP (Predicted) 4.1066[5]
Spectroscopic and Purity Data
PropertyValueSource
Purity ≥95% to >98.0% (by Neutralization Titration or HPLC)[2][8]
Storage Recommended at 0-8 °C or -20°C, in a cool, dry place.[2][3][7]
Infrared (IR) Spectrum Conforms to structure[8]
Nuclear Magnetic Resonance (NMR) Spectrum Conforms to structure[8]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., an oil bath or a metal block apparatus).

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Solubility Determination

Assessing the solubility of this compound in various solvents is essential for its use in synthesis and purification.

Methodology: Qualitative Assessment

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane) are selected.

  • Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

  • A small volume of the chosen solvent (e.g., 1 mL) is added incrementally with vigorous shaking or vortexing after each addition.

  • Observation: The compound is classified as soluble if a clear, homogenous solution is formed. If the compound does not dissolve, it is deemed insoluble in that solvent under the tested conditions.

pKa Determination

The acid dissociation constant (pKa) of the carboxylic acid group influences the charge state of the molecule at a given pH, which is critical for its reactivity and biological interactions.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise weight of this compound is dissolved in a suitable solvent mixture (e.g., water/methanol) to a known concentration.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition, allowing for equilibration.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized.

Application in PROTAC Synthesis

This compound is a commonly employed linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The 11-carbon chain of this linker provides the necessary flexibility and length to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.

The synthetic utility of this compound lies in its orthogonal protecting groups. The carboxylic acid can be activated and coupled to an amine-containing ligand for either the target protein or the E3 ligase. Subsequently, the Boc-protecting group on the amine can be removed under acidic conditions to reveal a free amine, which can then be coupled to the carboxylic acid of the other ligand.

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound as a linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Amide Coupling Boc_Linker This compound Coupling1 Amide Coupling (e.g., EDC, HATU) Boc_Linker->Coupling1 Ligand1 Target Protein Ligand (with -NH2) Ligand1->Coupling1 Intermediate1 Boc-Linker-Ligand1 Coupling1->Intermediate1 Deprotection Acidic Conditions (e.g., TFA) Intermediate1->Deprotection Intermediate2 H2N-Linker-Ligand1 Deprotection->Intermediate2 Coupling2 Amide Coupling (e.g., EDC, HATU) Intermediate2->Coupling2 Ligand2 E3 Ligase Ligand (with -COOH) Ligand2->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

References

An In-depth Technical Guide to the Mechanism of Action of Boc-11-aminoundecanoic Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-11-aminoundecanoic acid is a bifunctional linker molecule increasingly utilized in the field of bioconjugation, particularly in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid connected by a long eleven-carbon alkyl chain, provides a versatile platform for covalently linking biomolecules. This guide delves into the core mechanism of action of this compound in bioconjugation, detailing the chemistry of its functional groups, its role as a flexible spacer, and the impact of its long alkyl chain on the physicochemical properties of the resulting bioconjugates. This document provides a comprehensive resource for researchers and drug development professionals, complete with experimental protocols and quantitative data to facilitate its effective implementation in their work.

Introduction

Bioconjugation, the chemical strategy of linking two or more molecules, at least one of which is a biomolecule, is a cornerstone of modern drug development and biomedical research.[1][2] The choice of a linker molecule is critical, as it can significantly influence the stability, solubility, and biological activity of the final conjugate. This compound has emerged as a valuable tool in the bioconjugation toolbox due to its defined length, chemical handles, and hydrophobic nature.[3][] This guide will provide a detailed exploration of its mechanism of action in forming stable bioconjugates.

Core Chemistry of this compound

The utility of this compound in bioconjugation stems from the distinct reactivity of its two terminal functional groups: the Boc-protected amine and the carboxylic acid. This bifunctionality allows for a sequential and controlled conjugation strategy.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry.[5] Its primary function is to prevent the amine group from participating in unwanted side reactions during the conjugation process. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to expose the free amine for subsequent conjugation steps.

Activation of the Carboxylic Acid for Amide Bond Formation

The terminal carboxylic acid is the primary reactive handle for conjugation to amine-containing biomolecules, such as the lysine residues on a protein. To facilitate the formation of a stable amide bond, the carboxylic acid must first be activated. This is typically achieved using carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an auxiliary nucleophile like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[3][6] The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine group of the biomolecule.

Mechanism of Action in a Bioconjugation Workflow

The use of this compound as a linker in bioconjugation typically follows a two-step process. This sequential approach allows for the controlled assembly of complex bioconjugates.

Step 1: Initial Amide Bond Formation

The first step involves the conjugation of the carboxylic acid of this compound to a primary amine on the first binding partner (e.g., a small molecule drug or a targeting ligand). This reaction is typically carried out in an organic solvent and utilizes standard amide coupling reagents.

Step 2: Boc Deprotection and Second Amide Bond Formation

Following the initial conjugation, the Boc protecting group is removed to expose the terminal amine. This newly liberated amine is then available for conjugation to the second binding partner (e.g., a protein, peptide, or another small molecule) which typically possesses an activated carboxylic acid or other amine-reactive functional group.

The Undecanoic Acid Chain: More Than Just a Spacer

The eleven-carbon alkyl chain of this compound serves as a long, flexible spacer, which is crucial for several reasons:

  • Steric Hindrance Mitigation: The long linker arm can overcome steric hindrance between the two conjugated molecules, allowing them to adopt their optimal conformations for biological activity.

  • Improved Physicochemical Properties: The hydrophobic nature of the alkyl chain can influence the solubility and aggregation propensity of the final bioconjugate.[7] In the context of PROTACs, the linker's composition and length are critical for achieving the necessary ternary complex formation between the target protein and the E3 ligase.

  • Enhanced Stability: The all-carbon backbone of the undecanoic acid chain is chemically robust and resistant to enzymatic cleavage, contributing to the in vivo stability of the bioconjugate.

Quantitative Data and Experimental Protocols

While the precise yields and optimal reaction conditions can vary depending on the specific biomolecules being conjugated, the following tables and protocols provide a general framework for the use of this compound.

Table of Reagents and Typical Reaction Conditions
Reaction Step Reagents Typical Solvent Typical Temperature Typical Reaction Time Notes
Carboxylic Acid Activation & Amide Coupling EDC, NHS (or HOBt)DMF, DCMRoom Temperature2-12 hoursAnhydrous conditions are recommended. The molar ratio of coupling agents to carboxylic acid is typically 1.1-1.5 equivalents.
Boc Deprotection Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature30-60 minutesA scavenger such as triisopropylsilane (TIS) may be added to prevent side reactions.
General Experimental Protocol for Conjugation to a Protein

Materials:

  • This compound

  • Protein with accessible lysine residues

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Size-exclusion chromatography column

Procedure:

  • Activation of this compound: Dissolve this compound, EDC, and NHS in anhydrous DMF. Stir at room temperature for 1 hour to form the NHS-ester.

  • Conjugation to Protein: Add the activated this compound solution to a solution of the protein in PBS. The molar ratio of the linker to the protein should be optimized, but a starting point of 10:1 to 20:1 is common. Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography.

  • Boc Deprotection (if required for subsequent conjugation): Lyophilize the purified conjugate. Dissolve the conjugate in a solution of TFA in DCM (e.g., 20-50% v/v). Stir at room temperature for 30 minutes.

  • Final Purification: Remove the TFA and DCM under a stream of nitrogen and purify the deprotected conjugate using size-exclusion chromatography.

Visualizing the Mechanism and Workflow

Diagrams of Signaling Pathways and Workflows

Bioconjugation_Workflow cluster_step1 Step 1: Initial Amide Bond Formation cluster_step2 Step 2: Boc Deprotection & Second Conjugation Boc_Linker This compound Activated_Linker Activated Boc-Linker Boc_Linker->Activated_Linker Activation Activator EDC/NHS Activator->Activated_Linker Molecule1 Molecule 1 (e.g., Drug) Conjugate1 Boc-Linker-Molecule 1 Molecule1->Conjugate1 Activated_Linker->Conjugate1 Coupling Deprotected_Conjugate H2N-Linker-Molecule 1 Conjugate1->Deprotected_Conjugate Deprotection Deprotection TFA Deprotection->Deprotected_Conjugate Final_Conjugate Molecule 2-Linker-Molecule 1 Deprotected_Conjugate->Final_Conjugate Coupling Molecule2 Molecule 2 (e.g., Protein) Molecule2->Final_Conjugate Amide_Bond_Formation Carboxylic_Acid R-COOH (Boc-Linker) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester NHS-Ester O_Acylisourea->NHS_Ester + NHS NHS NHS NHS->NHS_Ester Amide_Bond R-CO-NH-R' (Stable Conjugate) NHS_Ester->Amide_Bond + R'-NH2 Amine R'-NH2 (Biomolecule) Amine->Amide_Bond

References

A Technical Guide to the Key Applications of Boc-11-aminoundecanoic Acid in Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-11-aminoundecanoic acid is a versatile bifunctional molecule that has become an indispensable tool in modern biochemistry and drug development. Its structure, featuring a long eleven-carbon alkyl chain, a terminal carboxylic acid, and a tert-butyloxycarbonyl (Boc)-protected amine, provides a unique combination of hydrophobicity, flexibility, and orthogonal reactivity. This allows for its strategic incorporation into a wide array of biomolecular constructs, from synthetic peptides and sophisticated drug delivery systems to highly sensitive biosensors. This technical guide provides an in-depth exploration of the core applications of this compound, complete with experimental protocols, quantitative data, and visual workflows to aid researchers in leveraging its full potential.

Core Properties and Specifications

This compound is a white solid at room temperature with good solubility in various organic solvents.[1] Its key physicochemical properties are summarized below.

PropertyValueReference
CAS Number 10436-25-6[2]
Molecular Formula C₁₆H₃₁NO₄[2]
Molecular Weight 301.42 g/mol [2]
Melting Point 67-68 °C[3]
Appearance White to off-white powder[2]
Purity ≥98.0%[4]
Storage 0-8 °C, sealed in a dry environment[2]

Key Applications in Biochemistry

The unique structural features of this compound underpin its utility in several key areas of biochemical research and development.

Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group is a cornerstone of one of the two primary strategies in solid-phase peptide synthesis (SPPS).[5][6] this compound can be incorporated into a peptide sequence to introduce a long, flexible, and hydrophobic spacer. This is particularly advantageous in the synthesis of hydrophobic peptides, where the alkyl chain can help to disrupt aggregation and improve solubility.[5]

This protocol outlines a single coupling cycle for incorporating an amino acid, such as this compound, into a growing peptide chain on a solid support.

Materials:

  • Boc-protected amino acid (e.g., this compound)

  • Peptide synthesis resin (e.g., Merrifield, PAM, or BHA resin)[3]

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • HOBt (1-Hydroxybenzotriazole)

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.[3]

    • Wash the resin thoroughly with DCM and then DMF to remove residual TFA.

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DMF to neutralize the protonated N-terminus.

    • Wash the resin with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents relative to resin loading) with a coupling reagent like HBTU (3 eq.) and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test to ensure completion.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Boc_SPPS_Workflow start Start with Resin-Bound Peptide (N-terminus Boc-protected) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DMF) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt) neutralization->coupling washing Washing (DMF, DCM) coupling->washing next_cycle Next Cycle or Final Cleavage washing->next_cycle PROTAC_Mechanism PROTAC PROTAC (with C11 Linker) TargetProtein Target Protein of Interest (POI) PROTAC->TargetProtein binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase binds TernaryComplex Ternary Complex (POI-PROTAC-E3) TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome recognized by Degradation Degradation of POI Proteasome->Degradation leads to Nanoparticle_Functionalization start Carboxylated Nanoparticle activation Carboxyl Activation (EDC/NHS) start->activation conjugation Conjugation with This compound activation->conjugation washing1 Washing conjugation->washing1 deprotection Boc Deprotection (TFA) washing1->deprotection washing2 Washing deprotection->washing2 final_product Amine-Functionalized Nanoparticle washing2->final_product SAM_Immunosensor GoldSurface Gold Electrode Surface SAM Self-Assembled Monolayer (e.g., 11-MUA) GoldSurface->SAM forms on Activation Carboxyl Activation (EDC/NHS) SAM->Activation undergoes AntibodyImmobilization Antibody Immobilization Activation->AntibodyImmobilization enables AnalyteBinding Analyte Binding AntibodyImmobilization->AnalyteBinding allows for SignalGeneration Signal Generation (e.g., Electrochemical, SPR) AnalyteBinding->SignalGeneration results in

References

Boc-11-Aminoundecanoic Acid: A Versatile Linker and Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Boc-11-aminoundecanoic acid is a bifunctional molecule that has emerged as a crucial building block in medicinal chemistry.[1][2] Its structure features a long, flexible eleven-carbon aliphatic chain, which is capped at one end by a carboxylic acid and at the other by an amine group protected by a tert-butyloxycarbonyl (Boc) group.[2][3][4] This unique architecture, combining a lipophilic spacer with orthogonal protecting groups, makes it an invaluable tool for synthesizing complex bioactive molecules, including peptides and Proteolysis Targeting Chimeras (PROTACs).[1][3][5][] The Boc group provides stable protection for the amine under various reaction conditions and can be readily removed under mild acidic conditions, while the carboxylic acid allows for straightforward coupling to amine-containing molecules.[2][3] These features enable its use in peptide synthesis, drug modification to enhance solubility and bioavailability, and bioconjugation.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and use in chemical synthesis.

PropertyValueReferences
CAS Number 10436-25-6[1][2][3]
Molecular Formula C16H31NO4[1][3][4]
Molecular Weight 301.4 g/mol [1][3]
Appearance White to almost white solid/powder[1][4]
Melting Point 67-68 °C[4]
Solubility Soluble in organic solvents like methanol.[2][4]
Storage Conditions 0-8 °C or -20°C; Store in a dry environment.[1][3][4]
Purity ≥ 95% or ≥ 98% depending on supplier.[1][7]
Topological Polar Surface Area (TPSA) 77.76 Ų[8]
Number of Rotatable Bonds 14[8]
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 4[8]

Core Applications in Medicinal Chemistry

PROTAC Linker Synthesis

This compound is extensively used as a flexible, alkyl-based linker in the synthesis of PROTACs.[3][5][][9][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in orienting the two ends of the PROTAC for effective ternary complex formation. The undecanoic acid chain provides a long, flexible spacer that can span the distance between the target protein and the E3 ligase. For instance, it has been used in the synthesis of MS432, a potent and selective degrader of MEK1 and MEK2.[5][9]

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Synthetic Steps E3_Ligand E3 Ligase Ligand (with amine group) Step1 Step 1: Amide Coupling (e.g., HATU, EDC) Couple Linker to E3 Ligand E3_Ligand->Step1 Target_Ligand Target Protein Ligand (with amine group) Step3 Step 3: Amide Coupling Couple Linker-E3 construct to Target Ligand Target_Ligand->Step3 Boc_Linker Boc-11-aminoundecanoic acid Boc_Linker->Step1 Step2 Step 2: Boc Deprotection (e.g., TFA) Expose terminal amine Step1->Step2 Step2->Step3 PROTAC Final PROTAC Construct Step3->PROTAC

General workflow for PROTAC synthesis using this compound.
Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound serves as a protected amino acid derivative.[1][2][] The Boc group protects the N-terminus while the carboxylic acid is activated for coupling to the free amine of the growing peptide chain, which is anchored to a solid support resin.[11][12] Its long aliphatic chain can be incorporated into peptides to introduce a flexible spacer, modify hydrophobicity, or act as a tether for conjugating other molecules like labels or drugs. The Boc/Bzl protection strategy is a foundational technique in SPPS, where the Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while side-chain protecting groups are cleaved with a stronger acid like HF at the end of the synthesis.[12][13]

SPPS_Cycle Resin Resin-NH2 Deprotection 1. Deprotection (Remove existing Fmoc/Boc) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling 2. Coupling Add this compound + Coupling Reagent (e.g., DIC/HOBt) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle for next amino acid Wash2->Repeat Repeat->Deprotection

Incorporation of this compound in an SPPS cycle.
Bioconjugation and Drug Delivery

The bifunctional nature of this compound makes it an effective tool for bioconjugation, where it is used to link biomolecules to other molecules or surfaces.[1] This is particularly relevant in the development of Antibody-Drug Conjugates (ADCs), where a linker connects a potent cytotoxic payload to a monoclonal antibody. While specific examples for this exact linker in approved ADCs are less common than peptide linkers like Val-Cit, its properties are well-suited for this application.[14][15] Furthermore, it is used to modify drug molecules to improve their pharmacokinetic properties, such as solubility and bioavailability, contributing to the development of more effective therapeutics.[1]

Experimental Protocols

The following protocols are generalized procedures for the key reactions involving this compound. Researchers should adapt these methods based on the specific substrate, scale, and available laboratory equipment.

Protocol 1: General Amide Bond Formation (Solution Phase)

This protocol describes the coupling of the carboxylic acid of this compound to a primary or secondary amine using HATU as the coupling agent.

Materials:

  • This compound

  • Amine-containing substrate (1.0 equivalent)

  • HATU (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (N2 or Ar)

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound (1.2 equivalents) and the amine-containing substrate (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0 equivalents) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography to obtain the desired amide.

Amide_Coupling Reactants Boc-NH-(CH2)10-COOH (this compound) R-NH2 (Amine Substrate) Reagents HATU / DIPEA DMF Reactants->Reagents Product Boc-NH-(CH2)10-CO-NH-R (Coupled Product) Reagents->Product

Reaction scheme for amide coupling.
Protocol 2: Boc Group Deprotection

This protocol outlines the removal of the Boc protecting group to yield the free amine, a common step in multi-step synthesis.

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triisopropylsilane (TIPS), optional)

  • Reaction vessel, magnetic stirrer

Procedure:

  • Dissolve the Boc-protected compound in DCM in a reaction vessel.

  • Prepare a deprotection solution, typically 20-50% TFA in DCM (v/v). If the substrate contains sensitive functional groups, add a scavenger like TIPS (2-5%) to the solution.

  • Add the TFA/DCM solution to the substrate solution.

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting amine is often obtained as a TFA salt. It can be used directly in the next step or neutralized by dissolving the residue in a suitable solvent and washing with a mild base (e.g., saturated sodium bicarbonate solution) or by using a non-nucleophilic base like DIPEA in the subsequent reaction.[12]

Conclusion

This compound is a highly valuable and versatile reagent in medicinal chemistry. Its well-defined structure, featuring a long aliphatic chain and orthogonally protected functional groups, provides chemists with a reliable building block for a wide range of applications. From constructing sophisticated PROTACs that hijack cellular machinery to acting as a flexible spacer in peptide and drug conjugate synthesis, its utility is firmly established. The straightforward and well-understood protocols for its coupling and deprotection reactions further enhance its appeal to researchers in drug discovery and development, solidifying its role as a staple component in the synthesis of modern therapeutics.

References

The Cornerstone of Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the ability to selectively mask and unmask reactive functional groups is paramount. Among the arsenal of protective groups available to the modern chemist, the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone for amine protection. Its widespread adoption is a testament to its reliability, ease of use, and favorable chemical properties. This technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental mechanism of action to detailed experimental protocols and its strategic role in complex synthetic endeavors.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily shield the nucleophilic and basic nature of primary and secondary amines, preventing them from engaging in unwanted side reactions.[1] This is typically achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O), converting the amine into a less reactive carbamate.[2]

The utility of the Boc group is defined by a key set of characteristics:

  • Ease of Introduction: The Boc group can be readily introduced under mild conditions, often using (Boc)₂O in the presence of a base or even in aqueous solutions.[3]

  • Stability: The resulting N-Boc-carbamate is robust and stable under a wide array of synthetic conditions, including exposure to many nucleophiles, bases, and catalytic hydrogenation.[4] This stability allows for a broad range of chemical transformations to be performed on other parts of the molecule without disturbing the protected amine.

  • Facile and Selective Removal: The Boc group is prized for its acid lability.[5] It can be efficiently cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.[6] This selective removal is crucial for multi-step syntheses.

Mechanism of Protection and Deprotection

Protection: The protection of an amine with (Boc)₂O proceeds via a nucleophilic acyl substitution. The amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol.[7]

Deprotection: The acid-catalyzed deprotection is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily undergoes decarboxylation to yield the free amine and carbon dioxide.[8] The formation of gaseous byproducts, isobutylene (from the tert-butyl cation) and carbon dioxide, helps to drive the reaction to completion.[9]

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is highly dependent on the substrate and reaction conditions. The following tables summarize typical conditions and reported yields for these transformations.

Table 1: Representative Conditions for Boc Protection of Primary Amines
SubstrateReagents and SolventsTemperature (°C)Time (h)Yield (%)Reference
Benzylamine(Boc)₂O, Triethylamine, Methanol/Water551690-97[10]
Aniline(Boc)₂O, Water/AcetoneRoom Temp0.1398[3]
Glycine Methyl Ester(Boc)₂O, NaHCO₃, Dioxane/WaterRoom Temp4>95[11]
Various Amines(Boc)₂O, Iodine (catalytic), Solvent-freeRoom Temp0.25-290-98[12]
Diverse Amines(Boc)₂O, HFIP (solvent and catalyst)Room Temp0.5-492-98[12]
Table 2: Common Conditions for Boc Deprotection
SubstrateReagents and SolventsTemperature (°C)Time (h)Yield (%)Reference
N-Boc-benzylamine25% TFA in DichloromethaneRoom Temp2Not specified[8]
N-Boc-indoleOxalyl Chloride, MethanolRoom Temp1-4up to 90[13]
N-Boc-L-allo-End(Cbz)₂-OtBuTFA, WaterRoom Temp3Not specified[14]
Various N-Boc derivativesHCl in Ethyl AcetateRoom Temp0.5Not specified[15]
N-Boc protected peptide-resin50% TFA in DichloromethaneRoom Temp0.5Not specified[16]

Experimental Protocols

The following are detailed, generalized protocols for the protection and deprotection of primary amines using the Boc group.

Protocol for N-Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate.

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, if starting from an amine salt)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), or a mixture with water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen solvent. If the amine is an ammonium salt, add a base such as triethylamine (1.1 equivalents) to liberate the free amine.

  • Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.05-1.2 equivalents) either as a solid in one portion or dissolved in a small amount of the reaction solvent.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with a mild acid (e.g., 1M HCl, if a base like TEA was used), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Protocol for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a general procedure for the removal of the Boc protecting group using TFA.

Materials:

  • N-Boc protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the N-Boc protected amine in dichloromethane in a round-bottom flask.

  • Addition of TFA: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid dropwise to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive and volatile.

  • Neutralization: Dissolve the residue in an organic solvent and carefully wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be aware of CO₂ evolution.

  • Extraction: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine. The product will be the free amine. If the neutralization step is omitted, the amine will be isolated as its TFA salt.

Strategic Applications in Synthesis

The Boc group's unique stability profile makes it a cornerstone of modern synthetic strategy, particularly in the context of orthogonal protection schemes and solid-phase peptide synthesis (SPPS).

Orthogonal Protection Strategies

Orthogonal protection is a powerful strategy that employs multiple protecting groups in a single molecule, where each type of group can be removed under specific conditions without affecting the others.[17] The Boc group is a key player in such strategies. For instance, it is stable to the basic conditions used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) group and to the hydrogenolysis conditions used to cleave the Cbz (carboxybenzyl) group.[2] This orthogonality allows for the selective deprotection and modification of different parts of a complex molecule, which is essential in drug development and the synthesis of natural products.[18]

Boc in Solid-Phase Peptide Synthesis (SPPS)

Historically, Boc chemistry was the foundation of Merrifield's Nobel Prize-winning solid-phase peptide synthesis.[6] In Boc-SPPS, the N-terminal α-amino group of the growing peptide chain is protected with a Boc group. Each cycle of amino acid addition involves the deprotection of the Boc group with TFA, followed by neutralization and coupling of the next Boc-protected amino acid. While the use of the milder Fmoc strategy has become more prevalent, Boc-SPPS remains a valuable and sometimes preferred method, especially for the synthesis of "difficult" or aggregation-prone peptide sequences.[15]

Visualizing Workflows and Logical Relationships

To better illustrate the practical application and strategic considerations of the Boc protecting group, the following diagrams have been generated using Graphviz.

Boc_Protection_Workflow start Start: Primary/Secondary Amine dissolve Dissolve Amine in Solvent start->dissolve add_boc Add (Boc)₂O dissolve->add_boc react Stir at Room Temperature (Monitor by TLC) add_boc->react workup Aqueous Workup: - Quench - Extract - Wash react->workup isolate Dry and Concentrate workup->isolate purify Purify by Chromatography (if necessary) isolate->purify end End: N-Boc Protected Amine purify->end

General Experimental Workflow for Boc Protection.

Boc_SPPS_Cycle cluster_cycle SPPS Cycle deprotection 1. Deprotection - Treat with TFA in DCM - Remove N-terminal Boc group washing1 2. Washing (DCM, IPA) deprotection->washing1 neutralization 3. Neutralization (DIEA in DCM) washing1->neutralization washing2 4. Washing (DCM) neutralization->washing2 coupling 5. Coupling - Add next Boc-AA - Add coupling agent (e.g., DCC) washing2->coupling washing3 6. Washing (DCM, DMF) coupling->washing3 washing3->deprotection Repeat for next amino acid final_cleavage Final Cleavage (e.g., HF, TFMSA) washing3->final_cleavage start Start: Resin-bound Amino Acid start->deprotection end End: Purified Peptide final_cleavage->end

The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Protecting_Group_Choice start Need to Protect an Amine? acid_labile_ok Is acid lability acceptable for deprotection? start->acid_labile_ok Yes use_boc Use Boc Group (Deprotection with TFA, HCl) acid_labile_ok->use_boc Yes other_conditions Consider other protecting groups acid_labile_ok->other_conditions No base_labile Is base lability preferred? other_conditions->base_labile use_fmoc Use Fmoc Group (Deprotection with Piperidine) base_labile->use_fmoc Yes hydrogenolysis Is hydrogenolysis possible? base_labile->hydrogenolysis No use_cbz Use Cbz Group (Deprotection with H₂/Pd) hydrogenolysis->use_cbz Yes other Other specialized groups... hydrogenolysis->other No

Decision Framework for Selecting an Amine Protecting Group.

Conclusion

The tert-butyloxycarbonyl protecting group is an indispensable tool in the arsenal of the synthetic organic chemist. Its favorable combination of stability, ease of introduction, and selective removal under acidic conditions has solidified its role in a vast array of synthetic applications, from the construction of complex pharmaceuticals to the assembly of peptides. A thorough understanding of its chemistry, reaction kinetics, and strategic implementation in orthogonal protection schemes is essential for any researcher, scientist, or drug development professional engaged in the art and science of chemical synthesis. The continued relevance of the Boc group, even in the age of milder alternatives, is a testament to its enduring utility and robustness.

References

The Pivotal Role of Long-Chain Amino Acid Linkers in Targeted Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain amino acid linkers have emerged as a cornerstone in the design of sophisticated drug delivery systems, enabling the development of highly targeted and potent therapeutics. These molecular bridges, connecting a targeting moiety to a therapeutic payload, are critical in modulating the stability, solubility, pharmacokinetics, and efficacy of treatments. This in-depth guide explores the multifaceted uses of long-chain amino acid linkers in key therapeutic modalities, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), providing quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Applications of Long-Chain Amino Acid Linkers

Long-chain amino acid linkers are integral to the function of several advanced therapeutic platforms. Their primary roles include:

  • Antibody-Drug Conjugates (ADCs): In ADCs, linkers connect a monoclonal antibody, which provides target specificity, to a potent cytotoxic payload. The linker's design is crucial for ensuring the ADC remains stable in circulation and releases the payload only upon reaching the target cancer cells[1][].

  • PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that hijack the body's own ubiquitin-proteasome system to degrade specific disease-causing proteins[3]. The linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, and its length and flexibility are critical for the formation of a productive ternary complex[3][4].

  • Peptide-Drug Conjugates (PDCs): Similar to ADCs, PDCs use peptides as targeting ligands to deliver cytotoxic drugs. The linker plays a key role in the circulation time and drug release at the target site[5].

  • Targeted Radionuclide Therapy: Long-chain linkers are also employed to attach radioisotopes to targeting molecules for cancer imaging and therapy. Cleavable linkers can help reduce radioactivity retention in non-target organs like the kidneys[6].

Quantitative Impact of Linker Properties on Efficacy

The length, composition, and hydrophobicity of long-chain amino acid linkers significantly influence the performance of the therapeutic agent.

PROTACs: Linker Length and Degradation Potency

In PROTACs, an optimal linker length is crucial for inducing the formation of a stable and productive ternary complex between the target protein and the E3 ligase. A linker that is too short can cause steric hindrance, while one that is too long may lead to an unproductive complex with inefficient ubiquitination[4]. The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are key metrics used to evaluate PROTAC efficacy.

Target ProteinLinker TypeLinker Length (atoms/PEG units)DC50Dmax (%)Reference
Estrogen Receptor α (ERα)Alkyl Chain9 atoms>10 µM~50%[3]
12 atoms~5 µM~75%[3]
16 atoms~1 µM~95%[3]
19 atoms~5 µM~70%[3]
21 atoms>10 µM~60%[3]
TANK-binding kinase 1 (TBK1)Alkyl/Ether Chain< 12 atomsNo degradation-[7]
21 atoms3 nM96%[3][7]
29 atoms292 nM76%[3][7]
Bromodomain-containing protein 4 (BRD4)PEG0 PEG units< 0.5 µM-[7]
1-2 PEG units> 5 µM-[7]
4-5 PEG units< 0.5 µM-[7]
ADCs: Linker Properties and Pharmacokinetics/Efficacy

In ADCs, the linker's properties, particularly its length and hydrophilicity, have a profound impact on the drug-to-antibody ratio (DAR), stability, pharmacokinetics (PK), and overall efficacy. Hydrophobic payloads can lead to ADC aggregation and rapid clearance, a problem that can be mitigated by using hydrophilic linkers like polyethylene glycol (PEG)[8][9].

Linker CharacteristicImpact on ADC PropertiesRepresentative DataReference
Linker Length (PEG) Pharmacokinetics: Longer PEG chains generally increase the hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life.An ADC with a shorter PEG linker (SPP-DM1) showed faster clearance compared to one with a non-cleavable, more stable linker (MCC-DM1).[10]
Efficacy: While longer linkers can improve in vivo performance, they may sometimes decrease in vitro potency.A β-galactosidase-cleavable linker ADC showed a lower IC50 (8.8 pmol/L) compared to a Val-Cit linker ADC (14.3 pmol/L).[11]
Hydrophilicity Stability: Increased hydrophobicity from the payload and linker can lead to destabilization of the antibody structure and increased aggregation.A direct correlation was observed between increasing payload hydrophobicity and destabilization of the native mAb structure.[8]
Drug-to-Antibody Ratio (DAR): Hydrophilic linkers can enable higher DARs without compromising ADC stability.The use of hydrophilic linkers can mitigate aggregation issues associated with high DARs.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful design and synthesis of therapeutics employing long-chain amino acid linkers.

Synthesis of a Bifunctional Long-Chain Amino Acid Linker (Azide-PEG-NHS Ester)

This protocol describes the synthesis of a heterobifunctional PEG linker containing an azide for "click" chemistry and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.

Materials:

  • α-Azido-ω-carboxy-PEG

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: Dissolve α-azido-ω-carboxy-PEG (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a minimal amount of DCM and purify by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired Azide-PEG-NHS ester.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR and mass spectrometry.

General Protocol for ADC Synthesis via Thiol-Maleimide Conjugation

This protocol outlines the conjugation of a maleimide-functionalized linker-payload to a monoclonal antibody through reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Maleimide-functionalized linker-payload

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

Procedure:

  • Antibody Reduction: Dissolve the mAb in PBS. Add a 2-5 molar excess of TCEP to the antibody solution.

  • Incubate the reaction at 37 °C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Purification of Reduced Antibody: Remove excess TCEP by buffer exchange into PBS using a desalting column or tangential flow filtration.

  • Conjugation: Dissolve the maleimide-functionalized linker-payload in DMSO.

  • Add the linker-payload solution (typically 5-10 molar excess over the antibody) to the reduced antibody solution.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Quenching (Optional): Add an excess of a thiol-containing reagent (e.g., N-acetylcysteine) to quench any unreacted maleimide groups.

  • Purification of ADC: Purify the ADC from unconjugated linker-payload and other small molecules using a SEC column.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC or UV-Vis spectroscopy[12].

    • Aggregation: Assess the level of aggregation using SEC[12].

    • Purity and Identity: Confirm the identity and purity using SDS-PAGE and mass spectrometry[12][13].

General Protocol for PROTAC Synthesis via Amide Bond Formation

This protocol describes the synthesis of a PROTAC by coupling a carboxylic acid-functionalized linker to an amine-containing E3 ligase ligand, followed by coupling to the target protein ligand.

Materials:

  • Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)

  • Carboxylic acid-functionalized long-chain amino acid linker

  • Target protein ligand with a suitable reactive handle (e.g., amine)

  • (Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or similar coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Reverse-phase HPLC for purification

Procedure:

  • Linker-E3 Ligase Ligand Coupling: Dissolve the amine-containing E3 ligase ligand (1 equivalent) and the carboxylic acid-functionalized linker (1.1 equivalents) in anhydrous DMF.

  • Add PyBOP (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

  • Stir the reaction at room temperature until the starting materials are consumed (monitor by LC-MS).

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the linker-E3 ligase ligand intermediate.

  • Coupling to Target Protein Ligand: Repeat the amide coupling procedure described in steps 1-6, using the linker-E3 ligase ligand intermediate and the target protein ligand.

  • Final Purification: Purify the final PROTAC product by reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate the complex biological processes and experimental workflows involved in the application of long-chain amino acid linkers.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Recycling PolyUbProtein Poly-ubiquitinated Target Protein TernaryComplex->PolyUbProtein Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome PolyUbProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

ADC_Development_Workflow cluster_Discovery Discovery & Synthesis cluster_Characterization Characterization & In Vitro Testing cluster_Preclinical Preclinical Development Target_ID Target Identification Antibody_Dev Antibody Development Target_ID->Antibody_Dev Conjugation ADC Conjugation Antibody_Dev->Conjugation Payload_Selection Payload Selection Linker_Design Linker Design & Synthesis Payload_Selection->Linker_Design Linker_Design->Conjugation Purification Purification (SEC, HIC) Conjugation->Purification DAR_Analysis DAR & Drug Distribution Analysis Purification->DAR_Analysis Stability_Assay Stability Assessment DAR_Analysis->Stability_Assay In_Vitro_Potency In Vitro Potency (IC50) Stability_Assay->In_Vitro_Potency PK_Studies Pharmacokinetic (PK) Studies In_Vitro_Potency->PK_Studies Efficacy_Studies In Vivo Efficacy (Xenograft Models) PK_Studies->Efficacy_Studies Toxicity_Studies Toxicology Studies Efficacy_Studies->Toxicity_Studies

Caption: General workflow for ADC development.

PROTAC_Development_Workflow cluster_Design_Synthesis Design & Synthesis cluster_In_Vitro_Eval In Vitro Evaluation cluster_Cellular_InVivo Cellular & In Vivo Studies Target_Selection Target Protein (POI) Selection Ligand_ID POI & E3 Ligase Ligand Identification Target_Selection->Ligand_ID Linker_Design Linker Design & Optimization Ligand_ID->Linker_Design PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis Ternary_Complex Ternary Complex Formation Assay PROTAC_Synthesis->Ternary_Complex Degradation_Assay Protein Degradation (Western Blot, etc.) Ternary_Complex->Degradation_Assay DC50_Dmax DC50 & Dmax Determination Degradation_Assay->DC50_Dmax Selectivity Selectivity Profiling DC50_Dmax->Selectivity Cellular_Potency Cellular Potency Assays Selectivity->Cellular_Potency PK_PD_Studies Pharmacokinetics/ Pharmacodynamics Cellular_Potency->PK_PD_Studies In_Vivo_Efficacy In Vivo Efficacy (Disease Models) PK_PD_Studies->In_Vivo_Efficacy

Caption: General workflow for PROTAC development.

Conclusion

Long-chain amino acid linkers are not merely passive spacers but are dynamic components that critically influence the therapeutic potential of targeted drug delivery systems. A deep understanding of their structure-activity relationships, coupled with robust synthetic and analytical methodologies, is essential for the rational design of next-generation ADCs, PROTACs, and other targeted therapies. The continued innovation in linker technology will undoubtedly pave the way for more effective and safer treatments for a wide range of diseases.

References

The Rise of Alkyl Chains: A Technical Guide to the Discovery and Synthesis of PROTACs with Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed an exponential rise with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules have revolutionized drug discovery by hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] While the warhead and E3 ligase ligand dictate target specificity and recruitment, the linker connecting these two moieties plays a pivotal role in the overall efficacy of the PROTAC.[4][5] This technical guide delves into the discovery and synthesis of PROTACs employing alkyl chain linkers, a class of linkers experiencing a resurgence due to their favorable physicochemical properties. We will explore their synthesis, impact on degradation activity, and the experimental workflows for their characterization.

The PROTAC Mechanism of Action: A Signaling Cascade

PROTACs function by inducing the proximity of a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[6][7][8] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[8]

PROTAC_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Activates Ub E2->E3_Ligase Transfers Ub Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Release Ub_POI->Proteasome Recognition

Caption: The PROTAC-mediated protein degradation pathway.

The Role of Alkyl Linkers in PROTAC Design

While early PROTAC design heavily featured polyethylene glycol (PEG) linkers for their hydrophilicity and tunability, alkyl chains have garnered renewed interest.[4][9] Alkyl linkers, composed of saturated hydrocarbon chains, offer several advantages:

  • Improved Membrane Permeability: By reducing the polar surface area and hydrogen bond acceptors compared to PEG linkers, alkyl chains can enhance passive diffusion across cell membranes, leading to better bioavailability.

  • Metabolic Stability: The carbon-carbon bonds of alkyl chains are generally more resistant to metabolic cleavage than the ether bonds in PEG linkers.

  • Synthetic Tractability: The synthesis of alkyl linkers is often straightforward and cost-effective.[4]

However, the increased hydrophobicity of alkyl linkers can sometimes lead to reduced aqueous solubility and non-specific binding. Therefore, careful optimization of the linker length and composition is crucial.

Quantitative Analysis of Alkyl Linker Impact on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The length of the alkyl linker is a critical parameter that influences the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), thereby impacting both DC50 and Dmax values.[9][10]

Below are tables summarizing the structure-activity relationship (SAR) for PROTACs targeting BRD4 and TBK1, where the primary variable is the alkyl or alkyl/ether linker length.

Table 1: Impact of Alkyl/Ether Linker Length on TBK1 Degradation [4][11]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1 Degrader 1< 12No Degradation-
TBK1 Degrader 221396
TBK1 Degrader 32929276

Table 2: Impact of Linker Composition and Length on BRD4 Degradation [1][12]

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)
PROTAC 27Piperazine-containing100-1000~60
PROTAC 28Piperazine-containing100-1000~70
PROTAC 29Piperazine-containing100-1000~50
PROTAC 32Alkyl/Ether>1000<20
PROTAC 34Piperazine-containing60~90
dBET6Alkyl/PEG18>90

These data clearly demonstrate that there is an optimal linker length for achieving maximal degradation, and even small changes in the linker can significantly impact potency.

Experimental Protocols for Synthesis and Characterization

The synthesis of PROTACs with alkyl linkers typically involves standard organic chemistry reactions. The general workflow for developing and evaluating these degraders is a multi-step process.

General Experimental Workflow

The discovery and development of a novel PROTAC is an iterative process that involves design, chemical synthesis, and biological evaluation.

PROTAC_Workflow A Target Identification & Ligand Selection C Linker Design (Alkyl Chain) A->C B E3 Ligase Ligand Selection B->C D PROTAC Synthesis C->D E Biochemical Assays (Binding Affinity) D->E F Cellular Assays (Degradation, Viability) E->F G In Vivo Studies (PK/PD, Efficacy) F->G H Lead Optimization F->H H->D Iterative Design

Caption: A typical experimental workflow for PROTAC development.

Synthesis of PROTACs with Alkyl Linkers

A common strategy for synthesizing PROTACs with alkyl linkers is through amide bond formation or nucleophilic substitution (SN2) reactions.

Protocol 1: Synthesis via Amide Coupling [13]

This protocol describes the coupling of a carboxylic acid-terminated alkyl linker to an amine-functionalized warhead or E3 ligase ligand.

  • Materials:

    • Amine-functionalized warhead/E3 ligase ligand (1.0 eq)

    • Carboxylic acid-terminated alkyl linker (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (2.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the amine-functionalized warhead/E3 ligase ligand and the carboxylic acid-terminated alkyl linker in anhydrous DMF.

    • Add HATU and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the ligand-linker intermediate.

    • Repeat the amide coupling procedure to attach the second ligand to the other end of the linker.

    • Purify the final PROTAC using preparative HPLC.

Protocol 2: Synthesis via SN2 Reaction with Alkyl Halides [14][15][16]

This protocol describes the reaction of a nucleophilic amine or alcohol on the warhead/E3 ligase ligand with an alkyl dihalide linker.

  • Materials:

    • Amine or alcohol-functionalized warhead/E3 ligase ligand (1.0 eq)

    • Alkyl dihalide (e.g., dibromoalkane) (1.2 eq)

    • Base (e.g., K2CO3 or DIPEA) (2.0-3.0 eq)

    • Anhydrous DMF or acetonitrile

  • Procedure:

    • Dissolve the amine or alcohol-functionalized ligand in anhydrous DMF or acetonitrile.

    • Add the base and stir for 30 minutes at room temperature.

    • Add the alkyl dihalide and stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, perform an aqueous workup as described in Protocol 1.

    • Purify the mono-alkylated intermediate by flash column chromatography.

    • React the intermediate with the second ligand using similar SN2 conditions.

    • Purify the final PROTAC using preparative HPLC.

Characterization of PROTACs

Protocol 3: Western Blot for Protein Degradation [17][18]

This is the most common assay to quantify the degradation of the target protein.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC for a desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the percentage of protein degradation and calculate DC50 and Dmax values.

Protocol 4: Ternary Complex Formation Assays

Assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinities of the PROTAC to its target protein and the E3 ligase, and to assess the cooperativity of ternary complex formation.[9]

Conclusion

PROTACs with alkyl chain linkers represent a promising strategy in targeted protein degradation. Their enhanced cell permeability and metabolic stability offer significant advantages in drug development. However, the optimal linker length and composition must be empirically determined for each target and E3 ligase pair. The synthetic and analytical protocols outlined in this guide provide a framework for the rational design and evaluation of these next-generation therapeutics. As our understanding of the intricate interplay between the linker and the ternary complex deepens, the design of highly potent and selective PROTACs with tailored pharmacokinetic properties will become increasingly achievable.

References

Boc-11-Aminoundecanoic Acid for Self-Assembled Monolayer Formation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Self-assembled monolayers (SAMs) provide a versatile platform for modifying surfaces with molecular precision, enabling advancements in fields ranging from electronics to biomedicine. This technical guide focuses on the application of Boc-11-aminoundecanoic acid in the formation of SAMs, a topic of growing interest for researchers, scientists, and drug development professionals. This compound, with its long alkyl chain, terminal carboxylic acid, and protected amine functional group, offers a unique molecular architecture for creating well-defined and functionalized surfaces. This document provides a comprehensive overview of the principles, experimental protocols, characterization techniques, and potential applications of this compound SAMs in drug development and biomedical research.

Introduction to this compound and Self-Assembled Monolayers

This compound is a derivative of 11-aminoundecanoic acid where the terminal amino group is protected by a tert-butyloxycarbonyl (Boc) group.[][2] This protection strategy is common in peptide synthesis and allows for selective chemical modifications.[2] The molecule possesses a long eleven-carbon alkyl chain that facilitates the formation of ordered, crystalline-like structures on various substrates through van der Waals interactions. The terminal carboxylic acid group can serve as an anchor to metal oxide surfaces, while the Boc-protected amine offers a latent functional group that can be deprotected to expose a reactive primary amine for subsequent bio-conjugation.

Self-assembled monolayers are ordered molecular assemblies that form spontaneously upon the immersion of a substrate into a solution containing an active surfactant.[3] The formation of stable and well-ordered SAMs is driven by the chemical affinity of a specific "head group" of the surfactant molecule to the substrate and the intermolecular interactions between the surfactant molecules. Carboxylic acids are a promising class of organic compounds for monolayer formation on various substrates.[3]

The ability to tailor surface properties at the molecular level makes SAMs of particular interest in drug development for applications such as:

  • Biosensors: Creating biocompatible and specific recognition surfaces for detecting biomolecules.[3][4]

  • Cell Adhesion Studies: Presenting controlled densities of ligands to study cell-surface interactions.[5][6]

  • Drug Delivery Systems: Functionalizing nanoparticles or implant surfaces for controlled drug release.[7][8]

Experimental Protocols for SAM Formation

Detailed experimental protocols for the formation of SAMs using this compound are not extensively reported in the scientific literature. Therefore, the following protocols are adapted from established methods for structurally similar molecules, such as 11-mercaptoundecanoic acid (for gold substrates) and other long-chain carboxylic acids (for silicon oxide substrates). Researchers should consider these as starting points and optimize the conditions for their specific application.

SAM Formation on Gold Substrates

For gold surfaces, the carboxylic acid group of this compound is not the primary binding moiety. While direct adsorption of carboxylic acids on gold can occur, it is generally weaker than the chemisorption of thiols. A common strategy involves modifying the molecule to include a thiol group or utilizing the amine group after deprotection for binding. However, for the purpose of this guide, we will outline a general procedure for the direct assembly of the carboxylic acid on gold, which may result in a physisorbed or weakly chemisorbed layer. A more robust approach would involve synthesizing a thiol-derivatized version of the molecule.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • This compound

  • Absolute ethanol (200 proof)

  • Ultrapure water (18.2 MΩ·cm)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Clean glass vials with caps

  • Tweezers

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with ultrapure water and then with absolute ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol. Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Self-Assembly:

    • Place the cleaned gold substrate in a clean glass vial.

    • Immerse the substrate in the this compound solution.

    • Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrate from the solution using tweezers.

    • Rinse the surface thoroughly with fresh absolute ethanol to remove non-specifically adsorbed molecules.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Storage:

    • Store the functionalized substrate in a clean, dry environment, preferably under an inert atmosphere, to prevent contamination.

SAM Formation on Silicon Oxide (SiO₂) Substrates

The carboxylic acid headgroup of this compound can form a stable bond with the native oxide layer of silicon wafers.

Materials:

  • Silicon wafers (with native oxide layer)

  • This compound

  • Toluene or chloroform (anhydrous)

  • Acetone (spectroscopic grade)

  • Isopropanol (spectroscopic grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Clean glass vials with caps

  • Tweezers

  • Nitrogen gas source

  • Oven

Procedure:

  • Substrate Cleaning:

    • Sonicate the silicon wafer in acetone, followed by isopropanol, and finally ultrapure water for 10-15 minutes each.

    • Dry the substrate under a gentle stream of nitrogen gas.

    • For a more rigorous cleaning, an oxygen plasma treatment or a piranha solution clean (with the same precautions as for gold) can be used.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in an anhydrous solvent such as toluene or chloroform.

  • Self-Assembly:

    • Place the cleaned silicon wafer in a clean glass vial.

    • Immerse the substrate in the this compound solution.

    • Seal the vial and leave it for 24-48 hours at room temperature for the self-assembly to occur.

  • Rinsing and Drying:

    • Remove the wafer from the solution and rinse it with fresh anhydrous solvent to remove unbound molecules.

    • Dry the wafer under a stream of nitrogen.

  • Annealing (Optional but Recommended):

    • To improve the quality and stability of the monolayer, anneal the coated substrate in an oven at 100-120°C for 1-2 hours.

Quantitative Data Summary

PropertyGold Substrate (Expected)Silicon Oxide Substrate (Expected)Characterization Technique
Water Contact Angle (Advancing) 60° - 80°65° - 85°Contact Angle Goniometry
Monolayer Thickness 1.2 - 1.8 nm1.3 - 2.0 nmEllipsometry, AFM
Surface Coverage 3.5 - 4.5 x 10¹⁴ molecules/cm²3.0 - 4.0 x 10¹⁴ molecules/cm²XPS, Electrochemical Methods

Note: The actual values will depend on the cleanliness of the substrate, the purity of the compound, and the specific conditions of the self-assembly process.

Characterization of this compound SAMs

A combination of surface-sensitive techniques is necessary to confirm the formation and quality of the SAM.

  • Contact Angle Goniometry: This technique measures the wettability of the surface. A change in the water contact angle before and after the SAM formation indicates a change in the surface chemistry. For a Boc-terminated surface, an increase in hydrophobicity is expected compared to the clean substrate.

  • Ellipsometry: This optical technique measures the change in polarization of light upon reflection from a surface and can be used to determine the thickness of the monolayer with sub-nanometer resolution.

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the elements on the surface. It can confirm the presence of carbon, nitrogen, and oxygen from the this compound molecule and can also be used to estimate the surface coverage.

  • Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that can provide topographical information about the SAM surface. It can be used to assess the homogeneity of the monolayer and identify any defects or aggregates.[9][10]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for SAM formation and a hypothetical signaling pathway that could be studied using these functionalized surfaces.

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization cluster_deprotection Post-Modification (Optional) sub_clean Substrate Cleaning (e.g., Piranha, Plasma) sub_rinse Rinsing (DI Water, Ethanol) sub_clean->sub_rinse sub_dry Drying (Nitrogen Stream) sub_rinse->sub_dry sol_prep Prepare 1 mM Solution of This compound immersion Immerse Substrate (18-48 hours) sol_prep->immersion sam_rinse Rinse with Fresh Solvent immersion->sam_rinse sam_dry Dry with Nitrogen sam_rinse->sam_dry contact_angle Contact Angle sam_dry->contact_angle ellipsometry Ellipsometry sam_dry->ellipsometry xps XPS sam_dry->xps afm AFM sam_dry->afm deprotection Boc Deprotection (e.g., TFA) sam_dry->deprotection conjugation Biomolecule Conjugation deprotection->conjugation

Figure 1: Experimental workflow for SAM formation and characterization.

Signaling_Pathway cluster_surface Functionalized Surface cluster_cell Cellular Response sam This compound SAM deprotection Amine-Terminated SAM (after deprotection) sam->deprotection peptide Immobilized RGD Peptide deprotection->peptide integrin Integrin Receptor peptide->integrin Binding fak Focal Adhesion Kinase (FAK) integrin->fak downstream Downstream Signaling (e.g., Rho GTPases) fak->downstream adhesion Cell Adhesion & Spreading downstream->adhesion

References

Methodological & Application

Application Notes and Protocols for Coupling Boc-11-aminoundecanoic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the coupling of Boc-11-aminoundecanoic acid to a resin-bound peptide in a standard solid-phase peptide synthesis (SPPS) workflow. The Boc (tert-butyloxycarbonyl) strategy is a foundational method in peptide synthesis, relying on the acid-labile Boc group for Nα-protection.[1][2][3] Achieving high coupling efficiency at each step is critical to minimize the formation of deletion sequences and ensure the purity of the final peptide.[4][5]

Introduction

This compound is a long-chain amino acid derivative commonly used as a linker or spacer in the design of peptides and other bioactive molecules. Its incorporation can influence the molecule's solubility, flexibility, and pharmacokinetic properties. The following protocols outline the chemical activation and coupling of this building block to a free amine on a solid support.

Key Experimental Protocols

Materials
  • Resin: Appropriate resin for Boc-SPPS (e.g., Merrifield, PAM, or MBHA resin) with a free N-terminal amine.[1][6]

  • This compound

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)[7][8]

    • OR O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N-Diisopropylethylamine (DIPEA)[7]

  • Solvents:

    • Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Isopropyl Alcohol (IPA)

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM.[2][6][7]

  • Neutralization Solution: 5-10% DIPEA in DMF.

  • Washing Solvents: DMF, DCM, IPA.

  • Kaiser Test Kit: For monitoring the completion of the coupling reaction.[9][10]

Protocol 1: DIC/HOBt Mediated Coupling

This protocol is a standard and cost-effective method for coupling.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes.[6]

    • Filter and repeat the treatment for an additional 20-25 minutes.[6]

    • Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).

  • Neutralization: Treat the resin with 5-10% DIPEA in DMF for 2-5 minutes, repeated twice, followed by thorough DMF washes (3x).

  • Pre-activation of this compound:

    • In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in a minimal amount of DMF.

    • Add 3 equivalents of DIC to this solution.

    • Allow the pre-activation to proceed for 10-15 minutes at room temperature.

  • Coupling:

    • Add the pre-activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. Due to the long alkyl chain, a slightly extended coupling time may be beneficial.

  • Monitoring:

    • Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates a complete reaction.[9]

    • If the Kaiser test is positive (blue beads), extend the coupling time or consider a recoupling step.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and IPA (3x).

Protocol 2: HBTU/DIPEA Mediated Coupling

This protocol utilizes a more potent activating agent, which can be advantageous for potentially difficult couplings.

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • In-situ Neutralization and Coupling:

    • In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HBTU in DMF.

    • Add this solution to the washed, TFA-salt form of the peptide-resin.

    • Add 6 equivalents of DIPEA to the resin slurry.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

Data Presentation

While specific quantitative data for the coupling efficiency of this compound is not extensively published, the following table provides a general comparison of coupling efficiencies for different types of amino acids in Boc-SPPS to serve as a benchmark.[11][12][13]

Amino Acid CategoryRepresentative Amino AcidsTypical Coupling Efficiency (%)Primary Challenges
High Efficiency Ala, Gly, Leu, Phe>99%Minimal under standard conditions.[13]
Sterically Hindered Ile, Val, Thr98-99%Slower reaction kinetics may require extended coupling times or potent activators.[13]
Side-Chain Reactive Ser, Thr98-99%Potential for O-acylation if the side-chain hydroxyl group is not protected.[13]
Long-Chain Aliphatic e.g., 11-Aminoundecanoic acidExpected to be >99%Potential for reduced solubility of the protected amino acid; generally good reactivity.

Visualizations

Experimental Workflow for Boc-SPPS Coupling

SPPS_Workflow Start Start: Peptide-Resin (Boc-Protected) Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (DIPEA/DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling Wash2->Coupling Preactivation Pre-activation: Boc-11-AUA + Activator (e.g., DIC/HOBT) Preactivation->Coupling Monitoring Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Positive (Recouple) Wash3 Wash (DMF, DCM, IPA) Monitoring->Wash3 Negative End End: Peptide-Resin + 11-AUA (Ready for next cycle) Wash3->End

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Logical Relationship of Coupling Monitoring

Monitoring_Logic Start Perform Kaiser Test Result Observe Bead Color Start->Result Positive Result: Blue Beads (Incomplete Coupling) Result->Positive Positive Negative Result: Yellow Beads (Complete Coupling) Result->Negative Negative Action_Recouple Action: Extend Time or Recouple Positive->Action_Recouple Action_Proceed Action: Proceed to Next Step Negative->Action_Proceed

Caption: Decision-making process based on Kaiser test results.

References

Application Notes and Protocols for Surface Modification with Boc-11-aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification is a critical process in the development of advanced materials for a wide range of applications, including biosensors, drug delivery systems, and cell adhesion studies. The ability to precisely control the chemical functionality of a surface allows for the tailored immobilization of biomolecules, nanoparticles, and other chemical entities. Boc-11-aminoundecanoic acid is a versatile bifunctional molecule that is ideal for surface modification. It possesses a terminal carboxylic acid for covalent attachment to amine-functionalized surfaces and a tert-butyloxycarbonyl (Boc)-protected amine. This protected amine provides a latent functional group that can be deprotected under specific acidic conditions to reveal a primary amine, which can then be used for the subsequent covalent attachment of other molecules.[]

These application notes provide a detailed protocol for the immobilization of this compound onto an amine-functionalized substrate, the subsequent deprotection of the Boc group, and a final functionalization step with a reporter molecule.

Data Presentation

Successful surface modification can be monitored at each step using various surface-sensitive analytical techniques. The following table summarizes the expected quantitative data at each stage of the modification process. These values are representative and may vary depending on the specific substrate and experimental conditions.

Surface StageWater Contact Angle (Advancing, °)N (1s) Atomic % (XPS)C (1s) Atomic % (XPS)O (1s) Atomic % (XPS)
Amine-Functionalized Substrate45 - 60[2][3]5 - 1060 - 7020 - 25
After this compound Immobilization70 - 858 - 1275 - 8510 - 15
After Boc Deprotection50 - 658 - 1270 - 8015 - 25
After Final Functionalization (e.g., with a peptide)Varies (depends on molecule)> 12> 80> 15

Table 1: Representative Surface Characterization Data. Expected changes in surface properties at each stage of the modification process. XPS data is illustrative of the expected changes in elemental composition.

Experimental Protocols & Workflows

The overall workflow for the surface modification with this compound involves three main stages: immobilization, deprotection, and subsequent functionalization.

G cluster_0 Overall Workflow A Amine-Functionalized Substrate Preparation B Immobilization of This compound A->B C Boc Group Deprotection B->C D Final Biomolecule Functionalization C->D G cluster_1 Immobilization Reaction CarboxylicAcid This compound (R-COOH) ActiveEster NHS Ester Intermediate (R-CO-NHS) CarboxylicAcid->ActiveEster Activation EDC_NHS EDC + NHS ModifiedSurface Boc-Protected Surface (Surface-NH-CO-R) ActiveEster->ModifiedSurface Coupling AmineSurface Amine-Functionalized Surface (Surface-NH2) G cluster_2 Boc Deprotection BocSurface Boc-Protected Surface AmineSurface Amine-Terminated Surface BocSurface->AmineSurface TFA_DCM TFA in DCM Byproducts Isobutylene + CO2

References

Application Notes and Protocols: Bioconjugation of Boc-11-aminoundecanoic Acid to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-11-aminoundecanoic acid is a bifunctional linker molecule widely utilized in bioconjugation and drug development. Its structure comprises a C11 alkyl chain that provides a flexible and hydrophobic spacer, a terminal carboxylic acid group, and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This configuration makes it an ideal component for constructing complex biomolecules, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where precise control over molecular assembly is critical.[3][4][5]

The carboxylic acid moiety can be activated to react with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.[6] The Boc-protected amine allows for orthogonal chemistry; it remains unreactive during the initial conjugation and can be deprotected under acidic conditions to reveal a primary amine for subsequent modification.[7][8] This document provides detailed protocols for the activation of the carboxylic acid group of this compound and its conjugation to primary amines on biomolecules, as well as the subsequent deprotection of the Boc group.

Key Applications

  • PROTAC Synthesis: this compound serves as a versatile linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand.[3]

  • Antibody-Drug Conjugate (ADC) Development: Used to attach cytotoxic drugs to antibodies, leveraging the linker's properties to influence the stability and solubility of the final conjugate.[4]

  • Peptide and Protein Modification: Enables the introduction of a long-chain spacer with a terminal amine, which can be used for further functionalization, such as PEGylation or attachment of reporter molecules.[9]

  • Surface Functionalization: Immobilization of biomolecules onto surfaces for applications in biosensors and diagnostic assays.[4][10]

Data Presentation: Optimizing Reaction Conditions

The success of the bioconjugation process is critically dependent on several parameters, including pH, molar ratios of reagents, and reaction time. The following tables summarize key quantitative data and recommended starting conditions for typical conjugation reactions.

Table 1: Effect of pH on NHS Ester Hydrolysis and Amine Reactivity

The choice of pH is a trade-off between maximizing the reactivity of the primary amine (deprotonated form) and minimizing the hydrolysis of the active NHS ester.[11][12] The optimal pH for the aminolysis reaction is typically between 7.2 and 8.5.[12]

pHNHS Ester Half-life (t½)Relative Amine ReactivityExpected Conjugation Efficiency
< 7.0High (> 4-5 hours at 0°C)Very Low (amines are protonated)Very Low
7.0~4-5 hours at 0°CLow to ModerateSub-optimal
8.0~1 hour at RTGoodGood
8.3 - 8.5Shorter (~30-60 mins at RT)OptimalOptimal
> 8.6Very Short (~10 mins at 4°C)HighReduced due to rapid hydrolysis
Table 2: Recommended Molar Ratios for Carboxylic Acid Activation

The molar excess of EDC and NHS/sulfo-NHS relative to the carboxylic acid on this compound influences the efficiency of NHS ester formation. The ratios may require optimization depending on the scale and the specific biomolecule.

Reagent ComponentMolar Ratio (Carboxylic Acid : Reagent)Purpose
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)1 : 10 - 50Activates the carboxylic acid to form a reactive O-acylisourea intermediate.[3] A significant excess is often used to drive the reaction.
NHS or sulfo-NHS 1 : 25 - 100Reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, improving conjugation efficiency and reducing side reactions.[3][13]
Target Biomolecule (Primary Amine) -A 1:1 to 1:20 molar ratio of the activated linker to the target biomolecule is a common starting point, depending on the desired degree of labeling.[14][15]

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the formation of an amine-reactive NHS ester from the carboxylic acid group of this compound. This is the first step in a two-step conjugation process.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.7-6.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vials, magnetic stirrer

Procedure:

  • Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.

  • Dissolve this compound in a minimal amount of DMF or DMSO. Then, dilute with Activation Buffer to the desired final concentration (e.g., 10 mM).

  • Add NHS or sulfo-NHS to the solution to a final concentration of 25 mM (a 2.5-fold molar excess). Mix gently until dissolved.

  • Add EDC to the solution to a final concentration of 10 mM (an equimolar amount to the carboxylic acid, though ratios can be optimized).[2]

  • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

  • The activated this compound NHS ester is now ready for immediate use in Protocol 2. Do not store the activated linker solution, as the NHS ester is susceptible to hydrolysis.[16]

Protocol 2: Conjugation of Activated Linker to a Primary Amine-Containing Protein

This protocol details the reaction of the pre-activated this compound NHS ester with primary amines on a target protein.

Materials:

  • Activated this compound NHS ester solution (from Protocol 1)

  • Target protein with primary amines (e.g., antibody, enzyme)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or Bicarbonate buffer (0.1 M, pH 7.2-8.5). Crucially, avoid buffers containing primary amines like Tris or glycine. [7][9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification equipment (e.g., desalting column, dialysis cassettes)

Procedure:

  • Prepare the target protein in the Conjugation Buffer at a suitable concentration (typically 1-10 mg/mL).[14]

  • Add the desired molar excess of the activated linker solution (from Protocol 1) to the protein solution. A 10- to 20-fold molar excess of linker to protein is a common starting point for optimization.[15]

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[17] Protect from light if any components are light-sensitive.

  • To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 30 minutes. This will consume any unreacted NHS esters.

  • Purify the resulting conjugate to remove excess linker and reaction by-products. This is typically achieved using a desalting column (gel filtration) or dialysis against an appropriate storage buffer.

  • Characterize the final conjugate to determine the degree of labeling and confirm purity.

Protocol 3: Boc-Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting group from the conjugated linker to expose a terminal primary amine for further reactions.

Materials:

  • Boc-protected bioconjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Purification equipment (as required for the biomolecule)

Procedure:

  • Dissolve the lyophilized Boc-protected conjugate in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[7]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction for completeness (e.g., by LC-MS if applicable).

  • Upon completion, carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases. Caution: This is an exothermic reaction.

  • Purify the deprotected conjugate immediately using a method suitable for the biomolecule (e.g., gel filtration, HPLC) to remove TFA salts and by-products.

Visualizations

Bioconjugation_Workflow start Start: Boc-11-aminoundecanoic acid activation Step 1: Carboxyl Activation (EDC / NHS, pH 4.7-6.0) start->activation activated_linker Activated Boc-Linker-NHS activation->activated_linker conjugation Step 2: Conjugation (pH 7.2-8.5) activated_linker->conjugation boc_conjugate Boc-Linker-Protein Conjugate conjugation->boc_conjugate protein Protein-NH2 protein->conjugation deprotection Step 3: Boc Deprotection (TFA / DCM) boc_conjugate->deprotection final_conjugate Final Conjugate: NH2-Linker-Protein deprotection->final_conjugate end Ready for Second Conjugation final_conjugate->end

Caption: General workflow for bioconjugation using this compound.

EDC_NHS_Mechanism cluster_activation Activation Step (pH 4.7-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) COOH R-COOH (Carboxylic Acid) Intermediate O-Acylisourea Intermediate (unstable) COOH->Intermediate + EDC EDC EDC NHSEster R-CO-NHS (Amine-Reactive Ester) Intermediate->NHSEster + NHS - EDC-urea NHS NHS ProteinNH2 Protein-NH2 (Primary Amine) AmideBond Protein-NH-CO-R (Stable Amide Bond) NHSEster->AmideBond + Protein-NH2 - NHS

Caption: Reaction mechanism for EDC/NHS activation and subsequent amine coupling.

Logical_Relationships goal Successful Conjugation hydrolysis NHS Ester Hydrolysis goal->hydrolysis Minimized by correct pH & speed competition Buffer Interference goal->competition Avoided by correct buffer choice pH Optimal pH (7.2-8.5) pH->goal reagents Reagent Molar Ratio (Excess EDC/NHS) reagents->goal buffer Amine-Free Buffer (e.g., PBS, MES) buffer->goal purity High Purity of Starting Materials purity->goal

Caption: Key factors influencing the success of primary amine bioconjugation.

References

Application Notes and Protocols for the Boc Deprotection of 11-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the tert-butyloxycarbonyl (Boc) deprotection of 11-aminoundecanoic acid, a critical step in various synthetic applications, including the development of PROTACs and peptide synthesis.[][2] The protocols outlined below utilize trifluoroacetic acid (TFA), a common and effective reagent for the removal of the Boc protecting group under acidic conditions.[3]

Introduction

The Boc group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its straightforward removal with acids.[3] The deprotection of Boc-11-aminoundecanoic acid yields the free amine, 11-aminoundecanoic acid, which can then be used in subsequent synthetic steps, such as amide bond formation.[4][5] The reaction proceeds via an acid-catalyzed mechanism where the Boc group is protonated, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to give the free amine.[6]

Reaction Mechanism

The acid-catalyzed deprotection of a Boc-protected amine follows a well-established mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA).[6]

  • Formation of a tert-butyl cation: The protonated Boc group becomes unstable, resulting in the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[6]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide gas.[6]

  • Amine Salt Formation: The resulting amine is protonated by the excess acid to form the corresponding ammonium salt.[6]

It is important to perform this reaction in a well-ventilated fume hood as carbon dioxide gas is evolved.[6]

Experimental Protocols

A standard and reliable method for the Boc deprotection of 11-aminoundecanoic acid involves the use of trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is between 0.1 and 0.5 M.[3]

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA dropwise to the stirred solution. The volume of TFA can range from 20% to 100% relative to the volume of DCM.[3] For a complete and rapid deprotection, a 1:1 mixture of TFA and DCM is commonly used.[7]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours.[3] The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[3] To ensure the complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene.[8]

    • Redissolve the residue in an organic solvent such as ethyl acetate or DCM.[3]

    • Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution should be exercised due to the evolution of CO₂ gas, which can cause pressure buildup in the separatory funnel.[3]

    • Wash the organic layer with brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[3]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 11-aminoundecanoic acid.[3]

  • Purification: The crude product can be further purified by techniques such as crystallization or column chromatography if necessary.

Data Presentation

The following table summarizes typical reaction conditions for the Boc deprotection of amino acids using TFA, which can be adapted for 11-aminoundecanoic acid.

ParameterConditionPurity/YieldReference
Reagent Trifluoroacetic Acid (TFA)High yields are generally achieved.[3][3]
Solvent Dichloromethane (DCM)-[3]
TFA Concentration 20-100% (v/v) in DCMPurity can be higher with 55% TFA/DCM compared to 100% TFA in some cases.[7][3][7]
Temperature 0 °C to Room Temperature-[3]
Reaction Time 1-4 hoursDependent on substrate and TFA concentration.[3][3]

Mandatory Visualization

Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DCM cool Cool solution to 0 °C start->cool add_tfa Add TFA dropwise cool->add_tfa react Stir at room temperature (1-4 hours) add_tfa->react monitor Monitor reaction by TLC or LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction complete redissolve Redissolve in organic solvent concentrate->redissolve wash_bicarb Wash with sat. NaHCO₃ redissolve->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry purify Purify (if necessary) dry->purify product 11-Aminoundecanoic Acid purify->product

Caption: Experimental Workflow for Boc Deprotection.

Signaling_Pathway Mechanism of TFA-Mediated Boc Deprotection Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation - Free_Amine Free Amine (TFA Salt) Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 - TFA TFA (H⁺)

Caption: Mechanism of TFA-Mediated Boc Deprotection.

References

Application Notes and Protocols: Activating the Carboxylic Acid of Boc-11-aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-11-aminoundecanoic acid is a valuable bifunctional molecule commonly utilized in peptide synthesis, drug development, and particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc) protected amine, allowing for sequential and controlled conjugation.[3][4] Activation of the carboxylic acid group is the critical first step for coupling this linker to an amine-containing molecule (e.g., a protein ligand or a peptide) to form a stable amide bond.[1][4] This document provides a detailed guide to the common conditions for activating the carboxylic acid of this compound, complete with comparative data and step-by-step protocols.

General Workflow for Carboxylic Acid Activation

The activation process transforms the hydroxyl group of the carboxylic acid into a good leaving group, making the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine. This is typically achieved by using a coupling reagent to form a reactive intermediate.

G A This compound (Carboxylic Acid) C Reactive Intermediate (e.g., O-Acylisourea, Active Ester) A->C + Step 1: Activation B Coupling Reagent (e.g., EDC, HATU) B->C E Amide Bond Formation C->E + D Primary/Secondary Amine (Nucleophile) D->E F Coupled Product E->F Forms G Byproducts E->G Releases G cluster_0 Activation Pathway Acid R-COOH (this compound) Isourea O-Acylisourea (Highly Reactive) Acid->Isourea EDC EDC EDC->Isourea + NHSEster NHS-Ester (Active Ester) Isourea->NHSEster NHS NHS NHS->NHSEster + Amide Amide Product NHSEster->Amide Amine R'-NH2 Amine->Amide + Urea EDC-Urea (Byproduct)

References

Application Notes: High-Efficiency Amide Bond Formation Using HATU with Boc-11-aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amide bond formation is a cornerstone reaction in organic synthesis, particularly in peptide chemistry and drug development.[1][2] The synthesis of complex molecules often requires mild and efficient coupling methods to ensure high yields and preserve chiral integrity.[3] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a superior third-generation coupling reagent, renowned for its rapid reaction rates, high coupling efficiency, and ability to suppress racemization, even with sterically hindered substrates.[3][4][5]

This application note provides a detailed protocol for the HATU-mediated coupling of Boc-11-aminoundecanoic acid, a versatile, long-chain amino acid derivative used in the synthesis of peptides, bioactive compounds, and PROTAC linkers.[6][7] The protocol is intended for researchers, scientists, and professionals in drug development seeking a reliable and optimized method for amide synthesis.

Mechanism of Action

HATU facilitates amide bond formation by activating the carboxylic acid group. The process involves two main steps:[5]

  • Activation: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[8] The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is unstable and rapidly rearranges to a more stable OAt-active ester, releasing tetramethylurea as a byproduct.[5][8]

  • Nucleophilic Attack: The amine nucleophile then attacks the activated ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt).[8] The pyridine nitrogen atom in the HOAt moiety is believed to contribute to the high efficiency of HATU through a neighboring group effect, which stabilizes the transition state.[5]

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling Acid R-COOH (this compound) ActiveEster OAt-Active Ester (R-CO-OAt) Acid->ActiveEster + HATU, Base Base Base (DIPEA) HATU_reagent HATU TMU Tetramethylurea (Byproduct) ActiveEster->TMU releases Amide Amide Product (R-CO-NHR') ActiveEster->Amide + Amine Amine R'-NH2 (Amine) Amine->Amide HOAt HOAt (Byproduct) Amide->HOAt releases

Caption: Generalized mechanism of HATU-mediated amide bond formation.

Experimental Protocol

This protocol describes a standard procedure for the solution-phase coupling of this compound with a generic primary amine using HATU.

Materials and Reagents:

  • This compound (Substrate)

  • Primary Amine (Nucleophile)

  • HATU (Coupling Reagent)

  • N,N-Diisopropylethylamine (DIPEA, Hünig's base)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, stir bar, nitrogen/argon inlet

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF.[9] The choice between DMF and DCM depends on the solubility of the starting materials.[10]

  • Base Addition: Add DIPEA (2.0-3.0 eq.) to the solution and stir for 5 minutes at room temperature.[9]

  • Activation: Add HATU (1.0-1.2 eq.) to the mixture. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the OAt-active ester.[9] This pre-activation step is crucial to minimize side reactions where HATU might react directly with the amine.[10][11]

  • Amine Addition: Add the amine (1.0-1.1 eq.) to the reaction mixture.[9]

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]

  • Workup:

    • Upon completion, quench the reaction by adding water to hydrolyze any remaining active ester.[9][12]

    • Extract the product with a suitable organic solvent like ethyl acetate (3x).[9]

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).[9] The aqueous washes help remove unreacted reagents, HOAt, and the polar byproduct tetramethylurea.[9][13]

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

    • Purify the crude product by column chromatography on silica gel to yield the pure amide.

Experimental_Workflow start Start prep 1. Dissolve this compound (1 eq) in anhydrous DMF under N2 start->prep add_base 2. Add DIPEA (2-3 eq) Stir for 5 min prep->add_base activate 3. Add HATU (1-1.2 eq) Pre-activate for 15-30 min add_base->activate add_amine 4. Add Amine (1-1.1 eq) activate->add_amine react 5. Stir at Room Temperature (1-4 h) Monitor by TLC/LC-MS add_amine->react workup 6. Aqueous Workup (Quench, Extract, Wash) react->workup purify 7. Dry and Purify (Column Chromatography) workup->purify end End (Pure Amide Product) purify->end

Caption: Step-by-step workflow for HATU-mediated amide coupling.
Data and Optimization

The efficiency of HATU coupling can be influenced by several factors. The following table summarizes key parameters and their typical ranges for optimizing the reaction between a Boc-protected acid and an amine. While specific yields for this compound are highly dependent on the amine coupling partner, yields for similar HATU-mediated couplings are often high, frequently exceeding 80-90% after purification.

ParameterRecommended ConditionRationale / Notes
Carboxylic Acid 1.0 equivalentThe limiting reagent.
Amine 1.0 - 1.2 equivalentsA slight excess can drive the reaction to completion.
HATU 1.0 - 1.5 equivalentsA slight excess ensures full activation of the acid.[12] Using a large excess should be avoided as it can react with the N-terminus of peptides.[14]
Base (DIPEA/Et₃N) 2.0 - 4.0 equivalentsA non-nucleophilic base is required to deprotonate the acid without competing in the reaction.[12][15] DIPEA (Hünig's base) is commonly preferred.[12]
Solvent Anhydrous DMF, DCM, ACNDMF is a common choice due to its high polarity and ability to dissolve most reactants.[5] The choice depends on substrate solubility.[10]
Temperature 0 °C to Room Temp.The reaction is typically rapid and proceeds efficiently at room temperature.[16]
Reaction Time 30 min - 6 hoursReaction progress should be monitored (TLC/LC-MS) to determine the optimal time.[12]
Troubleshooting and Safety
  • Low Yield: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the active ester intermediate.[9] Confirm the quality of the HATU reagent, as it can degrade over time. Pre-activation of the carboxylic acid is highly recommended.[9]

  • Byproduct Removal: The byproduct tetramethylurea can be difficult to remove, especially if the desired product is also polar.[13] Careful aqueous workup and optimized column chromatography are essential for its removal.[9]

  • Safety: HATU is considered non-mutagenic and biologically safe.[3] However, like all chemical reagents, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. The byproduct HOAt is potentially explosive and should be handled with care, especially on a larger scale.[13]

References

Application Notes and Protocols for the Synthesis of Functionalized Polymers with Boc-11-aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized polymers are of significant interest in biomedical research and drug development due to their potential applications in targeted drug delivery, tissue engineering, and diagnostics.[1][2] The ability to introduce specific functional groups along a polymer backbone allows for the conjugation of therapeutic agents, targeting moieties, and imaging labels.[3] Boc-11-aminoundecanoic acid is a versatile monomer for the synthesis of such functionalized polymers. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled polymerization, preventing side reactions and enabling the synthesis of well-defined polymer architectures.[4][5] Subsequent deprotection of the Boc groups yields a polyamide with pendant primary amine functionalities, which can be readily modified for various applications.[6][7]

This document provides detailed protocols for the synthesis of functionalized polyamides using this compound, including the polymerization of the Boc-protected monomer, the deprotection of the resulting polymer, and the subsequent functionalization of the polyamide backbone.

Data Presentation

Table 1: Representative Data for the Polymerization of Unprotected 11-Aminoundecanoic Acid (Nylon-11)
ParameterMelt Polycondensation
Monomer Conversion (%)> 99
Number-Average Molecular Weight (Mn) ( g/mol )15,000 - 30,000
Polydispersity Index (PDI)1.8 - 2.5
Melting Point (°C)185 - 195

Note: This data is for the polymerization of the unprotected monomer and serves as a reference. The polymerization of this compound would require different conditions and would result in a polymer with different properties prior to deprotection.

Table 2: Expected Characteristics of Boc-Protected and Functionalized Polyamides
PolymerExpected Mn ( g/mol )Expected PDIKey Spectroscopic Features
Poly(this compound)10,000 - 50,0001.2 - 1.8 (ROP)¹H NMR: Broad peaks for polymer backbone, characteristic peak for Boc group (~1.4 ppm). IR: Amide I and II bands, C-O stretching from carbamate.
Poly(11-aminoundecanoic acid hydrochloride)~7,000 - 35,000 (post-deprotection)1.2 - 1.8¹H NMR: Disappearance of Boc peak. IR: Appearance of N-H stretching for primary amine salt.
FITC-labeled Polyamide10,500 - 52,0001.2 - 1.8UV-Vis: Absorbance maximum around 495 nm. Fluorescence: Emission maximum around 520 nm.

Experimental Protocols

Synthesis of Poly(this compound)

Two primary methods are proposed for the polymerization of this compound: solution polycondensation and ring-opening polymerization of the corresponding N-Boc-lactam.

This method utilizes a coupling agent to facilitate amide bond formation at temperatures that do not cleave the Boc protecting group.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the this compound solution at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 48-72 hours.

  • Monitor the reaction progress by the precipitation of dicyclohexylurea (DCU) byproduct.

  • Once the reaction is complete, filter the mixture to remove the DCU precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the polymer by adding the concentrated solution dropwise to a large volume of cold anhydrous diethyl ether.

  • Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum.

This method first requires the synthesis of the N-Boc-protected lactam, followed by its ring-opening polymerization.

1.2.1. Synthesis of N-Boc-azacyclotridecan-2-one (Hypothetical)

  • Dissolve this compound (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.

  • Add DCC (1.1 equivalents) at 0 °C and stir for 4-6 hours.

  • Filter the DCU precipitate.

  • To the filtrate, add a suitable base (e.g., triethylamine, 2 equivalents) to facilitate intramolecular cyclization.

  • Stir the reaction at room temperature for 24-48 hours.

  • Wash the reaction mixture with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-Boc-azacyclotridecan-2-one.

1.2.2. Anionic Ring-Opening Polymerization

  • In a glovebox, flame-dry a Schlenk flask and add the purified N-Boc-azacyclotridecan-2-one.

  • Dissolve the monomer in anhydrous tetrahydrofuran (THF).

  • Add a catalytic amount of a strong, non-nucleophilic base (e.g., sodium bis(trimethylsilyl)amide) as an initiator.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the polymerization by adding a proton source (e.g., methanol).

  • Precipitate the polymer in a non-solvent such as cold diethyl ether or hexane.

  • Collect the polymer by filtration and dry under vacuum.

Deprotection of Poly(this compound)

This protocol removes the Boc groups to expose the primary amine functionalities.

Materials:

  • Poly(this compound)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Poly(this compound) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of TFA (e.g., a 1:1 v/v mixture of TFA:DCM).[8]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[7]

  • Monitor the deprotection by TLC or ¹H NMR (disappearance of the Boc peak).

  • Concentrate the solution under reduced pressure to remove the TFA and DCM.

  • Precipitate the resulting polymer, poly(11-aminoundecanoic acid trifluoroacetate), by adding the concentrated solution to cold diethyl ether.

  • Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum.

  • For conversion to the hydrochloride salt, dissolve the polymer in a minimal amount of methanol and add a solution of HCl in diethyl ether. Collect the precipitated poly(11-aminoundecanoic acid hydrochloride).

Functionalization of Poly(11-aminoundecanoic acid)

The exposed amine groups can be functionalized with various molecules.

This protocol "caps" the amine groups with an acetyl group.

Materials:

  • Poly(11-aminoundecanoic acid hydrochloride)

  • Acetic anhydride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolve the poly(11-aminoundecanoic acid hydrochloride) in anhydrous DMF.

  • Add TEA or DIPEA (2.5 equivalents per amine group) to neutralize the hydrochloride salt and act as a base.

  • Cool the solution to 0 °C.

  • Add acetic anhydride (1.5 equivalents per amine group) dropwise.[9]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Precipitate the acetylated polymer in water or diethyl ether.

  • Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

This protocol conjugates a fluorescent dye to the polymer backbone.

Materials:

  • Poly(11-aminoundecanoic acid hydrochloride)

  • Fluorescein isothiocyanate (FITC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dialysis tubing (appropriate molecular weight cutoff)

Procedure:

  • Dissolve the poly(11-aminoundecanoic acid hydrochloride) in anhydrous DMSO.

  • Add TEA or DIPEA (2.5 equivalents per amine group).

  • In a separate container, dissolve FITC (0.1-0.5 equivalents per amine group, depending on desired labeling density) in anhydrous DMSO.

  • Add the FITC solution to the polymer solution in the dark.

  • Stir the reaction at room temperature for 24 hours in the dark.

  • Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48-72 hours with frequent water changes to remove unreacted FITC and salts.

  • Lyophilize the purified solution to obtain the FITC-labeled polymer.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_modification Polymer Modification boc_monomer This compound polycondensation Solution Polycondensation boc_monomer->polycondensation rop Ring-Opening Polymerization boc_monomer->rop boc_polymer Poly(this compound) polycondensation->boc_polymer rop->boc_polymer deprotection Boc Deprotection boc_polymer->deprotection amine_polymer Poly(11-aminoundecanoic acid) deprotection->amine_polymer functionalization Functionalization (e.g., Acylation, Labeling) amine_polymer->functionalization functional_polymer Functionalized Polyamide functionalization->functional_polymer

Caption: Overall experimental workflow for the synthesis and functionalization of polyamides.

drug_delivery_pathway drug_polymer Drug-Polymer Conjugate circulation Systemic Circulation drug_polymer->circulation epr_effect EPR Effect (Tumor Tissue) circulation->epr_effect target_cell Target Cell epr_effect->target_cell endocytosis Endocytosis lysosome Endosome/ Lysosome endocytosis->lysosome drug_release Drug Release (e.g., pH-sensitive linker) lysosome->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect target_cell->endocytosis

Caption: Proposed signaling pathway for a drug delivery application.

logical_relationships cluster_monomer Monomer cluster_polymer Polymer Backbone cluster_function Functionality monomer Boc-11-aminoundecanoic acid boc_poly Boc-Protected Polyamide monomer->boc_poly Polymerization amine_poly Amine-Functional Polyamide boc_poly->amine_poly Deprotection functional_poly Functionalized Polymer amine_poly->functional_poly Conjugation

Caption: Logical relationships between synthesis and functionalization steps.

References

Application of Boc-11-aminoundecanoic Acid in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-11-aminoundecanoic acid is a versatile bifunctional linker molecule increasingly utilized in the design and synthesis of advanced drug delivery systems.[1] Its structure, featuring a long aliphatic chain of eleven carbons, a tert-butyloxycarbonyl (Boc) protected amine at one end, and a carboxylic acid at the other, provides a valuable tool for conjugating therapeutic agents to various carriers or for the construction of complex drug conjugates like Proteolysis Targeting Chimeras (PROTACs).[2][3][][5] The hydrophobic undecanoic acid chain can influence the self-assembly of amphiphilic molecules into nanoparticles, micelles, or liposomes, while the terminal functional groups allow for controlled, stepwise conjugation chemistries.[1]

These application notes provide an overview of the utility of this compound in drug delivery, along with detailed protocols for its incorporation into drug-linker conjugates and the subsequent formulation and characterization of drug delivery systems.

Key Applications

  • Linker for Drug Conjugates: The primary application of this compound is as a linker to connect a drug molecule to another molecule or a carrier system. The carboxylic acid can be activated to react with amines on a drug or targeting ligand, and the Boc-protected amine can be deprotected to react with another molecule.[5]

  • PROTAC Synthesis: In the field of targeted protein degradation, this compound serves as a flexible linker to connect a protein-of-interest (POI) ligand and an E3 ligase ligand in a PROTAC molecule.[2][3][6]

  • Surface Modification of Nanoparticles: The lipophilic nature of the undecanoic acid chain allows it to be incorporated into the lipid bilayer of liposomes or the core of polymeric nanoparticles, presenting the terminal functional group on the surface for further modification.

  • Formation of Amphiphilic Drug Conjugates: Conjugation of a hydrophilic drug to this compound can create an amphiphilic molecule capable of self-assembling into micelles or other nanostructures.

Data Presentation: Physicochemical Properties of Drug Delivery Systems

The following tables present illustrative quantitative data for drug delivery systems incorporating this compound as a linker. These values are representative of typical characteristics observed for such systems and may vary depending on the specific drug, carrier materials, and formulation parameters.

Table 1: Illustrative Physicochemical Characterization of Drug-Loaded Nanoparticles

Formulation CodeDrug ConjugateAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Capacity (%)Encapsulation Efficiency (%)
NP-Dox-Linker-1Doxorubicin-Linker150 ± 50.15 ± 0.02-25 ± 25.2 ± 0.485 ± 5
NP-Cur-Linker-2Curcumin-Linker180 ± 80.21 ± 0.03-22 ± 38.1 ± 0.692 ± 4

Table 2: Illustrative Properties of Micelles Formed from Drug-Linker Amphiphiles

Formulation CodeDrug ConjugateCritical Micelle Concentration (CMC) (µg/mL)Micelle Size (nm)Drug Loading Efficiency (%)
Micelle-Pac-Linker-1Paclitaxel-Linker1580 ± 495 ± 3
Micelle-Gem-Linker-2Gemcitabine-Linker2565 ± 588 ± 4

Table 3: Illustrative Characteristics of Surface-Modified Liposomes

Formulation CodeSurface ModificationLiposome Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Lipo-Linker-Target-1Linker-Folate120 ± 60.18 ± 0.02-15 ± 2
Lipo-Linker-Peptide-2Linker-RGD135 ± 70.20 ± 0.03-12 ± 3

Experimental Protocols

Protocol 1: Synthesis of a Drug-Linker Conjugate using this compound

This protocol describes the conjugation of a drug molecule containing a primary amine to the carboxylic acid of this compound via amide bond formation.

Materials:

  • Drug with a primary amine

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Conjugation Reaction:

    • In a separate flask, dissolve the amine-containing drug (1 equivalent) and TEA or DIPEA (2 equivalents) in anhydrous DMF.

    • Slowly add the activated this compound solution to the drug solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Remove the DMF under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to obtain the pure drug-linker conjugate.

  • Characterization:

    • Confirm the structure and purity of the conjugate using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Boc Deprotection of the Drug-Linker Conjugate

This protocol describes the removal of the Boc protecting group to expose the terminal amine for further conjugation.

Materials:

  • Boc-protected drug-linker conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected drug-linker conjugate in a mixture of TFA and DCM (e.g., 1:1 v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.

  • The resulting amine-drug-linker conjugate (as a TFA salt) can be used in the next step directly or after neutralization.

Protocol 3: Preparation of Drug-Linker Loaded Polymeric Nanoparticles

This protocol describes the formulation of drug-linker conjugate-loaded nanoparticles using the nanoprecipitation method.

Materials:

  • Drug-linker conjugate

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)

Procedure:

  • Dissolve the drug-linker conjugate and PLGA in acetone.

  • Add the organic solution dropwise to the aqueous PVA solution under constant stirring.

  • Continue stirring for 2-4 hours to allow for solvent evaporation and nanoparticle formation.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

  • Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the nanoparticles in a suitable buffer or lyophilize for long-term storage.

Protocol 4: Characterization of Drug Delivery Systems

1. Particle Size and Zeta Potential:

  • Dilute the nanoparticle/micelle/liposome suspension in deionized water.

  • Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

2. Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE):

  • Lyophilize a known amount of the drug-loaded nanoparticle suspension.

  • Dissolve the lyophilized powder in a suitable organic solvent (e.g., DMSO or DMF) to disrupt the nanoparticles and release the drug.

  • Quantify the amount of drug in the solution using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

3. In Vitro Drug Release:

  • Disperse the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag.

  • Place the dialysis bag in a larger volume of the same release medium and maintain at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time.

Visualizations

experimental_workflow start Start boc_linker This compound + Amine-Drug start->boc_linker activation Carboxylic Acid Activation (EDC/NHS) boc_linker->activation conjugation Amide Bond Formation activation->conjugation purification1 Purification (Chromatography) conjugation->purification1 boc_conjugate Boc-Protected Drug-Linker Conjugate purification1->boc_conjugate deprotection Boc Deprotection (TFA) boc_conjugate->deprotection amine_conjugate Amine-Functionalized Drug-Linker deprotection->amine_conjugate formulation Formulation into Delivery System (e.g., Nanoparticles) amine_conjugate->formulation characterization Physicochemical Characterization formulation->characterization end End characterization->end

Caption: Workflow for synthesis and formulation.

characterization_workflow dds Drug Delivery System (Nanoparticles, Micelles, etc.) size_zeta Particle Size & Zeta Potential (DLS) dds->size_zeta morphology Morphology (TEM/SEM) dds->morphology drug_loading Drug Loading & Encapsulation (HPLC/UV-Vis) dds->drug_loading release In Vitro Drug Release (Dialysis) dds->release data_analysis Data Analysis & Interpretation size_zeta->data_analysis morphology->data_analysis drug_loading->data_analysis release->data_analysis

Caption: Characterization of drug delivery systems.

logical_relationship linker This compound - Boc-protected Amine - Carboxylic Acid - 11-Carbon Chain properties Key Properties + Controlled Conjugation + Lipophilicity + Flexibility linker->properties applications Applications in Drug Delivery Nanoparticles Micelles Liposomes PROTACs properties->applications outcomes Desired Outcomes + Enhanced Bioavailability + Targeted Delivery + Controlled Release applications:np->outcomes applications:mc->outcomes applications:lp->outcomes applications:pr->outcomes

Caption: Role of this compound.

References

Application Notes and Protocols for Creating Peptide Libraries with Boc-11-aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-Bead-One-Compound (OBOC) combinatorial libraries are a powerful tool for the discovery of novel peptide-based ligands, therapeutics, and diagnostic agents.[1] The synthesis of these libraries, typically performed on solid-phase supports, allows for the generation of vast numbers of unique peptide sequences. The properties of these peptides can be finely tuned by incorporating non-standard amino acids, including spacers or linkers. Boc-11-aminoundecanoic acid, a long-chain aliphatic amino acid, serves as a valuable hydrophobic spacer.[2] Its incorporation into a peptide library can modulate the hydrophobicity and conformational flexibility of the peptides, potentially enhancing their interaction with biological targets.[3][4] This document provides detailed application notes and protocols for the synthesis and screening of peptide libraries incorporating this compound using Boc solid-phase peptide synthesis (SPPS).

Applications of Incorporating this compound as a Spacer

The integration of a long aliphatic chain like 11-aminoundecanoic acid can offer several advantages in the design of peptide libraries:

  • Modulation of Hydrophobicity: The eleven-carbon chain significantly increases the hydrophobicity of the peptides, which can be beneficial for targeting proteins with hydrophobic binding pockets or for enhancing membrane interactions.[4][5]

  • Conformational Flexibility: The long, flexible spacer can allow the peptide portion of the molecule to adopt a more favorable conformation for binding to its target by reducing steric hindrance from the solid support or other parts of the molecule.[3]

  • Improved Target Accessibility: By extending the peptide away from the bead surface, the spacer can improve its accessibility to macromolecular targets during the screening process.

  • Mimicking Lipidated Peptides: The long alkyl chain can serve as a mimic for natural lipid modifications, which are often crucial for protein-protein and protein-membrane interactions.

Data Presentation: Impact of Spacers on Peptide Properties

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative data for other spacer molecules to illustrate their potential impact on peptide library synthesis and function.

Table 1: Illustrative Peptide Synthesis Yields with and without Spacers

Peptide SequenceSpacerSynthesis Scale (mmol)Crude Purity (%)Overall Yield (%)Reference
Ac-Ala-Phe-Lys-NH2None0.18570[6]
Ac-Ala-Phe-Lys-(Ahx)-NH2Aminohexanoic Acid (Ahx)0.18268[6]
Model Peptide 1None0.059278Fictionalized Data
Model Peptide 1 with Spacer11-Aminoundecanoic Acid0.058975Fictionalized Data

Note: Data for model peptides is illustrative and based on typical yields in Boc-SPPS. A slight decrease in yield and purity can sometimes be observed with the addition of spacer molecules due to the additional coupling step.

Table 2: Illustrative Binding Affinities of Peptides with and without Spacers

PeptideTarget ProteinSpacerBinding Affinity (KD)Fold ChangeReference
YILIHRNrsCR2.1-4None217 nM-[7]
PTLDPLPrsCR2.1-4None1000 nM-[7]
LVLLTRErsCR2.1-4None476 nM-[7]
KB2 (monomer)mKlothoNone>10 µM-[8]
KB2 (dimer)mKlothoPEG42.3 ± 0.5 µM>4.3x improvement[8]

Note: This data illustrates that the addition and type of spacer can significantly influence the binding affinity of a peptide to its target.

Experimental Protocols

Protocol 1: Synthesis of an OBOC Peptide Library Incorporating this compound

This protocol outlines the manual synthesis of a representative OBOC peptide library using the "split-mix" synthesis method with Boc chemistry.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Scavengers (e.g., anisole, ethanedithiol)

  • Kaiser test kit

  • Peptide synthesis vessels

  • Shaker

Procedure:

  • Resin Preparation: Swell the resin in DCM for 1-2 hours in a peptide synthesis vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard DIC/HOBt activation method.

  • Deprotection: Remove the Boc group with 50% TFA in DCM for 30 minutes.

  • Neutralization: Neutralize the resin with 10% DIEA in DCM.

  • Split-Mix Synthesis (for randomized positions):

    • Divide the resin into equal portions, one for each amino acid to be coupled at that position.

    • Couple the respective Boc-amino acid to each portion of the resin.

    • Combine all resin portions, wash thoroughly, and mix to ensure randomization.

    • Repeat the deprotection, neutralization, and split-mix coupling for each randomized position in the peptide sequence.

  • Incorporation of this compound Spacer:

    • Following the synthesis of the randomized peptide sequence, perform a deprotection and neutralization step.

    • In a single reaction vessel (without splitting the resin), couple this compound using DIC/HOBt activation. This will add the spacer to all peptides in the library.

  • Synthesis of a Capping Sequence (Optional): A short, defined peptide sequence can be added after the spacer if desired for screening purposes.

  • Final Deprotection and Cleavage:

    • Wash the resin thoroughly and dry.

    • Treat the resin with a cleavage cocktail (e.g., HF/anisole or a low/high HF procedure) to remove side-chain protecting groups and cleave the peptides from the resin.[9]

    • Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and wash the peptide pellet.

  • Library Characterization: Analyze a small, representative sample of the library by mass spectrometry to confirm the presence of the expected peptide masses.

Protocol 2: On-Bead Screening of the Peptide Library

This protocol describes a general method for screening the OBOC library against a target protein.

Materials:

  • Peptide library beads

  • Target protein, labeled with a fluorescent tag (e.g., FITC) or biotin

  • Screening buffer (e.g., PBS with 0.1% Tween-20 and 1% BSA)

  • Streptavidin-fluorophore conjugate (if using a biotinylated target)

  • Microscope with fluorescence capabilities

  • Micromanipulator or fine-tipped needle

Procedure:

  • Bead Preparation: Swell a portion of the library beads in the screening buffer.

  • Blocking: Block non-specific binding sites on the beads by incubating with a blocking buffer (e.g., 1% BSA in screening buffer) for 1 hour.

  • Incubation with Target: Incubate the beads with a solution of the labeled target protein at a predetermined concentration for 1-2 hours.

  • Washing: Wash the beads extensively with screening buffer to remove unbound target protein.

  • (Optional) Secondary Labeling: If a biotinylated target was used, incubate the beads with a fluorescently labeled streptavidin conjugate.

  • Identification of "Hit" Beads:

    • Resuspend the beads in screening buffer and observe under a fluorescence microscope.

    • Identify the beads that exhibit a strong fluorescent signal, indicating binding of the target protein.

  • Isolation of "Hit" Beads: Physically isolate the fluorescent "hit" beads using a micromanipulator or a fine-tipped needle.

  • Peptide Sequencing: Determine the amino acid sequence of the peptide on the isolated "hit" beads using techniques such as Edman degradation or mass spectrometry.[1]

Visualizations

Peptide_Library_Synthesis_Workflow start Start with Solid Support Resin split1 Split Resin into N Aliquots start->split1 couple1 Couple Amino Acid 1 (N different AAs) split1->couple1 pool1 Pool and Mix Resin couple1->pool1 deprotect1 Boc Deprotection (TFA) pool1->deprotect1 neutralize1 Neutralization (DIEA) deprotect1->neutralize1 split2 Split Resin into N Aliquots neutralize1->split2 couple2 Couple Amino Acid 2 (N different AAs) split2->couple2 pool2 Pool and Mix Resin couple2->pool2 deprotect2 Boc Deprotection (TFA) pool2->deprotect2 neutralize2 Neutralization (DIEA) deprotect2->neutralize2 spacer Couple Boc-11- aminoundecanoic Acid neutralize2->spacer cleave Cleavage and Deprotection spacer->cleave library Peptide Library with Spacer cleave->library Library_Screening_Workflow start Peptide Library on Beads block Block Non-Specific Binding start->block incubate Incubate with Labeled Target Protein block->incubate wash Wash to Remove Unbound Target incubate->wash identify Identify Fluorescent 'Hit' Beads wash->identify identify->wash Negative Signal isolate Isolate 'Hit' Beads identify->isolate Positive Signal sequence Sequence Peptide on 'Hit' Beads isolate->sequence end Identified Lead Peptides sequence->end

References

Troubleshooting & Optimization

How to improve the solubility of Boc-11-aminoundecanoic acid in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Boc-11-aminoundecanoic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a white solid at room temperature.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group and the long undecanoic acid chain gives it a mixed polarity. Generally, it is soluble in some polar organic solvents and has limited solubility in nonpolar organic solvents. Its solubility is influenced by factors such as the choice of solvent, temperature, and the presence of any co-solvents or additives.

Q2: In which common organic solvents is this compound known to be soluble?

A2: Based on available data and the properties of similar molecules, this compound is reported to be soluble in methanol.[2][3] Given its structure, it is also expected to have good solubility in other polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Halogenated solvents like 2,2,2-trifluoroethanol have also been noted as effective for the parent compound, 11-aminoundecanoic acid, suggesting potential utility for the Boc-protected version as well.[4]

Q3: Why is my this compound not dissolving in a particular organic solvent?

A3: Several factors could contribute to poor solubility. The solvent may not be appropriate for the solute's polarity. The concentration of the solute may be too high for the chosen solvent at the current temperature. The rate of dissolution may also be slow, requiring more time or energy input (e.g., heating, sonication).

Q4: Can I heat the mixture to improve solubility?

A4: Yes, gently heating the mixture can often increase the solubility of this compound. The hydrophobicities of most amino acids, and by extension their protected derivatives, tend to increase with rising temperatures.[5] However, it is crucial to monitor the temperature to avoid any potential degradation of the compound. A modest increase to 40-50°C is often a safe starting point.

Q5: Are there any recommended solvent mixtures or co-solvents to enhance solubility?

A5: Yes, using a co-solvent system can be highly effective. For many amino acids and their derivatives, a mixture of solvents can provide a more suitable polarity environment. For instance, a system containing dimethylformamide (DMF) with a small amount of a suitable acid and a tertiary base like pyridine has been shown to be effective for dissolving various amino acids.[6] For long-chain fatty acids, using a co-solvent like ethanol can help stabilize micelles and improve solubility.[7]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Problem Possible Cause Troubleshooting Steps
Compound is not dissolving at room temperature. - Inappropriate solvent choice.- Concentration is too high.- Slow dissolution kinetics.1. Verify Solvent Choice: Refer to the qualitative solubility table below and consider switching to a more polar aprotic solvent like DMF or DMSO.2. Reduce Concentration: Try dissolving a smaller amount of the compound in the same volume of solvent.3. Apply Gentle Heat: Warm the mixture to 40-50°C with stirring.4. Use Sonication: Place the sample in an ultrasonic bath for 5-10 minute intervals.
Compound precipitates out of solution upon cooling. The solution was saturated at a higher temperature.1. Maintain Elevated Temperature: If the experimental procedure allows, maintain the solution at the temperature at which the compound dissolved.2. Use a Co-solvent: Add a small percentage of a stronger solvent (e.g., DMF or DMSO) to the primary solvent to increase the overall solvating power at lower temperatures.3. Prepare a More Dilute Solution: Start with a lower concentration of the solute.
Complete dissolution is not achieved even with heating and sonication. The compound has very low solubility in the chosen solvent system.1. Solvent System Modification: Experiment with different solvent mixtures. For example, try a combination of a polar aprotic solvent with a less polar solvent.2. Consider Alternative Solvents: If permissible for your application, explore halogenated solvents like 2,2,2-trifluoroethanol.[4]3. pH Adjustment (for aqueous-organic mixtures): If your system contains water, adjusting the pH away from the isoelectric point can significantly increase solubility.[8]
Qualitative Solubility Data Summary
Solvent Solubility Notes
Methanol Soluble[2][3]
Ethanol Likely SolubleThe unprotected form is soluble in ethanol.[9]
Dimethylformamide (DMF) Likely SolubleA good solvent for many amino acids and their derivatives.[6][9]
Dimethyl Sulfoxide (DMSO) Likely SolubleA strong polar aprotic solvent.
Tetrahydrofuran (THF) Moderately Soluble to Sparingly Soluble
Acetonitrile Moderately Soluble to Sparingly Soluble
Dichloromethane (DCM) Sparingly Soluble
Water InsolubleThe Boc group significantly reduces water solubility.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound

This protocol outlines a general approach to systematically find a suitable solvent.

G start Start: Weigh this compound solvent Add a small volume of the primary solvent (e.g., Methanol, DMF) start->solvent stir Stir at room temperature for 5-10 minutes solvent->stir check1 Observe for complete dissolution stir->check1 heat Gently heat the mixture to 40-50°C with stirring check1->heat No end_success End: Solution Prepared check1->end_success Yes check2 Observe for complete dissolution heat->check2 sonicate Sonicate the mixture for 5-10 minutes check2->sonicate No check2->end_success Yes check3 Observe for complete dissolution sonicate->check3 cosolvent Add a co-solvent (e.g., DMSO) dropwise check3->cosolvent No check3->end_success Yes check4 Observe for complete dissolution cosolvent->check4 check4->end_success Yes end_fail End: Consider alternative primary solvent check4->end_fail No

Caption: General workflow for dissolving this compound.

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol details the use of a co-solvent to improve solubility.

  • Initial Suspension: Suspend the desired amount of this compound in the primary organic solvent (e.g., methanol or ethanol).

  • Stirring: Stir the suspension at room temperature for 5 minutes.

  • Co-solvent Addition: While stirring, add a small amount (e.g., 1-5% of the total volume) of a stronger polar aprotic solvent such as DMF or DMSO.

  • Observation: Continue stirring and observe for dissolution.

  • Gentle Heating (Optional): If the compound has not fully dissolved, gently warm the mixture to 40°C.

  • Incremental Addition: If necessary, add small additional aliquots of the co-solvent until a clear solution is obtained.

Logical Relationships

The solubility of this compound is governed by the interplay of its structural features and the properties of the solvent.

G compound This compound boc Boc Group (Nonpolar, Bulky) compound->boc chain Undecanoic Acid Chain (Nonpolar, Long) compound->chain acid Carboxylic Acid (Polar) compound->acid solubility Solubility in Organic Solvents boc->solubility Increases solubility in less polar solvents chain->solubility Increases solubility in nonpolar solvents acid->solubility Increases solubility in polar solvents solvent Solvent Properties polarity Polarity solvent->polarity h_bonding Hydrogen Bonding Capacity solvent->h_bonding polarity->solubility h_bonding->solubility temp Temperature temp->solubility Generally increases solubility

Caption: Factors influencing the solubility of this compound.

References

Side reactions during Boc deprotection with TFA and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address side reactions encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group with trifluoroacetic acid (TFA).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection with TFA?

A1: The primary cause of side reactions is the generation of a highly reactive tert-butyl cation (t-Bu⁺) when the Boc group is cleaved by a strong acid like TFA.[1][2] This carbocation is a potent electrophile and can alkylate nucleophilic functional groups within the substrate, leading to the formation of undesired byproducts.[1][3]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][2][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also susceptible to oxidation.[1][2][4]

  • Cysteine (Cys): The free thiol group is a target for alkylation, leading to the formation of S-tert-butylated Cysteine.[1][2]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[1][4]

Other residues like Arginine (Arg), Asparagine (Asn), Glutamine (Gln), and Aspartic Acid (Asp) can also undergo side reactions, although not always through direct tert-butylation.[2]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][4] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted modifications.[1] Scavengers are typically nucleophilic compounds.[1]

Q4: My Boc deprotection appears incomplete. What are the common causes?

A4: Incomplete Boc deprotection can stem from several factors:

  • Insufficient acid strength or concentration: While TFA is a strong acid, some sterically hindered or less reactive Boc-protected amines may require a higher concentration of TFA or a longer reaction time for complete removal.[4]

  • Insufficient reaction time: The deprotection reaction may not have been allowed to proceed to completion. Monitoring the reaction by TLC or LC-MS is recommended.[1]

  • Steric hindrance: The accessibility of the Boc group to the acid can be limited by the surrounding molecular structure.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during Boc deprotection with TFA and provides targeted solutions.

Issue 1: Observation of unexpected peaks in HPLC/LC-MS corresponding to +56 Da adducts.
  • Problem: Alkylation (tert-butylation) of nucleophilic residues.

  • Solution: Employ a scavenger or a cocktail of scavengers to trap the tert-butyl cation. The choice of scavenger depends on the sensitive residues present in your molecule.

Table 1: Common Scavengers for Preventing Tert-Butylation

ScavengerTarget Residue(s)Typical Concentration (v/v)Notes
Triisopropylsilane (TIS)Trp, general carbocations2.5% - 5%A highly effective carbocation scavenger that reduces the tert-butyl cation to isobutane.[1][5]
ThioanisoleMet, Trp2.5% - 5%Effective in preventing S-alkylation of methionine and protecting tryptophan.[1][2][5]
1,2-Ethanedithiol (EDT)Cys, Trp2.5%A good scavenger, particularly for protecting tryptophan and cysteine residues.[1][5]
WaterGeneral carbocations2.5% - 5%Can act as a scavenger and is often included in scavenger cocktails.[5]
Dimethyl Sulfide (DMS)Met2% - 10%Helps prevent the oxidation of methionine.[2]
Dithiothreitol (DTT)Cys2.5% (w/v)Helps prevent disulfide bond formation in cysteine-containing peptides.[5]

Table 2: Quantitative Comparison of Scavenger Cocktail Efficiency in Preventing S-tert-butylation of a Cysteine-Containing Peptide

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O7525
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5)>98<2

Data is illustrative and based on literature reports.[4]

Issue 2: Detection of oxidized species (e.g., +16 Da for methionine sulfoxide).
  • Problem: Oxidation of sensitive residues like Methionine and Tryptophan.

  • Solution: Use scavengers with reducing properties and perform the deprotection under an inert atmosphere (e.g., nitrogen or argon).

    • Recommended Scavengers: 1,2-Ethanedithiol (EDT), Thioanisole, and Dimethyl Sulfide (DMS) have reducing properties.[2] Ammonium iodide has also been shown to reduce methionine sulfoxide.[2]

Issue 3: Aspartimide formation in peptides containing Aspartic Acid.
  • Problem: The side-chain carboxyl group of an aspartic acid residue can cyclize with the backbone amide nitrogen, leading to a mixture of α- and β-peptides and potential racemization. This is particularly problematic for Asp-Gly sequences.[6][7]

  • Solution:

    • Use a bulkier side-chain protecting group for Aspartic Acid during synthesis, such as -O-2,4-dichlorobenzyl (DCB) or O-1-adamantyl (OAdm), to sterically hinder the cyclization.

    • Employ milder deprotection conditions, such as lower TFA concentrations or shorter reaction times.

Issue 4: Formation of pyroglutamate from N-terminal Glutamine.
  • Problem: The side-chain amide of an N-terminal glutamine residue can cyclize under acidic conditions to form pyroglutamate, resulting in a mass loss of 17 Da.[8]

  • Solution:

    • Ensure complete coupling of the amino acid following the N-terminal glutamine during synthesis.

    • Minimize the exposure time to strong acidic conditions during deprotection.

Experimental Protocols

General Protocol for Boc Deprotection with TFA and a Scavenger
  • Preparation: Dissolve the Boc-protected compound in an appropriate solvent, such as dichloromethane (DCM), at a concentration of 0.1-0.5 M.[1]

  • Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[5]

  • TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the desired concentration (typically 20-50% v/v in DCM).[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).[1]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and solvent.[1]

    • Co-evaporate with a solvent like toluene to remove residual TFA.

    • For solution-phase synthesis, the crude product can be purified by precipitation in cold diethyl ether, followed by filtration or centrifugation.[9]

    • Alternatively, for solution-phase work-up, dissolve the residue in a suitable organic solvent, wash with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate.[1]

Protocol for Small-Scale Trial to Optimize Scavengers

To determine the optimal scavenger cocktail for a new substrate, it is advisable to perform small-scale parallel experiments.

  • Preparation: In separate vials, weigh equal amounts of the Boc-protected compound (e.g., 10-20 mg).

  • Cocktail Preparation: Prepare different scavenger cocktails in separate vials. For example:

    • Cocktail A: 95% TFA / 2.5% H₂O / 2.5% TIS

    • Cocktail B: 92.5% TFA / 5% Thioanisole / 2.5% EDT

    • Cocktail C: 88% TFA / 5% Phenol / 5% H₂O / 2% TIS (Reagent B)[10]

  • Deprotection: Add a sufficient volume of each cocktail to the corresponding vial of the compound.

  • Reaction and Work-up: Allow the reactions to proceed for a set time (e.g., 2 hours) at room temperature. Precipitate the product by adding cold diethyl ether and collect the solid by centrifugation.

  • Analysis: Analyze the crude product from each reaction by HPLC or LC-MS to determine the percentage of the desired product and side products.

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation TFA TFA (H⁺) Free_Amine Free Amine (TFA Salt) Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

Side_Reaction_Mechanism cluster_pathways Reaction Pathways cluster_side_reaction Side Reaction cluster_scavenging Scavenging tBu_Cation tert-Butyl Cation Alkylated_Product Alkylated Side Product tBu_Cation->Alkylated_Product Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met, Cys) Nucleophilic_Residue->Alkylated_Product Scavenger Scavenger (e.g., TIS, Thioanisole) Scavenger->Trapped_Cation

Caption: Competing pathways for the tert-butyl cation.

Troubleshooting_Workflow Start Boc Deprotection with TFA Check_Completion Check for Complete Deprotection (TLC, LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time_Acid Increase Reaction Time or TFA Concentration Incomplete->Increase_Time_Acid Check_Side_Products Analyze for Side Products (HPLC, LC-MS) Complete->Check_Side_Products No_Side_Products No Significant Side Products Check_Side_Products->No_Side_Products No Side_Products Side Products Detected Check_Side_Products->Side_Products Yes Workup Proceed to Work-up No_Side_Products->Workup Add_Scavengers Add/Optimize Scavengers Side_Products->Add_Scavengers Increase_Time_Acid->Start Add_Scavengers->Start

Caption: A logical workflow for troubleshooting Boc deprotection.

References

Optimizing coupling efficiency of Boc-11-aminoundecanoic acid in peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the coupling efficiency of Boc-11-aminoundecanoic acid in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound potentially challenging?

The primary challenge arises from its long, hydrophobic undecanoic acid alkyl chain. This feature can promote intermolecular peptide aggregation on the solid-phase support, especially as the peptide chain elongates.[1][2] This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling steps.[2][3]

Q2: Which coupling reagents are most effective for this compound?

For challenging couplings, including those involving long-chain hydrophobic amino acids, potent coupling reagents are recommended. Uronium/aminium salts (e.g., HATU, HBTU, HCTU, COMU) or phosphonium salts (e.g., PyBOP, PyAOP) are generally more effective than standard carbodiimide reagents like DCC or DIC.[4][5][6] HATU and COMU are known for their high reactivity and efficiency in sterically hindered situations.[4][6]

Q3: How can I improve the solubility of this compound and the growing peptide chain during synthesis?

The choice of solvent is critical for minimizing aggregation.

  • Standard Solvents: N,N-Dimethylformamide (DMF) is common, but N-Methyl-2-pyrrolidone (NMP) is often superior at solvating and disrupting secondary structures.[7]

  • Disrupting Solvents: Adding a small percentage of Dimethyl sulfoxide (DMSO) (e.g., 5-10%) to DMF or NMP can further help break up aggregates.[7]

  • Chaotropic Salts: The addition of chaotropic salts, such as LiCl, to the coupling mixture can also disrupt aggregation.[7]

Q4: My ninhydrin (Kaiser) test is positive after the coupling step. What should I do?

A positive Kaiser test (blue or purple beads) indicates the presence of unreacted primary amines, meaning the coupling is incomplete.[8] The standard remedy is to perform a "double coupling": after the initial coupling time, drain the reaction vessel and add a fresh solution of activated this compound to the resin and allow it to react again.[7][9]

Q5: Is it safe to increase the reaction temperature to improve coupling efficiency?

Yes, performing the synthesis at an elevated temperature (e.g., 40-60°C) can provide the necessary energy to overcome kinetic barriers and disrupt aggregation, improving coupling efficiency.[3][9] However, be aware that higher temperatures can also increase the risk of side reactions, particularly racemization, depending on the amino acid and coupling reagent used.[7][10]

Q6: What is "capping" and when should it be used?

Capping is a process that irreversibly blocks any unreacted N-terminal amines after a coupling step. This is typically done using acetic anhydride with a base like DIPEA.[8] If you have a persistent incomplete coupling that cannot be resolved by double coupling, capping is recommended. This terminates the "failure" or deletion sequences, which simplifies the purification of the final target peptide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low Coupling Efficiency (Positive Kaiser test after coupling)1. Insufficiently Reactive Reagent: Standard carbodiimides (DCC, DIC) may not be potent enough.[5] 2. Peptide Aggregation: The hydrophobic chain is causing the peptide to aggregate on the resin, blocking reactive sites.[1][2] 3. Suboptimal Stoichiometry: Incorrect equivalents of amino acid, coupling reagent, or base. 4. Reagent Degradation: Reagents (especially in solution) may have degraded over time.1. Switch to a more potent coupling reagent: Use HATU, HCTU, or COMU.[4][6] 2. Perform a double coupling: Repeat the coupling step with fresh reagents.[7][9] 3. Optimize solvent: Use NMP or add DMSO to DMF.[7] 4. Increase temperature: Run the coupling reaction at 40-60°C.[3] 5. Verify stoichiometry: Use 2-4 equivalents of amino acid and coupling reagent, and ensure the correct amount of base (e.g., DIPEA) is used.[7] 6. Use fresh reagents: Prepare fresh solutions of amino acids and coupling reagents.
Significant Peptide Aggregation (Resin clumping, slow draining, falling yield in later steps)1. Hydrophobicity: The long alkyl chain of this compound and other hydrophobic residues in the sequence are promoting inter-chain hydrogen bonding.[2] 2. High Resin Loading: High substitution levels leave less space between peptide chains, encouraging aggregation.[11]1. Incorporate aggregation-disrupting solvents: Use NMP or add DMSO.[7] 2. Use a low-substitution resin: A resin with a lower loading level (e.g., 0.3-0.5 mmol/g) increases the distance between peptide chains.[11] 3. Add chaotropic salts: Add LiCl (e.g., 0.5 M) to the coupling reaction.[7] 4. Incorporate pseudoproline dipeptides: If the sequence allows, using pseudoproline dipeptides can disrupt secondary structure formation.[11]
Guanidinylation Side Reaction (Chain termination, observed as a +42 Da adduct on MS)1. Direct Reaction of Coupling Reagent: Uronium/aminium reagents (HATU, HBTU) can react directly with the peptide's N-terminal amine, forming an irreversible guanidinium group.[6][11]1. Pre-activate the amino acid: Mix the this compound, coupling reagent, and base in a separate vessel for 2-5 minutes before adding the mixture to the deprotected peptide-resin.[11][12] 2. Use in situ neutralization: For Boc-SPPS, this protocol suppresses guanidinylation.[11] 3. Switch to a phosphonium-based reagent: PyBOP and PyAOP do not cause this side reaction.[13]

Quantitative Data Summary

The following tables provide quantitative guidelines for selecting reagents and solvents.

Table 1: Comparison of Recommended Coupling Reagents

Coupling ReagentClassTypical Equivalents (vs. Resin)Activation TimeNotes
HATU Aminium/Uronium Salt2 - 42-5 minHighly efficient for hindered couplings. Based on potentially explosive HOAt. Can cause guanidinylation if not pre-activated.[4][6]
HCTU Aminium/Uronium Salt2 - 42-5 minMore cost-effective than HATU with similar efficiency. Less prone to racemization.[6][10]
COMU Aminium/Uronium Salt2 - 42-5 minHigh reactivity, comparable to HATU. Based on OxymaPure, which is safer than HOAt. Excellent for suppressing racemization.[4][6][10]
PyBOP Phosphonium Salt2 - 42-5 minEfficient coupling that avoids guanidinylation side reactions. Byproducts are less hazardous than the original BOP reagent.[4][13]
DIC/OxymaPure Carbodiimide/Additive3 - 5In situA good, lower-cost option that minimizes racemization compared to HOBt. Less potent than uronium/phosphonium salts.[12]

Table 2: Recommended Solvent Systems for Difficult Couplings

SolventPropertiesRecommended Use
DMF (N,N-Dimethylformamide)Standard polar aprotic solventSuitable for most standard coupling reactions.
NMP (N-Methyl-2-pyrrolidone)Higher boiling point, excellent solvating propertiesRecommended for sequences prone to aggregation; superior to DMF for disrupting secondary structures.[7]
DMSO (Dimethyl sulfoxide)Strong hydrogen bond acceptorUse as an additive (5-10%) in DMF or NMP to further disrupt severe aggregation.[7]

Experimental Protocols & Workflows

Protocol 1: Standard Coupling of this compound using HATU

This protocol assumes a solid-phase synthesis on a 0.1 mmol scale. Adjust volumes accordingly.

  • Resin Swelling: Swell the peptide-resin in DMF (5-10 mL) for at least 30 minutes in the reaction vessel.

  • Boc Deprotection:

    • Drain the DMF.

    • Add 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (5 mL) to the resin. Agitate for 2 minutes.

    • Drain the TFA/DCM solution.

    • Add a second portion of 50% TFA/DCM (5 mL). Agitate for 20-30 minutes.[14]

    • Drain and wash the resin thoroughly with DCM (3x), and DMF (5x).

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (4 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in DMF (~2 mL).

    • Add N,N-Diisopropylethylamine (DIPEA) (8 eq, 0.8 mmol) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.[8][11]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring & Washing:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test (see Protocol 3).

    • If the Kaiser test is negative (yellow beads), the coupling is complete. Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.[8]

    • If the Kaiser test is positive (blue beads), proceed to Protocol 2.

Protocol 2: Double Coupling Procedure
  • Follow steps 1-4 of Protocol 1 for the initial coupling.

  • After the designated reaction time, if the Kaiser test is positive, drain the reaction solution from the vessel.

  • Wash the resin with DMF (3x) to remove byproducts from the first attempt.

  • Repeat the Amino Acid Activation (Step 3 of Protocol 1) and Coupling Reaction (Step 4 of Protocol 1) using a fresh set of reagents.

  • Monitor the reaction again with a Kaiser test.

Protocol 3: Kaiser Test (Qualitative Ninhydrin Test)
  • Sample Preparation: Collect a small sample of resin beads (~5-10 mg) in a small glass test tube. Wash the beads 3 times with ethanol and allow them to dry briefly.

  • Reagent Addition: Add 2-3 drops each of the following three reagents to the test tube:

    • Reagent A: 5% Ninhydrin in ethanol

    • Reagent B: 80% Phenol in ethanol

    • Reagent C: 2% 0.001M KCN in pyridine

  • Incubation: Heat the test tube at 100-120°C for 3-5 minutes.

  • Result Interpretation:

    • Positive Result (Incomplete Coupling): The resin beads and/or the solution turn a deep blue or purple. This indicates the presence of free primary amines.[8]

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless. This indicates the absence of free primary amines.[8]

Visualizations

G cluster_workflow SPPS Coupling Cycle start Start Cycle deprotection N-terminal Deprotection (e.g., 50% TFA in DCM) start->deprotection wash1 Wash (DCM & DMF) deprotection->wash1 coupling Coupling (Activated Boc-AA) wash1->coupling wash2 Wash (DMF) coupling->wash2 monitor Kaiser Test wash2->monitor monitor->coupling Positive (Double Couple) end Next Cycle monitor->end Negative

Caption: General workflow for a single coupling cycle in Boc-SPPS.

G cluster_troubleshooting Troubleshooting Low Coupling Efficiency start Positive Kaiser Test (Incomplete Coupling) reagents Verify Reagent Quality & Stoichiometry start->reagents double_couple Perform a Double Coupling reagents->double_couple reagents_ok Reagents OK? double_couple->reagents_ok Still Positive? change_conditions Modify Conditions reagents_ok->change_conditions Yes cap_chain Consider Capping Unreacted Chains reagents_ok->cap_chain No (continue synthesis) increase_temp Increase Temperature (40-60°C) change_conditions->increase_temp change_solvent Change Solvent (DMF -> NMP, add DMSO) change_conditions->change_solvent change_reagent Switch to Potent Coupling Reagent (HATU, COMU) change_conditions->change_reagent increase_temp->cap_chain change_solvent->cap_chain change_reagent->cap_chain

References

Technical Support Center: Purification of Boc-11-aminoundecanoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-11-aminoundecanoic acid and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying products from reactions involving this compound?

A1: The primary purification techniques for reaction products of this compound, such as amides and esters, include:

  • Acid-Base Extraction: This is a crucial first step to separate the acidic product from neutral or basic impurities.[1]

  • Column Chromatography: Effective for separating compounds with different polarities, especially for complex mixtures or oily products.[1]

  • Recrystallization: A powerful technique for purifying solid products to a high degree of purity, provided a suitable solvent system is identified.[1]

Q2: How can I monitor the purity of my this compound derivative during purification?

A2: Several analytical techniques are available to monitor purity:

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to track reaction progress and assess the purity of fractions from column chromatography.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and is capable of separating closely related impurities. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for Boc-protected amino acids due to their increased hydrophobicity.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the desired product and helps identify any impurities present.[1]

  • Melting Point: A sharp melting point range that aligns with the literature value is a good indicator of high purity for solid compounds.[1]

Q3: What are the ideal storage conditions for purified this compound and its derivatives?

A3: To ensure stability and prevent degradation, store purified this compound and its derivatives in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended. Keep them away from strong acids and oxidizing agents.[1]

Troubleshooting Guides

Issue 1: The final product is an oil and will not solidify.

This is a common issue when working with Boc-protected amino acids and their derivatives.[4]

Possible Cause Suggested Solution
Presence of Impurities Impurities can inhibit crystallization. Purify the oil using flash column chromatography. After chromatography, attempt recrystallization or trituration again.[1]
Residual Solvent Trace amounts of solvent can prevent solidification. Ensure all solvents are thoroughly removed under high vacuum.[1]
Hygroscopic Nature The product may have absorbed moisture from the atmosphere. Dry the oil under high vacuum over a desiccant such as P₂O₅. Use anhydrous solvents in the final steps of the workup.[4]
Inherent Properties Some long-chain Boc-protected amino acid derivatives are inherently difficult to crystallize. Try trituration by vigorously stirring the oil with a non-polar solvent like n-hexane or diethyl ether to induce precipitation.[1] Seeding the oil with a small crystal of the pure compound, if available, can also initiate crystallization.[5]
Issue 2: Low yield of the purified product after an amide coupling reaction.
Possible Cause Suggested Solution
Incomplete Reaction Before workup, monitor the reaction completion using TLC or HPLC to ensure all starting material is consumed.
Product Loss During Extraction During the acidic wash, ensure the pH is not too low (pH ~4-5) to prevent partial deprotection of the Boc group. When extracting the product into an organic solvent from an acidified aqueous layer (for the carboxylic acid starting material), ensure the pH is sufficiently acidic (pH ~2-3) to protonate the carboxylate and minimize its solubility in the aqueous phase.[1]
Premature Precipitation If the product precipitates during solvent removal, material can be lost. Employ a controlled concentration method, such as a rotary evaporator with careful temperature and pressure management.
Sub-optimal Column Chromatography Incorrect solvent system can lead to poor separation and loss of product. Use TLC to determine an optimal solvent system that provides good separation between the product and impurities. A typical starting point for silica gel chromatography of Boc-protected long-chain amino acid derivatives is a gradient of ethyl acetate in hexanes.
Issue 3: Partial or complete loss of the Boc protecting group during workup or purification.

The Boc group is sensitive to acidic conditions.[6]

Possible Cause Suggested Solution
Strongly Acidic Workup Avoid using strong acids during the workup. For washing, use dilute solutions of weak acids like citric acid or saturated ammonium chloride. A brief wash with dilute HCl (e.g., 0.5M) is generally tolerated, but prolonged exposure should be avoided.[6]
Acidic Chromatography Conditions Standard silica gel can be slightly acidic. If deprotection on the column is suspected, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent alone. Alternatively, use neutral alumina for chromatography.
Use of Trifluoroacetic Acid (TFA) in HPLC While common in RP-HPLC, TFA can cause deprotection, especially if the fractions are left standing for extended periods or during solvent evaporation at elevated temperatures.[] If this is an issue, consider using a less acidic modifier like formic acid or ammonium acetate. If TFA must be used, neutralize the collected fractions immediately with a base like triethylamine and remove the solvent at low temperatures.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography (Silica Gel)

Product Type Mobile Phase (Eluent) Typical Rf Value Notes
This compound1-5% Methanol in Dichloromethane0.3 - 0.5The polarity can be adjusted based on the presence of other functional groups.
Amide of this compound20-50% Ethyl Acetate in Hexanes0.2 - 0.4The polarity of the eluent should be increased for more polar amide derivatives.
Ester of this compound10-30% Ethyl Acetate in Hexanes0.4 - 0.6Esters are generally less polar than the corresponding amides and carboxylic acids.

Table 2: Suggested Solvents for Recrystallization

Product Type Solvent System Procedure
This compoundEthyl Acetate / HexanesDissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow to cool slowly.
Amides of this compoundEthanol / WaterDissolve in hot ethanol and add water until persistent cloudiness is observed. Reheat to clarify and then cool slowly.
Esters of this compoundMethanol or EthanolDissolve in a minimal amount of hot solvent and allow to cool for crystallization.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Amide Coupling Product
  • After the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a 5% citric acid solution, a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexanes).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.

  • If a solvent pair is used (e.g., ethyl acetate/hexanes), dissolve the solid in the more polar solvent and then add the less polar solvent dropwise until the solution becomes turbid.

  • Allow the flask to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize the yield of the precipitate.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Mandatory Visualization

experimental_workflow cluster_reaction Amide Coupling Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Purity Analysis Boc_Acid This compound Reaction Reaction Mixture Boc_Acid->Reaction Amine Amine Amine->Reaction Coupling Coupling Reagent (e.g., EDC, HATU) Coupling->Reaction Extraction Acid-Base Extraction Reaction->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Chromatography Column Chromatography Crude_Product->Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product TLC TLC Pure_Product->TLC HPLC HPLC Pure_Product->HPLC NMR NMR Pure_Product->NMR

Caption: General workflow for the synthesis and purification of an amide derivative of this compound.

troubleshooting_oily_product Start Oily Product Obtained Impurity_Check Analyze by TLC/HPLC for Impurities Start->Impurity_Check Solvent_Check Ensure Complete Solvent Removal (High Vacuum) Impurity_Check->Solvent_Check No Significant Impurities Column_Chrom Purify by Column Chromatography Impurity_Check->Column_Chrom Impurities Present Hygroscopic_Check Dry Under High Vacuum with Desiccant Solvent_Check->Hygroscopic_Check Solvent Removed Trituration Triturate with Non-Polar Solvent (e.g., Hexanes) Hygroscopic_Check->Trituration Still Oily Column_Chrom->Trituration Solid_Product Solid Product Trituration->Solid_Product

Caption: Troubleshooting workflow for an oily product that fails to solidify.

References

Troubleshooting incomplete amide bond formation with hindered amines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with incomplete amide bond formation, particularly with sterically hindered amines.

Troubleshooting Guide

My amide coupling reaction is not working or giving low yields. What should I do?

Low yields or complete failure of amide coupling reactions, especially with hindered substrates, are common challenges. A systematic approach to troubleshooting can help identify and resolve the underlying issue. The following flowchart outlines a general workflow for troubleshooting these difficult couplings.

TroubleshootingWorkflow start Low Yield or No Reaction check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok reagents_ok->check_reagents No, adjust and repeat optimize_conditions 2. Optimize Reaction Conditions (Solvent, Base, Temperature) reagents_ok->optimize_conditions Yes conditions_ok Still Low Yield optimize_conditions->conditions_ok change_coupling_reagent 3. Switch to a More Potent Coupling Reagent conditions_ok->change_coupling_reagent Yes success Improved Yield conditions_ok->success No, problem solved reagent_choice Aminium/Uronium (HATU, HBTU) or Phosphonium (PyBOP)? change_coupling_reagent->reagent_choice reagent_choice->conditions_ok Re-optimize conditions alternative_methods 4. Consider Alternative Activation Methods reagent_choice->alternative_methods If still no improvement reagent_choice->success If successful acyl_fluoride In situ Acyl Fluoride Formation (BTFFH, TFFH) alternative_methods->acyl_fluoride acyl_fluoride->conditions_ok Re-optimize conditions acyl_fluoride->success If successful failure Consult Specialist Literature acyl_fluoride->failure If unsuccessful

Troubleshooting workflow for low-yield amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction failing with a hindered amine?

The primary reason for failure is steric hindrance.[1] Bulky chemical groups on either the amine or the carboxylic acid can physically block the reactive centers from getting close enough for the bond to form.[1] Standard coupling reagents like EDC/HOBt may not be powerful enough to overcome this spatial blockade.[1]

Q2: I'm using a standard carbodiimide reagent (DCC, EDC) and it's not working. What should I try next?

Standard carbodiimide reagents are often inefficient for coupling sterically hindered amino acids.[2] It is highly recommended to switch to a more potent coupling reagent.[2] Consider using aminium/uronium salts like HATU or HBTU, or phosphonium salts like PyBOP.[1][3] These reagents form more reactive activated esters that can better overcome the steric barrier.[2]

Q3: What are the best coupling reagents for very hindered substrates?

For particularly challenging couplings, reagents that generate highly reactive intermediates are preferred.

  • Aminium/Uronium Reagents: HATU is often more effective than HBTU because it forms a more reactive OAt-ester.

  • Phosphonium Reagents: PyBOP is a common choice, and a key advantage over aminium salts is that it doesn't react with the free amine, which can be a problem with hindered amines where the desired reaction is slow.[3]

  • Acyl Fluoride Formation: For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride in situ can be a very effective strategy.[1][3][4] Reagents like BTFFH and TFFH are used for this purpose.[3][4]

The following diagram illustrates the decision-making process for selecting a suitable coupling strategy.

ReagentSelection start Starting Hindered Amide Coupling initial_attempt Standard Conditions (e.g., EDC/HOBt) start->initial_attempt check_yield1 Sufficient Yield? initial_attempt->check_yield1 potent_reagents Potent Coupling Reagents (HATU, PyBOP) check_yield1->potent_reagents No end Product Obtained check_yield1->end Yes check_yield2 Sufficient Yield? potent_reagents->check_yield2 acyl_fluoride Acyl Fluoride Method (BTFFH) check_yield2->acyl_fluoride No check_yield2->end Yes check_yield3 Sufficient Yield? acyl_fluoride->check_yield3 alternative_synthesis Alternative Synthetic Routes (e.g., Grignard + isocyanate) check_yield3->alternative_synthesis No check_yield3->end Yes

References

Preventing aggregation of peptides containing long alkyl linkers.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the aggregation of peptides containing long alkyl linkers.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide with a long alkyl linker aggregating?

A1: Peptides featuring long alkyl linkers are amphipathic, possessing both a hydrophobic region (the alkyl chain) and a generally more hydrophilic region (the peptide backbone). In aqueous solutions, these molecules tend to self-assemble to minimize the unfavorable interaction between the hydrophobic alkyl chains and water. This self-assembly is the primary driver of aggregation.[1] Several factors can exacerbate this issue:

  • High Peptide Concentration: Increases the probability of intermolecular interactions.[2]

  • pH Near the Isoelectric Point (pI): At its pI, a peptide has a net neutral charge, minimizing electrostatic repulsion between molecules and thus promoting aggregation.[1]

  • High Ionic Strength: Salt ions can screen the electrostatic charges on peptides, reducing repulsive forces and facilitating aggregation.[1][3]

  • Temperature: Elevated temperatures can increase molecular motion and hydrophobic interactions, which may promote aggregation.[2][4]

Q2: What is the recommended first step for dissolving my hydrophobic peptide?

A2: A stepwise solubilization approach is recommended. First, test the solubility of a small amount of the peptide before using the entire sample.[5] The general strategy is to dissolve the peptide in a minimal volume of a strong organic solvent and then carefully dilute it with your aqueous buffer.

  • Select an Organic Solvent: Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power and relatively low toxicity in many biological assays.[5][6] Alternatives include dimethylformamide (DMF) or acetonitrile (ACN).[5] Note: Avoid DMSO for peptides containing Cysteine (Cys) or Methionine (Met) as it can cause oxidation; use DMF instead.[6]

  • Dissolve the Peptide: Add a small amount of the chosen organic solvent to the lyophilized peptide powder.

  • Dilute with Aqueous Buffer: Slowly add your desired aqueous buffer to the peptide-solvent mixture, vortexing or sonicating briefly after each addition to aid dissolution.[5][6]

Q3: How can I confirm that my peptide is aggregating?

A3: Uncontrolled peptide aggregation can lead to the loss of active peptide from the solution and may interfere with experimental results.[7] Several methods can be used to detect and characterize aggregation, ranging from simple visual checks to more sophisticated biophysical techniques.

  • Visual Inspection & Turbidity: The simplest method. A cloudy or hazy appearance in your solution indicates the formation of large, insoluble aggregates.[7]

  • UV-Vis Spectroscopy: An increase in absorbance or light scattering at wavelengths above 320 nm, where the peptide itself does not absorb, can indicate the presence of large aggregates.[7][8]

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in solution and is effective for identifying aggregates ranging from nanometers to microns in size.[9]

  • Size Exclusion Chromatography (HPLC-SEC): This method separates molecules based on their size. The appearance of peaks eluting earlier than the monomeric peptide is a strong indicator of soluble aggregates.

  • Thioflavin T (ThT) Fluorescence Assay: This dye specifically binds to the cross-β-sheet structures characteristic of amyloid-like fibrils. An increase in fluorescence intensity upon adding ThT suggests this type of ordered aggregation.[1][10]

Q4: What are some common excipients that can help prevent aggregation?

A4: Excipients are additives that can stabilize the peptide in solution. Their primary role is to either reduce hydrophobic interactions or increase electrostatic repulsion.

  • Non-ionic Surfactants: Low concentrations of surfactants like Polysorbates (e.g., Polysorbate 80) or Pluronics can be effective.[11][12] Newer excipients like alkylsaccharides have also been shown to prevent protein aggregation very effectively.[11]

  • Amino Acids: Certain amino acids, such as arginine and histidine, are known to suppress protein aggregation.[12][13]

  • Sugars and Polyols: While very common for stabilizing proteins, their specific utility for peptides with alkyl linkers requires empirical testing.

  • Chaotropic Agents: In some cases, low concentrations of agents like guanidinium chloride or urea can disrupt aggregates, though their impact on peptide structure and function must be considered.

Troubleshooting Guide for Peptide Aggregation

This guide provides a systematic approach to resolving aggregation issues with your alkyl-linker-containing peptide.

Problem: Peptide is poorly soluble or precipitates from solution.

This workflow provides a step-by-step process for troubleshooting peptide aggregation, starting from initial solubilization to advanced formulation and modification strategies.

G cluster_start cluster_solubilization Step 1: Solubilization Protocol cluster_formulation Step 2: Formulation Optimization cluster_analysis Step 3: Characterize Aggregates cluster_advanced Step 4: Advanced Strategies cluster_end start Peptide Aggregation or Precipitation Observed solubilize Initial Solubilization (See Protocol 1) start->solubilize check_sol Is Peptide Soluble? solubilize->check_sol optimize_ph Adjust pH (Away from pI) check_sol->optimize_ph No success Proceed with Experiment check_sol->success Yes optimize_ionic Adjust Ionic Strength (Test High/Low Salt) optimize_ph->optimize_ionic add_excipients Add Excipients (e.g., Surfactants, Arginine) optimize_ionic->add_excipients check_agg Aggregation Resolved? add_excipients->check_agg analyze Characterize Aggregates (DLS, ThT, SEC) (See Protocols 2 & 3) check_agg->analyze No check_agg->success Yes modify Consider Peptide Modification (PEGylation, Hydrophilic Tags) analyze->modify fail Consult Specialist or Re-design Peptide modify->fail G cluster_prep cluster_methods Analytical Methods cluster_results Information Obtained sample Peptide Sample in Buffer dls Dynamic Light Scattering (DLS) sample->dls sec Size Exclusion Chromatography (SEC) sample->sec tht Thioflavin T (ThT) Assay sample->tht tem Transmission Electron Microscopy (TEM) sample->tem size Aggregate Size Distribution dls->size mw Monomer vs. Oligomer Ratio sec->mw structure Presence of Amyloid Fibrils tht->structure morphology Aggregate Morphology (Fibrils, Amorphous) tem->morphology

References

Stability of Boc-11-aminoundecanoic acid under different reaction conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-11-aminoundecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this reagent under various experimental conditions and to offer troubleshooting advice for common issues.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a stable, white solid at room temperature.[1] The key to its stability lies in the tert-butyloxycarbonyl (Boc) protecting group. This group is generally stable under neutral and basic conditions but is readily cleaved under acidic conditions.[2] For long-term storage, it is recommended to keep the compound in a dry, sealed container at 2-8°C.[3]

Q2: Under what conditions is the Boc group in this compound unstable?

A2: The Boc group is labile to strong acids.[2] Exposure to reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or other strong acids will lead to the removal of the Boc group, exposing the primary amine.[4] While generally stable to heat at neutral or basic pH, prolonged exposure to high temperatures can also lead to thermal decomposition.[5]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container in a dry environment. The recommended storage temperature is between 2°C and 8°C.[3]

Stability Under Different Reaction Conditions

The stability of the Boc group is the primary factor to consider when using this compound in various chemical reactions. The long undecanoic acid chain is generally stable under most conditions used for peptide synthesis and linker chemistry.

Condition CategoryReagent/ConditionStability of Boc GroupRemarks
Acidic Trifluoroacetic Acid (TFA)LabileCommonly used for deprotection. Cleavage is often rapid at room temperature.
Hydrochloric Acid (HCl)LabileEffective for deprotection, often used as a solution in an organic solvent.
Acetic Acid (AcOH)Generally StableWeak acids are typically not sufficient to cause significant deprotection at room temperature.
Basic Triethylamine (TEA), Diisopropylethylamine (DIPEA)StableCommonly used as bases in coupling reactions without affecting the Boc group.
Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)StableThe Boc group is resistant to basic hydrolysis.
Coupling Reagents HATU, HBTU, HOBt, EDCStableThese reagents are used to activate the carboxylic acid and are compatible with the Boc group.[6][7]
Temperature Elevated Temperatures (>100°C)Potentially LabileThermal deprotection is possible but can require high temperatures and may lead to side products.[8]
Reducing Agents H₂, Pd/CStableThe Boc group is stable to catalytic hydrogenation.
Oxidizing Agents Common oxidizing agentsGenerally StableThe Boc group is resistant to many common oxidizing agents used in organic synthesis.

Troubleshooting Guides

Problem 1: Incomplete or Slow Boc Deprotection

Symptoms:

  • LC-MS analysis shows a significant amount of starting material remaining after the deprotection reaction.

  • The subsequent coupling reaction gives a low yield, suggesting incomplete deprotection of the amine.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Acid Strength or Concentration The rate of Boc cleavage is highly dependent on the acid concentration.[9] Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to a stronger acid system like 4M HCl in dioxane.
Short Reaction Time Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is fully consumed.
Poor Solubility The long alkyl chain of this compound can affect its solubility.[1] Ensure the substrate is fully dissolved in the reaction solvent. If necessary, a co-solvent can be used.
Presence of Acid-Labile Scavengers Some scavengers used to prevent side reactions can consume the acid. Ensure an adequate excess of acid is used.

Troubleshooting Workflow for Incomplete Boc Deprotection

G Troubleshooting: Incomplete Boc Deprotection start Incomplete Deprotection Detected check_acid Check Acid Strength & Concentration start->check_acid increase_acid Increase Acid Concentration (e.g., 50% TFA) or Switch to Stronger Acid (e.g., 4M HCl/dioxane) check_acid->increase_acid Insufficient? check_time Review Reaction Time check_acid->check_time Sufficient end Problem Resolved increase_acid->end increase_time Extend Reaction Time & Monitor Progress check_time->increase_time Too Short? check_solubility Assess Substrate Solubility check_time->check_solubility Sufficient increase_time->end change_solvent Use Co-solvent or a Different Solvent System check_solubility->change_solvent Poor? check_solubility->end Good change_solvent->end

Caption: A decision tree for troubleshooting incomplete Boc deprotection.

Problem 2: Side Reactions During Coupling of this compound

Symptoms:

  • Formation of unexpected byproducts observed by LC-MS.

  • Low yield of the desired coupled product.

Possible Causes and Solutions:

CauseRecommended Solution
Over-activation of the Carboxylic Acid Using a large excess of coupling reagents or a prolonged activation time can lead to side reactions. Reduce the equivalents of the coupling reagent and/or the activation time.
Dimerization If the deprotected amine from a previous step is present, it can react with the activated this compound to form a dimer. Ensure complete removal of the previous product before starting the coupling reaction.
Racemization While less common for this type of amino acid, the addition of a racemization suppressant like HOBt or Oxyma Pure is recommended, especially with carbodiimide-based coupling reagents.[10]
Reaction with Side Chains of Other Amino Acids If coupling to a peptide, the activated carboxylic acid can potentially react with nucleophilic side chains (e.g., -OH of serine, -SH of cysteine). Ensure that all reactive side chains are appropriately protected.

General Workflow for Amide Coupling

G Workflow: Amide Coupling with this compound start Start dissolve Dissolve this compound, amine, and coupling additives (e.g., HOBt) in a suitable solvent (e.g., DMF) start->dissolve add_coupling_reagent Add coupling reagent (e.g., HATU, HBTU, or EDC) dissolve->add_coupling_reagent stir Stir at room temperature and monitor reaction progress (TLC or LC-MS) add_coupling_reagent->stir workup Aqueous workup to remove byproducts and unreacted reagents stir->workup purify Purify the product by column chromatography or recrystallization workup->purify end End purify->end

Caption: A general workflow for amide bond formation.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in DCM (e.g., 0.1 M solution).

  • To the stirred solution, add an equal volume of TFA (for a 50% TFA/DCM solution).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected 11-aminoundecanoic acid.

Protocol 2: Coupling of this compound to a Primary Amine using HATU

Materials:

  • This compound (1 equivalent)

  • Primary amine (1 equivalent)

  • HATU (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound and the primary amine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIPEA to the solution and stir for 5 minutes.

  • Add HATU to the reaction mixture in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

References

Technical Support Center: Synthesis of High-Purity Long-Chain Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity long-chain peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues in long-chain peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing long-chain peptides (>30 amino acids)?

A1: The synthesis of long-chain peptides is often complicated by several factors that can reduce purity and yield. The most common challenges include:

  • Aggregation: As the peptide chain elongates, it can fold into secondary structures (α-helices or β-sheets) and aggregate, leading to poor solvation and incomplete reactions.[1] This is particularly problematic for hydrophobic sequences.[2][3]

  • Incomplete Coupling and Deprotection: Aggregation can physically block access of reagents to the reactive sites on the resin-bound peptide, resulting in incomplete coupling of the next amino acid or incomplete removal of the Fmoc protecting group.[4] This leads to the formation of deletion sequences.[2]

  • Racemization: The activation of the carboxylic acid of an amino acid during coupling can lead to the loss of its stereochemical integrity, especially for residues like histidine (His) and cysteine (Cys).[5][6][7]

  • Side Reactions: Various side reactions can occur depending on the amino acid sequence and synthesis conditions. Common examples include aspartimide formation from aspartic acid (Asp), diketopiperazine formation at the dipeptide stage, and pyroglutamate formation from N-terminal glutamine (Gln).[5][8]

  • Difficult Purification: The final crude peptide product is often a complex mixture of the target peptide and closely related impurities (e.g., deletion sequences, diastereomers), making purification by reverse-phase HPLC (RP-HPLC) challenging.[9]

Q2: How can I predict if my peptide sequence will be difficult to synthesize?

A2: While it is difficult to predict with certainty, several factors can indicate a potentially "difficult" sequence:

  • High Hydrophobicity: Sequences rich in hydrophobic amino acids (e.g., Val, Leu, Ile, Phe) are more prone to aggregation.[2][3]

  • Presence of β-sheet forming residues: Certain amino acid combinations can favor the formation of β-sheets, a major cause of aggregation.

  • Repetitive Sequences: Long stretches of the same amino acid can sometimes lead to synthesis challenges.[3]

  • Specific "Difficult" Amino Acids: Residues like arginine (Arg) can be challenging to incorporate due to their bulky side chains.[10] Cysteine (Cys) and Histidine (His) are prone to racemization.[5][7]

Q3: What are the key considerations for purifying long-chain peptides?

A3: The purification of long-chain peptides requires careful optimization. Key considerations include:

  • Column Chemistry: C18 reverse-phase columns are the standard for peptide purification.[2]

  • Gradient Optimization: A multi-step gradient is often necessary to achieve good separation of the target peptide from closely related impurities.[2]

  • Ion-Pairing Agent: Trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent in the mobile phase.

  • Alternative Chromatography Techniques: For peptides that are difficult to purify by RP-HPLC, other techniques like ion-exchange chromatography (IEC) can be effective, especially for highly charged peptides.[11]

  • Purity Analysis: The purity of the final product should be confirmed by analytical HPLC and mass spectrometry.[12][13]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency / Incomplete Reactions

Symptoms:

  • Positive Kaiser test after coupling, indicating free primary amines.

  • Presence of deletion sequences in the final mass spectrum analysis.

  • Resin clumping or shrinking during synthesis.[4]

Possible Causes and Solutions:

CauseRecommended Action
Peptide Aggregation 1. Switch Solvent: Change the synthesis solvent from DMF to N-methylpyrrolidone (NMP) or use a mixture of solvents (e.g., DMSO/DMF).[5][11][14] 2. Elevate Temperature: Increase the coupling temperature. Microwave-assisted synthesis can also be beneficial.[2][3][5] 3. Incorporate Structure-Disrupting Moieties: Strategically introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt secondary structure formation.[5][14][15] 4. Use Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the reaction mixture to disrupt hydrogen bonding.[5]
Steric Hindrance 1. Extend Reaction Time: Increase the coupling time to allow the reaction to go to completion.[2][4][14] 2. Double Couple: Perform the coupling step twice to ensure complete reaction.[2][10][14] 3. Use a More Potent Coupling Reagent: Switch to a more powerful coupling reagent such as HATU, HCTU, or PyBOP.[1][2][4][11]
Poor Resin Swelling 1. Choose an Appropriate Resin: For long peptides, a low-substitution resin (0.1 to 0.4 mmol/g) is recommended.[16] PEG-modified polystyrene resins can also improve solvation.[17][18][19]

Troubleshooting Workflow for Low Coupling Efficiency

G start Low Coupling Efficiency (Positive Kaiser Test) aggregation Suspect Aggregation start->aggregation steric_hindrance Suspect Steric Hindrance start->steric_hindrance poor_swelling Suspect Poor Resin Swelling start->poor_swelling change_solvent Change Solvent (e.g., NMP, DMSO/DMF) aggregation->change_solvent increase_temp Increase Temperature (Conventional or Microwave) aggregation->increase_temp disrupt_structure Incorporate Structure- Disrupting Moieties aggregation->disrupt_structure extend_time Extend Coupling Time steric_hindrance->extend_time double_couple Double Couple steric_hindrance->double_couple potent_reagent Use More Potent Coupling Reagent steric_hindrance->potent_reagent low_sub_resin Use Low-Substitution Resin poor_swelling->low_sub_resin peg_resin Use PEG-Modified Resin poor_swelling->peg_resin

Caption: Troubleshooting workflow for low coupling efficiency in peptide synthesis.

Issue 2: Racemization

Symptoms:

  • Presence of diastereomeric impurities in the analytical HPLC of the crude product.

  • Broadened peaks in the HPLC chromatogram.

Possible Causes and Solutions:

CauseRecommended Action
Over-activation of Amino Acid 1. Use Racemization-Suppressing Additives: Always use carbodiimide coupling reagents (e.g., DIC) in conjunction with additives like HOBt, HOAt, or Oxyma Pure.[5][7][11][20] 2. Choose Appropriate Coupling Reagent: Phosphonium- and iminium-based reagents (e.g., HBTU, HATU, PyBOP) generally lead to lower racemization.[1][21]
Amino Acid Susceptibility 1. Special Protection for His and Cys: For Histidine, use a side-chain protecting group on the pi-imidazole nitrogen.[5] For Cysteine, specific coupling protocols with reduced racemization have been developed.[5]
Reaction Conditions 1. Lower Reaction Temperature: Performing the coupling reaction at a lower temperature (e.g., 0°C) can reduce the rate of racemization.[7] 2. Use Less Polar Solvents: Where possible, using less polar solvents can help minimize racemization.[7]

Logical Relationship for Preventing Racemization

G racemization Racemization oxazolone Oxazolone Formation (Primary Mechanism) racemization->oxazolone suppression_strategies Suppression Strategies oxazolone->suppression_strategies additives Use Additives (HOBt, HOAt, Oxyma) suppression_strategies->additives coupling_reagent Select Appropriate Coupling Reagent suppression_strategies->coupling_reagent low_temp Lower Reaction Temperature suppression_strategies->low_temp

Caption: Logical diagram illustrating the cause and prevention of racemization.

Issue 3: Common Side Reactions

Symptoms:

  • Unexpected peaks in the mass spectrum of the crude product.

  • Difficulty in purifying the target peptide due to closely eluting impurities.

Troubleshooting Common Side Reactions:

Side ReactionDescriptionPrevention Strategies
Aspartimide Formation Cyclization of the aspartic acid side chain, which can lead to a mixture of α- and β-coupled peptides.[5]- Add HOBt to the piperidine deprotection solution.[5] - Use a backbone protecting group (e.g., Hmb, Dmb) on the preceding amino acid.[5] - In Boc synthesis, use the beta cyclohexyl ester of aspartic acid.[5]
Diketopiperazine Formation Cyclization of the dipeptide, leading to cleavage from the resin. This is common when proline is one of the first two residues.[5]- Use 2-chlorotrityl chloride resin, as its steric bulk inhibits this side reaction.[5] - In Boc-based synthesis, use in situ neutralization protocols.[5]
Pyroglutamate Formation Cyclization of an N-terminal glutamine or glutamic acid residue.[8]- Ensure complete coupling of the subsequent amino acid. - Control pH during purification and lyophilization.[8]
3-(1-Piperidinyl)alanine Formation Occurs with C-terminal cysteine in Fmoc/tBu synthesis, where piperidine adds to a dehydroalanine intermediate.[5]- Use a sterically bulky trityl protecting group for the cysteine sulfhydryl group.[5]

Quantitative Data Summary

ParameterEffect on Purity/YieldReference
Resin Substitution Level For peptides >30 amino acids, low substitution (0.1-0.4 mmol/g) is recommended to reduce aggregation. Standard substitution (0.5-1.2 mmol/g) is suitable for 10-20 amino acids.[16]
Amino Acid/Coupling Reagent Concentration Increasing the concentration to 0.5 M can improve coupling efficiency, especially for longer peptides.[10]
Net Peptide Content Typical values for net peptide content after purification range from 70-90%, with the remainder being water and counter-ions.[12]

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle

This protocol outlines a general coupling cycle using the Fmoc/tBu strategy.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.[4]

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc protecting group.[4]

  • Wash the resin thoroughly with DMF.

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling reagent (e.g., HCTU, 3 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.[4]

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 2 hours.[4]

  • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

4. Washing:

  • After the coupling reaction, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

5. Repeat Cycles:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.[4]

Protocol 2: Cleavage and Deprotection

1. Final Washing and Drying:

  • After the final amino acid coupling and deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.[4]

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.[4]

3. Cleavage Reaction:

  • Treat the dried resin with the cleavage cocktail for 3 hours at room temperature.[4]

4. Peptide Precipitation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of ice-cold diethyl ether.[14]

5. Peptide Isolation:

  • Pellet the precipitated peptide by centrifugation.

  • Decant the ether and wash the peptide pellet with more cold ether.

  • Dry the crude peptide pellet.

6. Purification:

  • Dissolve the crude peptide in a suitable solvent and purify by preparative RP-HPLC.

7. Lyophilization:

  • Lyophilize the pure fractions to obtain the final peptide as a powder.[4]

References

Technical Support Center: Boc Deprotection in the Presence of Acid-Sensitive Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the selective removal of the tert-butoxycarbonyl (Boc) protecting group in the presence of other acid-sensitive functionalities.

Troubleshooting Guides

This section provides solutions to common issues encountered during the Boc deprotection of molecules containing acid-labile groups.

Issue 1: Incomplete Boc Deprotection

Symptom: Analysis of the reaction mixture (e.g., by TLC, LC-MS, or NMR) shows a significant amount of starting material remaining after the expected reaction time.

Possible Causes and Solutions:

  • Insufficient Acid Strength or Concentration: The Boc group's cleavage is an acid-catalyzed process. If the acid is too weak or its concentration too low, the reaction may not reach completion.[1][2]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; short reaction times or low temperatures may be insufficient. While many deprotections occur at room temperature, some substrates require longer periods or gentle heating.[1][2]

  • Poor Substrate Solubility: If the Boc-protected compound is not fully dissolved, the reaction will be slow and incomplete.[2]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can hinder the approach of the acid, slowing down the reaction rate.[2]

Troubleshooting Workflow:

start Incomplete Deprotection Observed check_solubility Is the substrate fully dissolved? start->check_solubility increase_solubility Improve solubility (e.g., change solvent, gentle warming). check_solubility->increase_solubility No check_conditions Review reaction conditions (acid strength, concentration, time, temp). check_solubility->check_conditions Yes increase_solubility->check_conditions increase_acid Increase acid concentration or use a stronger acid (e.g., 50% TFA in DCM, 4M HCl in dioxane). [4] check_conditions->increase_acid extend_time_temp Extend reaction time or gently warm the reaction. [13] check_conditions->extend_time_temp monitor_progress Monitor reaction by TLC or LC-MS. increase_acid->monitor_progress extend_time_temp->monitor_progress success Deprotection Complete monitor_progress->success Complete failure Still Incomplete: Consider alternative methods. monitor_progress->failure Incomplete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Issue 2: Degradation of Acid-Sensitive Functional Groups

Symptom: Formation of side products resulting from the cleavage or modification of other functional groups in the molecule (e.g., hydrolysis of esters, cleavage of silyl ethers, or opening of acetals/ketals).

Possible Causes and Solutions:

  • Excessively Strong Acidic Conditions: Standard conditions for Boc deprotection (e.g., neat TFA) can be too harsh for certain sensitive groups.[][4]

  • Generation of Reactive Intermediates: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate.[5][6][7]

Decision Tree for Method Selection:

start Substrate with Acid-Sensitive Group(s) sensitive_group Identify the most sensitive group. start->sensitive_group ester Ester sensitive_group->ester Ester silyl_ether Silyl Ether (e.g., TBDMS) sensitive_group->silyl_ether Silyl Ether acetal_ketal Acetal / Ketal sensitive_group->acetal_ketal Acetal/Ketal other_sensitive Other (e.g., Trp, Met) sensitive_group->other_sensitive Other ester_cond Use milder acidic conditions: - Dilute TFA in DCM (e.g., 20%) [11] - HCl in an organic solvent (e.g., 4M HCl in dioxane) [11] ester->ester_cond silyl_cond Consider non-acidic or very mild acidic methods: - Catalytic acetyl chloride in methanol [25] - Lewis acids (e.g., ZnBr₂) [5] silyl_ether->silyl_cond acetal_cond Use highly selective/mild conditions: - Silica gel in refluxing toluene [17] - Cerium(III) triflate [14] acetal_ketal->acetal_cond other_cond Use scavengers to trap t-butyl cations: - Triisopropylsilane (TIS) [6] - Thioanisole [18] other_sensitive->other_cond cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction cluster_scavenging Scavenging Boc_NHR Boc-NHR tBu_cation t-Butyl Cation Boc_NHR->tBu_cation Acidolysis H_plus H⁺ Amine H₂N-R tBu_cation->Amine + CO₂ + Isobutene Nucleophile Nucleophilic Substrate (e.g., Trp, Met) tBu_cation->Nucleophile Alkylation Scavenger Scavenger (e.g., TIS, Thioanisole) tBu_cation->Scavenger Trapping Alkylated_Product t-Butylated Side Product Nucleophile->Alkylated_Product Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

References

Technical Support Center: Alternative Methods for Boc Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for non-acidic tert-butyloxycarbonyl (Boc) group deprotection. This resource is designed for researchers, scientists, and drug development professionals seeking milder alternatives to strong acids like trifluoroacetic acid (TFA) for the removal of the Boc protecting group. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic diagrams to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternative methods for Boc deprotection instead of using strong acids like TFA or HCl?

While strong acids are effective, they can be problematic for substrates containing other acid-labile functional groups, leading to undesired side reactions and decomposition.[1][2] Alternative methods offer milder conditions that can improve selectivity and overall yield, especially in complex molecule synthesis.[1] Moreover, some of these methods align better with green chemistry principles by avoiding harsh reagents and chlorinated solvents.[3]

Q2: What are the main categories of non-acidic or mild Boc deprotection methods?

The primary alternatives to strong acids include:

  • Lewis Acid-Mediated Deprotection: Utilizes Lewis acids like Zinc Bromide (ZnBr₂), Trimethylsilyl Iodide (TMSI), and Iron(III) salts.[4][5][6][7]

  • Thermal Deprotection: Involves heating the substrate, often in a suitable solvent like water or under continuous-flow conditions.[8][9]

  • Neutral or Near-Neutral Catalytic Deprotection: Employs reagents like Ceric Ammonium Nitrate (CAN).[10]

  • Mild Reagent Systems: Such as the use of oxalyl chloride in methanol.[5]

Q3: How do I choose the best alternative method for my specific substrate?

The choice of method depends on the overall functionality of your molecule. For instance:

  • If your substrate is sensitive to acid but thermally stable, thermal deprotection might be a good option.[8]

  • For selective deprotection of a secondary N-Boc group in the presence of a primary one, Zinc Bromide has shown good selectivity.

  • If your molecule contains other sensitive groups that might react with Lewis acids, a milder enzymatic or thermal method could be more suitable.

  • Oxalyl chloride in methanol has been shown to be effective for substrates with other acid-labile functionalities where traditional acid-mediated protocols have failed.[1][5]

Troubleshooting Guides

Lewis Acid-Mediated Deprotection (e.g., ZnBr₂, TMSI, FeCl₃)
Issue Potential Cause Troubleshooting Steps
Incomplete Deprotection Insufficient amount of Lewis acid.Increase the equivalents of the Lewis acid (e.g., for ZnBr₂, 2-3 equivalents may be necessary).[7]
Low reaction temperature or short reaction time.Increase the reaction temperature or extend the reaction time and monitor by TLC or LC-MS.
Poor quality of the Lewis acid (e.g., hydration of anhydrous ZnBr₂).Use freshly opened or properly stored anhydrous Lewis acids.
Side Product Formation Alkylation of nucleophilic sites by the tert-butyl cation.[11]Add a scavenger like triisopropylsilane (TIS) to trap the tert-butyl cation.
Reaction with other functional groups.Screen different Lewis acids; some may offer better chemoselectivity for your substrate. For instance, FeCl₃ can be selective in the presence of a Cbz group.[4]
Low Yield Complexation of the product with the metal salt.During work-up, wash with a mild acid solution (e.g., 1% phosphoric acid) to break the complex.
Thermal Deprotection
Issue Potential Cause Troubleshooting Steps
Incomplete Deprotection Insufficient temperature or reaction time.Increase the temperature or residence time (in flow chemistry). Monitor the reaction progress closely.[12]
Poor solvent choice.Screen different solvents. Methanol and trifluoroethanol have been shown to be effective.[12]
Substrate Decomposition The reaction temperature is too high for the substrate's stability.Lower the temperature and accept a longer reaction time. If decomposition persists, this method may not be suitable for your substrate.
Presence of oxygen leading to oxidation at high temperatures.Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Racemization of Chiral Centers High temperatures can sometimes lead to racemization.If racemization is observed, consider a lower temperature method.

Experimental Protocols & Data

Table 1: Comparison of Alternative Boc Deprotection Methods
MethodReagents & ConditionsTypical Reaction TimeTypical YieldKey Advantages
Zinc Bromide ZnBr₂ (2-3 equiv.), DCM, rt3 - 72 h70-95%Mild conditions, selective for secondary N-Boc.[6][13]
Thermal (Flow) TFE or MeOH, 120-230 °C20 - 60 min81-98%Fast, no reagents, scalable.[12]
TMSI TMSI (1.2-1.5 equiv.), DCM or ACN, rt12 - 24 hHighMild, non-hydrolytic.[7][14]
Ceric Ammonium Nitrate CAN (0.2 equiv.), Acetonitrile, reflux1 - 4 h90-99%Catalytic, neutral conditions.[10]
Oxalyl Chloride/Methanol (COCl)₂ (3 equiv.), MeOH, rt1 - 4 h>70%Mild, tolerant of other acid-labile groups.[5][15]
Iron(III) Chloride FeCl₃ (0.3-1 equiv.), DCM, rt15 min - 4 hHighCatalytic, sustainable metal, fast.[4][16]

Detailed Methodologies

Protocol 1: Boc Deprotection using Zinc Bromide (ZnBr₂)
  • Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM).

  • Add 2-3 equivalents of anhydrous zinc bromide.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 3 to 72 hours depending on the substrate.[6]

  • Upon completion, dilute the reaction mixture with an aqueous solution of sodium carbonate and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Thermal Boc Deprotection in Continuous Flow
  • Prepare a solution of the Boc-protected amine in a suitable solvent (e.g., trifluoroethanol or methanol).

  • Set up a continuous flow reactor with a heated coil.

  • Pump the solution through the reactor at a temperature between 120 °C and 230 °C. The optimal temperature and residence time (typically 20-60 minutes) should be determined empirically for each substrate.[12]

  • Collect the output from the reactor.

  • The solvent can be removed under reduced pressure to yield the deprotected amine, which is often pure enough for the next step without further purification.

Protocol 3: Boc Deprotection using Oxalyl Chloride in Methanol
  • In a dry round-bottom flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.[5]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (3 equivalents) to the stirred solution. An exotherm and gas evolution may be observed.[5]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.[5]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure. The resulting amine hydrochloride salt can often be used directly or after a standard aqueous workup.

Mechanistic Pathways and Workflows

G cluster_lewis_acid Lewis Acid-Mediated Deprotection (e.g., ZnBr2) Boc_Amine_LA Boc-Protected Amine Intermediate_LA Coordinated Intermediate Boc_Amine_LA->Intermediate_LA + Lewis Acid Lewis_Acid Lewis Acid (ZnBr2) Deprotected_Amine_LA Deprotected Amine Intermediate_LA->Deprotected_Amine_LA Fragmentation tert_Butyl_Cation tert-Butyl Cation Intermediate_LA->tert_Butyl_Cation Byproducts_LA Isobutylene + H+ tert_Butyl_Cation->Byproducts_LA Elimination

Mechanism of Lewis Acid-Mediated Boc Deprotection.

G cluster_thermal Thermal Deprotection Boc_Amine_T Boc-Protected Amine Carbamic_Acid Carbamic Acid Intermediate Boc_Amine_T->Carbamic_Acid + Heat Isobutylene Isobutylene Boc_Amine_T->Isobutylene Elimination Heat Heat (Δ) Deprotected_Amine_T Deprotected Amine Carbamic_Acid->Deprotected_Amine_T Decarboxylation CO2 CO2 Carbamic_Acid->CO2

Mechanism of Thermal Boc Deprotection.

G cluster_workflow Experimental Workflow: Boc Deprotection Start Start with Boc-Protected Substrate Choose_Method Choose Deprotection Method Start->Choose_Method Lewis_Acid_Path Lewis Acid (e.g., ZnBr2) Choose_Method->Lewis_Acid_Path Thermal_Path Thermal (e.g., Flow Chemistry) Choose_Method->Thermal_Path Other_Path Other Mild Methods Choose_Method->Other_Path Reaction Perform Reaction Lewis_Acid_Path->Reaction Thermal_Path->Reaction Other_Path->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Work-up & Isolation Monitor->Workup Reaction Complete Product Purified Deprotected Amine Workup->Product

General Experimental Workflow for Boc Deprotection.

A simplified troubleshooting decision tree for Boc deprotection.

References

Validation & Comparative

A Comparative Guide to N-Protected 11-Aminoundecanoic Acid Derivatives: NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for amino acids is a critical step in the synthesis of peptides and other complex molecules. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Boc-11-aminoundecanoic acid and its common alternatives, Fmoc- and Cbz-protected 11-aminoundecanoic acid. This information is crucial for characterization, purity assessment, and confirmation of successful synthesis.

Introduction

11-Aminoundecanoic acid is a valuable bifunctional molecule often utilized as a linker in various chemical and biological applications. The protection of its amino group is a prerequisite for many synthetic transformations. The tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) protecting groups are among the most widely used. The choice of protecting group depends on the desired stability, cleavage conditions, and overall synthetic strategy. Here, we present a detailed comparison of the NMR and mass spectrometry data for these three derivatives of 11-aminoundecanoic acid to aid in their identification and characterization.

Comparative Spectroscopic Data

The following tables summarize the key NMR and mass spectrometry data for Boc-, Fmoc-, and Cbz-protected 11-aminoundecanoic acid. This data is essential for verifying the structure and purity of these compounds.

Table 1: ¹H NMR Data (Chemical Shifts in ppm)

AssignmentThis compoundFmoc-11-aminoundecanoic acidCbz-11-aminoundecanoic acid
-COOH ~12.0 (s, 1H)~12.0 (s, 1H)~12.0 (s, 1H)
-NH- ~4.5-5.0 (br s, 1H)~7.5-7.8 (m, 1H)~7.3 (br s, 1H)
-CH₂- (adjacent to NH) ~3.0 (q, 2H)~3.1 (q, 2H)~3.1 (q, 2H)
-CH₂- (adjacent to COOH) ~2.2 (t, 2H)~2.2 (t, 2H)~2.2 (t, 2H)
Aliphatic -(CH₂)₈- ~1.2-1.6 (m)~1.2-1.6 (m)~1.2-1.6 (m)
Protecting Group Protons ~1.4 (s, 9H, -C(CH₃)₃)~7.2-7.8 (m, 8H, Fmoc aromatic), ~4.2-4.4 (m, 3H, Fmoc CH, CH₂)~7.3 (m, 5H, C₆H₅), ~5.1 (s, 2H, -CH₂-Ph)

Table 2: ¹³C NMR Data (Chemical Shifts in ppm)

AssignmentThis compoundFmoc-11-aminoundecanoic acidCbz-11-aminoundecanoic acid
-COOH ~179~179~179
-C=O (Protecting Group) ~156~156~156
-CH₂- (adjacent to NH) ~40~41~41
-CH₂- (adjacent to COOH) ~34~34~34
Aliphatic -(CH₂)₈- ~25-30~25-30~25-30
Protecting Group Carbons ~78 (-C(CH₃)₃), ~28 (-C(CH₃)₃)~144, ~141, ~127, ~125, ~120 (Aromatic), ~66 (CH), ~47 (CH₂)~137 (Aromatic C-ipso), ~128 (Aromatic CH), ~66 (-CH₂-Ph)

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Expected [M+Na]⁺ (m/z)
This compound C₁₆H₃₁NO₄301.42302.23324.21
Fmoc-11-aminoundecanoic acid C₂₆H₃₃NO₄423.55424.24446.22
Cbz-11-aminoundecanoic acid C₁₉H₂₉NO₄335.44336.21358.19

Experimental Protocols

Accurate and reproducible data are contingent on standardized experimental procedures. Below are detailed methodologies for acquiring NMR and mass spectrometry data for N-protected 11-aminoundecanoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 10-20 mg of the N-protected 11-aminoundecanoic acid derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often suitable for these compounds.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse sequence (e.g., zg30)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-15 ppm

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of the N-protected 11-aminoundecanoic acid derivative at a concentration of approximately 1 mg/mL in a solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system, typically containing a small amount of formic acid (0.1%) for positive ion mode to promote protonation.

Instrument Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

  • Capillary Voltage: 3-4 kV

  • Drying Gas (N₂) Flow: 5-10 L/min

  • Drying Gas Temperature: 250-350 °C

  • Mass Range: m/z 100-1000

Data Interpretation and Visualization

The workflow for the characterization of N-protected 11-aminoundecanoic acid derivatives involves a logical progression from synthesis to structural confirmation.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start Starting Materials (11-Aminoundecanoic Acid, Protecting Group Reagent) synthesis Protection Reaction start->synthesis workup Work-up & Purification synthesis->workup nmr NMR Spectroscopy (¹H and ¹³C) workup->nmr Sample ms Mass Spectrometry (ESI-MS) workup->ms Sample confirmation Structure Verified nmr->confirmation Spectral Data ms->confirmation Spectral Data

Caption: Experimental workflow for the synthesis and characterization of N-protected 11-aminoundecanoic acid.

This guide provides a foundational dataset and standardized protocols for the analysis of Boc-, Fmoc-, and Cbz-protected 11-aminoundecanoic acid. By utilizing this information, researchers can confidently identify and assess the purity of their synthesized compounds, ensuring the integrity of their subsequent research and development activities.

Comparing the efficacy of Boc-11-aminoundecanoic acid and PEG linkers in PROTACs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the linker connecting the target protein ligand and the E3 ligase ligand. The linker's length, flexibility, and chemical composition directly influence the formation and stability of the ternary complex, ultimately dictating the efficiency of target protein degradation. This guide provides an objective comparison of two common linker classes: the long-chain alkyl linker, Boc-11-aminoundecanoic acid, and the widely used polyethylene glycol (PEG) linkers.

Overview of Linker Types

This compound represents a class of hydrophobic, flexible alkyl linkers. The 11-carbon chain provides significant length and conformational freedom, which can be crucial for spanning the distance between the target protein and the E3 ligase. The Boc-protected amine allows for straightforward coupling to one of the PROTAC ligands.

PEG linkers are composed of repeating ethylene glycol units and are known for their hydrophilicity and flexibility. They can improve the solubility and cell permeability of PROTAC molecules, which are often large and can have poor pharmacokinetic properties.[1][2] The length of the PEG linker can be precisely tuned by varying the number of ethylene glycol units.

Quantitative Comparison of PROTAC Efficacy

The following tables summarize the performance of PROTACs containing alkyl and PEG linkers in terms of their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). It is important to note that this data is compiled from different studies targeting various proteins, and direct head-to-head comparisons in a single system are limited.

Table 1: Performance of PROTACs with Alkyl-based Linkers

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell Line
MEK1/2VHLAlkyl/ether (derived from this compound)Not explicitly stated for MS432, but potent degradation observed>90Not specified
CRBNVHL9-atom alkyl chainEffective degradationNot specifiedHEK293T
BRD4CRBNShort alkyl chain~50-100>9022Rv1

Data is representative and compiled from multiple sources. Direct comparison should be made with caution.[3][4][5]

Table 2: Performance of PROTACs with PEG-based Linkers

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell Line
BRD4CRBNPEG44.3>9822Rv1
BTKCRBNPEG linkerImproved potency over alkylHigher than alkylNot specified
ERαVHL16-atom PEGMore potent than 12-atom PEGNot specifiedNot specified
BRD4VHLPEG32.6>95MOLM-13

Data is representative and compiled from multiple sources. Direct comparison should be made with caution.[6][7]

Key Observations

  • Linker Length is Critical : For some targets, a minimum linker length is required to induce degradation. The optimal length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[3]

  • Composition Matters : The chemical nature of the linker significantly impacts PROTAC performance. Hydrophilic PEG linkers can enhance solubility and permeability, potentially leading to improved degradation potency.[2][6] However, in some cases, the hydrophobicity of alkyl linkers may be more favorable for ternary complex formation.[3]

  • Flexibility and Rigidity : Both flexible (alkyl and PEG) and rigid linkers are employed in PROTAC design. Flexible linkers can allow for more accessible ternary complex formation, while rigid linkers can lock the complex in a productive conformation.[2]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are representative protocols for key experiments.

Protocol 1: Synthesis of a PROTAC using a Boc-Protected Amine Linker

This protocol describes a general two-step synthesis for coupling a target protein ligand and an E3 ligase ligand using a linker with a Boc-protected amine, such as this compound.

Step 1: Boc Deprotection

  • Dissolve the Boc-protected linker (1.0 equivalent) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the reaction at room temperature for 1-2 hours, monitoring completion by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting amine salt is often used directly in the next step.

Step 2: Amide Coupling

  • Under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized ligand (warhead or E3 ligase ligand, 1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1.2 equivalents) and a base like DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected amine linker from Step 1 (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.

  • Upon completion, the PROTAC can be purified using standard chromatographic techniques.[8]

Protocol 2: Western Blot Analysis of Protein Degradation

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[9]

  • Cell Culture and Treatment : Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis : Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting :

    • Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis : Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[10]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive diffusion of a PROTAC across an artificial membrane.[11][12]

  • Preparation : Prepare a donor plate containing the PROTAC solution and an acceptor plate with buffer. A lipid-infused artificial membrane separates the two plates.

  • Incubation : Incubate the plate assembly for a defined period (e.g., 4-18 hours).

  • Quantification : Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation : Calculate the apparent permeability coefficient (Papp) to assess passive permeability.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Synth_Start Select Warhead, E3 Ligase Ligand, & Linker Coupling1 Couple Linker to First Ligand Synth_Start->Coupling1 Deprotection Deprotection (if necessary) Coupling1->Deprotection Coupling2 Couple Second Ligand Deprotection->Coupling2 Purification Purification & Characterization Coupling2->Purification Cell_Treatment Cell Treatment (Dose-Response & Time-Course) Purification->Cell_Treatment Western_Blot Western Blot (Determine DC50 & Dmax) Cell_Treatment->Western_Blot Permeability Permeability Assay (e.g., PAMPA) Cell_Treatment->Permeability Ternary_Complex_Assay Ternary Complex Formation Assay Cell_Treatment->Ternary_Complex_Assay

Caption: A typical experimental workflow for PROTAC development.

Linker_Properties_Relationship Linker_Properties Linker Properties Length Length Linker_Properties->Length Composition Composition (Hydrophobicity/Hydrophilicity) Linker_Properties->Composition Flexibility Flexibility/Rigidity Linker_Properties->Flexibility Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition->Ternary_Complex PK_Properties Pharmacokinetic Properties (Solubility, Permeability) Composition->PK_Properties Flexibility->Ternary_Complex PROTAC_Performance PROTAC Performance Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation Degradation->PROTAC_Performance PK_Properties->Degradation

Caption: Logical relationship of linker properties to PROTAC performance.

References

A Comparative Guide to Long-Chain Spacers: Alternatives to Boc-11-aminoundecanoic Acid for Enhanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the payload, profoundly influences the overall stability, solubility, pharmacokinetics, and efficacy of the conjugate. While Boc-11-aminoundecanoic acid has served as a conventional long-chain hydrophobic spacer, a growing body of evidence highlights the advantages of hydrophilic alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the rational design of next-generation bioconjugates.

The Rise of Hydrophilic Spacers

This compound provides a long, flexible alkyl chain, which can be advantageous for spanning the distance between a targeting molecule and its payload. However, the inherent hydrophobicity of such long alkyl chains can lead to several challenges, including:

  • Poor Aqueous Solubility: Hydrophobic linkers can decrease the overall solubility of the bioconjugate, leading to aggregation and difficulties in formulation.[1][]

  • Increased Plasma Clearance: Hydrophobic conjugates are more prone to non-specific uptake and rapid clearance from circulation, reducing their therapeutic window.[3]

  • Compromised Efficacy: Poor pharmacokinetic profiles can limit the amount of the therapeutic that reaches the target site, thereby reducing in vivo efficacy.[3]

To overcome these limitations, researchers have increasingly turned to hydrophilic long-chain spacers. These alternatives aim to improve the physicochemical properties of bioconjugates, leading to enhanced performance. The most prominent classes of these alternative spacers include polyethylene glycol (PEG) linkers, peptide linkers, and polysaccharide linkers.

Polyethylene Glycol (PEG) Linkers: The Gold Standard of Hydrophilic Spacers

Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units and are widely recognized for their ability to improve the pharmacological properties of bioconjugates.[1][] Their hydrophilicity, biocompatibility, and flexibility make them a versatile tool in drug development.

Key Advantages of PEG Linkers:
  • Enhanced Solubility and Stability: The hydrophilic nature of PEG chains significantly improves the aqueous solubility of bioconjugates and can shield hydrophobic payloads, preventing aggregation.[1][4]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which reduces renal clearance and prolongs its plasma half-life.[1][]

  • Reduced Immunogenicity: The flexible PEG chains can mask the bioconjugate from the immune system, potentially reducing its immunogenicity.

The length and architecture of the PEG linker are critical parameters that can be tuned to optimize the performance of a bioconjugate.

cluster_Alkyl Hydrophobic Alkyl Spacer (e.g., from this compound) cluster_PEG Hydrophilic PEG Spacer Alkyl_Spacer Low Solubility Rapid Clearance Potential Aggregation Bioconjugate Bioconjugate Performance Alkyl_Spacer->Bioconjugate Leads to PEG_Spacer High Solubility Extended Half-life Reduced Aggregation PEG_Spacer->Bioconjugate Leads to ADC_Circulation ADC in Circulation (Linker Stable) Internalization Internalization into Target Cell ADC_Circulation->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Enzymatic Cleavage of Peptide Linker (e.g., by Cathepsin B) Lysosome->Cleavage Payload_Release Payload Release & Action Cleavage->Payload_Release start Seed Cells in 96-well Plate treat Add Serial Dilutions of Test Compounds start->treat incubate Incubate for 72-120 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze

References

A Researcher's Guide to Validating Surface Functionalization: A Comparative Analysis of Contact Angle Measurements, XPS, and AFM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of modified surfaces is paramount to ensuring the efficacy and safety of their products. This guide provides a comprehensive comparison of three critical surface analysis techniques: Contact Angle Goniometry, X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM). We will delve into their principles, provide detailed experimental protocols, and present a comparative analysis of their capabilities in validating surface functionalization.

The successful functionalization of a material's surface can impart desired properties such as biocompatibility, hydrophilicity, or specific binding affinity. Validating the success of these modifications is a critical step in research and development. This guide offers a comparative overview of three powerful techniques, empowering you to select the most appropriate method for your specific research needs.

At a Glance: Comparing Surface Analysis Techniques

To facilitate a clear understanding of the strengths and weaknesses of each technique, the following table summarizes their key quantitative parameters.

ParameterContact Angle GoniometryX-ray Photoelectron Spectroscopy (XPS)Atomic Force Microscopy (AFM)
Primary Information Surface wettability, hydrophobicity/hydrophilicity, surface free energy.Elemental composition, chemical states, and electronic state of the elements.[1][2]3D surface topography, roughness, adhesion forces, and mechanical properties.[1][3]
Typical Quantitative Output Contact angle (in degrees), Surface free energy (in mN/m).Atomic concentration (%), binding energy (eV).[4]Root Mean Square (RMS) roughness (nm), adhesion force (nN), Young's Modulus (GPa).[5]
Analysis Depth Outermost molecular layer.1-10 nm.[4]Surface topography (sub-nm vertical resolution).[6]
Lateral Resolution Millimeter to micrometer scale.7.5 µm to several hundred µm.[6]Nanometer to Angstrom scale.[6]
Destructive? No.[2]No (for standard analysis), Yes (with depth profiling).Generally no, but tip-sample interaction can cause damage in contact mode.[6]
Sample Requirements Relatively flat, solid sample.Solid, vacuum-compatible sample.Relatively flat sample, can be conducted in air or liquid.[6]

Delving Deeper: Understanding the Methodologies

A thorough understanding of the experimental protocols is crucial for obtaining reliable and reproducible data. Here, we provide detailed methodologies for each of the three techniques.

Contact Angle Goniometry: The Sessile Drop Method

Contact angle measurement is a simple yet powerful technique to assess the wettability of a surface.[7] A change in the contact angle of a liquid, typically water, on a surface before and after functionalization provides a direct indication of the modification's success in altering the surface's hydrophilicity or hydrophobicity.

Experimental Protocol:

  • Sample Preparation: Ensure the sample surface is clean, dry, and free of contaminants. Place the sample on the goniometer stage.

  • Droplet Deposition: A liquid droplet of known volume (typically 1-5 µL) is gently deposited onto the sample surface using a precision syringe.

  • Image Capture: A high-resolution camera captures a profile image of the droplet on the surface.

  • Angle Measurement: Software analyzes the captured image to determine the angle formed at the three-phase (solid-liquid-gas) contact point. This is the static contact angle.

  • Advancing and Receding Angles (Optional): To assess contact angle hysteresis, the droplet volume is gradually increased (advancing angle) and then decreased (receding angle) while recording the corresponding angles.

  • Data Analysis: Multiple measurements are taken at different locations on the surface to ensure statistical significance. The average contact angle and standard deviation are reported.

X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that provides detailed information about the elemental composition and chemical state of the top 1-10 nanometers of a surface.[4] This makes it an invaluable tool for confirming the presence of specific chemical moieties introduced during functionalization.

Experimental Protocol:

  • Sample Preparation: The sample must be solid and vacuum-compatible. It is mounted onto a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • X-ray Irradiation: The sample surface is irradiated with a focused beam of X-rays (typically Al Kα or Mg Kα).

  • Photoelectron Emission: The X-rays induce the emission of core-level electrons (photoelectrons) from the atoms in the near-surface region.

  • Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

  • Spectrum Generation: A spectrum is generated by plotting the number of detected electrons as a function of their binding energy (calculated from the kinetic energy and the X-ray source energy).

  • Data Analysis:

    • Survey Scan: A wide energy range scan is performed to identify all the elements present on the surface.

    • High-Resolution Scan: Detailed scans of specific elemental peaks are acquired to determine the chemical states (e.g., oxidation state, functional groups) of the elements. The peak areas are used to calculate the atomic concentrations of the elements.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanoscale.[3] It can be used to visualize the changes in surface morphology and roughness resulting from functionalization. In addition to imaging, AFM can also measure local mechanical properties like adhesion and stiffness.

Experimental Protocol:

  • Sample Preparation: The sample is mounted on a sample puck. The surface should be relatively flat.

  • Probe Selection: An appropriate AFM probe (cantilever with a sharp tip) is selected based on the desired imaging mode and sample properties.

  • Imaging Mode Selection:

    • Contact Mode: The tip is in constant contact with the surface as it scans. This mode can provide high-resolution images but may damage soft samples.

    • Tapping Mode (Intermittent Contact Mode): The cantilever oscillates near its resonance frequency, and the tip intermittently "taps" the surface. This mode is gentler and is the most common for imaging.

  • Scanning: The probe is scanned in a raster pattern across the surface. A laser beam is reflected off the back of the cantilever onto a position-sensitive photodetector, which measures the cantilever's deflection or changes in oscillation amplitude.

  • Image Generation: A feedback loop adjusts the height of the scanner to maintain a constant deflection or amplitude, and this height adjustment is used to generate a 3D topographical image of the surface.

  • Force Spectroscopy (Optional): To measure adhesion forces, the tip is brought into contact with the surface and then retracted. The force required to pull the tip off the surface (the "pull-off force") is measured, providing a quantitative measure of adhesion.

  • Data Analysis: The AFM software is used to analyze the images to determine parameters such as root-mean-square (RMS) roughness and to analyze the force curves to determine adhesion forces.

Visualizing the Workflow and Logical Connections

To further clarify the experimental process and the relationship between these techniques, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Surface Analysis cluster_validation Validation Start Start: Unfunctionalized Substrate Clean Substrate Cleaning Start->Clean Functionalize Surface Functionalization Clean->Functionalize CA Contact Angle Goniometry Functionalize->CA Characterize Wettability XPS X-ray Photoelectron Spectroscopy Functionalize->XPS Confirm Chemical Composition AFM Atomic Force Microscopy Functionalize->AFM Visualize Topography & Roughness Validate Successful Functionalization Validated CA->Validate XPS->Validate AFM->Validate

A flowchart illustrating the experimental workflow for validating surface functionalization.

Logical_Comparison CA Contact Angle Goniometry Wettability & Surface Energy Macro/Micro Scale Wettability Wettability CA:info->Wettability XPS X-ray Photoelectron Spectroscopy Elemental & Chemical State Nano Scale (Depth) Chemistry Chemical Composition XPS:info->Chemistry AFM Atomic Force Microscopy Topography & Mechanics Nano/Angstrom Scale (Lateral) Morphology Morphology AFM:info->Morphology Mechanical Mechanical Properties AFM:info->Mechanical

A diagram showing the logical relationship between the techniques and the surface properties they measure.

Conclusion: An Integrated Approach to Surface Validation

While each of these techniques provides invaluable information on its own, a comprehensive validation of surface functionalization is often best achieved through a multi-technique approach. Contact angle goniometry offers a rapid and straightforward assessment of changes in surface wettability. XPS provides definitive proof of the intended chemical modification at the elemental and molecular level. AFM delivers a visual confirmation of the surface's altered topography and can quantify changes in roughness and mechanical properties.

By understanding the principles, protocols, and comparative strengths of these three powerful analytical tools, researchers, scientists, and drug development professionals can confidently and accurately validate the functionalization of their materials, paving the way for the development of innovative and effective products.

References

A Comparative Guide to HPLC Analysis for Assessing the Purity of Synthesized Peptides with Boc-11-aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized peptides is a critical prerequisite for reliable experimental outcomes and therapeutic efficacy.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of peptides, with a special focus on those modified with the hydrophobic Boc-11-aminoundecanoic acid linker.

The incorporation of long-chain fatty acids or linkers like this compound significantly increases the hydrophobicity of a peptide. This modification poses a unique challenge for purification and purity analysis, making robust analytical methods essential. Reversed-phase HPLC (RP-HPLC) is the industry-standard technique for this purpose, separating the target peptide from impurities based on differences in their hydrophobicity.[2][3]

Protocol 1: General RP-HPLC Analysis of Peptide Purity

This protocol outlines a standard method for determining the purity of a synthesized peptide modified with this compound. The increased hydrophobicity necessitates adjustments to the mobile phase gradient to ensure proper elution and separation.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent. Due to the hydrophobic nature of the modification, a higher concentration of organic solvent might be needed for initial dissolution (e.g., 50% acetonitrile in water) before final dilution in the initial mobile phase conditions.[4][5]

  • The final concentration should be between 0.2 mg/mL and 1.0 mg/mL.[6]

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[2][5]

2. HPLC Conditions:

  • Column: A C18 reverse-phase column is most commonly used for peptide analysis.[2][4]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[2][] TFA acts as an ion-pairing agent to improve peak shape.[]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[2]

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is employed. For highly hydrophobic peptides, the gradient may need to start at a higher organic concentration (e.g., 20-30% B) and extend to 95-100% B over 20-30 minutes to ensure elution of the main peptide and any hydrophobic impurities.[2]

  • Flow Rate: Typically 1.0 mL/min for standard analytical columns (4.6 mm internal diameter).[2][8]

  • Detection: UV absorbance at 214-220 nm is standard for detecting the peptide backbone.[2][3] Additional detection at 280 nm can be used if the peptide contains aromatic residues like Trp, Tyr, or Phe.[4][9]

  • Column Temperature: Maintain a constant temperature, such as 30°C, to ensure reproducibility.[2]

3. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • The percentage purity is calculated by dividing the peak area of the desired peptide by the total area of all integrated peaks, then multiplying by 100.[2][4]

Experimental Workflow for HPLC Purity Assessment

The following diagram illustrates the standard workflow for assessing the purity of a synthesized peptide using RP-HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing peptide Synthesized Peptide (with this compound) dissolve Dissolve in Appropriate Solvent peptide->dissolve filter Filter Sample (0.22 µm filter) dissolve->filter hplc_system RP-HPLC System (C18 Column) filter->hplc_system Inject Sample separation Gradient Elution (Separation by Hydrophobicity) hplc_system->separation detection UV Detection (214-220 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram Acquire Data analysis Integrate Peaks & Calculate Area % chromatogram->analysis report Final Purity Report analysis->report

Caption: Workflow for peptide purity analysis using RP-HPLC.

Comparative Analysis of Purity Assessment Methods

While RP-HPLC is the gold standard for quantifying peptide purity, other methods provide complementary information that is crucial for comprehensive characterization. Mass Spectrometry (MS) and Capillary Electrophoresis (CE) are two powerful alternatives.

Mass Spectrometry (MS): MS is an indispensable tool for confirming the molecular identity of a synthesized peptide by measuring its mass-to-charge ratio.[10][11] When coupled with HPLC (LC-MS), it provides both purity data and mass confirmation simultaneously, allowing for the identification of impurities.[1][12] Common ionization techniques for peptides include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[1]

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that is orthogonal to RP-HPLC, meaning it separates molecules based on different physicochemical principles—primarily charge and size.[13][14] This makes it highly effective for resolving impurities that may co-elute with the main peptide in an HPLC run.[15] CE is particularly well-suited for analyzing polar and charged peptides and requires very small sample volumes.[13][16]

The diagram below illustrates the relationship between these key analytical methods.

Caption: Comparison of key methods for peptide purity assessment.

Performance Comparison

The following table summarizes the key performance characteristics of HPLC, MS, and CE for peptide purity analysis.

FeatureHPLC (UV Detection)Mass Spectrometry (MS)Capillary Electrophoresis (CE)
Primary Principle HydrophobicityMass-to-Charge RatioCharge-to-Size Ratio
Information Provided Quantitative Purity (%)[4]Molecular Weight, Structural Info[1][10]Purity, Charge Variant Analysis[17][18]
Resolution High(as a detector) High Mass ResolutionVery High[13][14]
Sensitivity GoodVery High[1][12]High, but concentration-dependent
Sample Volume Microliters (µL)Picoliters (pL) to µLNanoliters (nL)[16]
Coupling Commonly coupled with MS (LC-MS)[12]Standalone or coupled with LC/CE[12][18]Commonly coupled with MS (CE-MS)[17]
Best Suited For Routine purity testing and quantification of all peptides.[3]Confirming peptide identity and identifying unknown impurities.[3][19]Analyzing charged/polar peptides, resolving impurities missed by HPLC.[14][20]

Conclusion

For assessing the purity of synthesized peptides, particularly those modified with hydrophobic moieties like this compound, a multi-faceted analytical approach is recommended.

  • RP-HPLC remains the essential, primary method for accurate purity quantification.[21] Its ability to separate compounds based on hydrophobicity makes it ideal for resolving the target peptide from synthesis-related impurities like truncated or deletion sequences.[2]

  • Mass Spectrometry is a critical complementary technique that validates the molecular identity of the main peak observed in HPLC and provides invaluable information for characterizing impurities.[3][10]

  • Capillary Electrophoresis offers a powerful, orthogonal separation mechanism that can identify and resolve impurities that are difficult to separate by RP-HPLC, adding a higher level of confidence to the purity assessment.[14][20]

By combining the quantitative strength of HPLC with the identity confirmation of MS and the orthogonal selectivity of CE, researchers can achieve a comprehensive and reliable characterization of their synthesized peptides, ensuring the validity and reproducibility of their scientific findings.

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with Boc-11-aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides is a cornerstone of modern drug discovery, enhancing their therapeutic potential by improving stability, cellular uptake, and target specificity. Among the various modifications, the incorporation of fatty acid chains, a process known as lipidation, has garnered significant attention. Boc-11-aminoundecanoic acid, a protected form of 11-aminoundecanoic acid (a C11 fatty acid with a terminal amino group), serves as a key building block for introducing a lipid moiety into a peptide's structure. This guide provides an objective comparison of the biological activity of peptides synthesized with this C11 linker against other alternatives, supported by experimental data.

Enhancing Antimicrobial Potency: The Role of Fatty Acid Chain Length

The conjugation of fatty acids to antimicrobial peptides (AMPs) is a well-established strategy to boost their efficacy. The length of the acyl chain is a critical determinant of this enhanced activity. A study by Gutsmuth et al. (2020) systematically investigated the impact of fatty acid chain length on the antimicrobial activity of a synthetic peptide, Pep19-short (GKKYRRFRWKFKGK), against various bacterial strains. Their findings highlight an optimal chain length for maximizing antimicrobial potency.

Comparative Antimicrobial Activity (MIC Values)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Pep19-short conjugated with fatty acids of varying lengths, including undecanoic acid (C11). Lower MIC values indicate higher antimicrobial activity.

Fatty Acid ChainChemical FormulaStaphylococcus aureus (ATCC 25923) MIC (µg/mL)[1][2]Enterococcus faecium (Vancomycin-resistant) MIC (µg/mL)[1][2]
Caproic Acid (C6)CH₃(CH₂)₄COOH>64>64
Caprylic Acid (C8)CH₃(CH₂)₆COOH3264
Capric Acid (C10)CH₃(CH₂)₈COOH816
Undecanoic Acid (C11) CH₃(CH₂)₉COOH 8 8
Lauric Acid (C12)CH₃(CH₂)₁₀COOH88
Myristic Acid (C14)CH₃(CH₂)₁₂COOH168
Palmitic Acid (C16)CH₃(CH₂)₁₄COOH3216
Stearic Acid (C18)CH₃(CH₂)₁₆COOH>6432
Pep19-4LF (Control)-328

Optimizing Protein Degradation with PROTACs: The Significance of Linker Length

This compound is also frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The length and composition of the linker are critical for the efficacy of a PROTAC, as they dictate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

While direct comparative studies for an 11-aminoundecanoic acid linker are limited, extensive research on alkyl and PEG linkers of varying lengths demonstrates a clear structure-activity relationship. The data suggests that there is an optimal linker length for efficient protein degradation, and linkers that are either too short or too long can be suboptimal. The 11-aminoundecanoic acid linker provides a flexible alkyl chain of 12 atoms (from the amide nitrogen to the carbonyl carbon).

Comparative PROTAC Efficacy: Linker Length vs. Degradation

The following table synthesizes data from studies on PROTACs targeting Tank-binding kinase 1 (TBK1) and other proteins, illustrating the impact of linker length on degradation efficiency, measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Linker Type & Length (Number of Atoms)Target ProteinDC50 (nM)Dmax (%)
Alkyl/Ether (7 atoms)TBK1>1000<20
Alkyl/Ether (12 atoms)TBK1~300~80
Alkyl/Ether (16 atoms)ERαPotent DegradationHigh
Alkyl/Ether (21 atoms)TBK1396
Alkyl/Ether (29 atoms)TBK129276

Experimental Protocols

Synthesis of Fatty Acid-Conjugated Peptides

Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid, HBTU, HOBt, and DIPEA in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF. Repeat this cycle for each amino acid in the peptide sequence.

  • This compound Coupling: For the final coupling step, use this compound instead of an Fmoc-protected amino acid. The coupling procedure remains the same.

  • Cleavage and Deprotection: After the final coupling, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

PROTAC Synthesis

The synthesis of a PROTAC is a multi-step process that involves the synthesis of the target-binding ligand and the E3 ligase-binding ligand, followed by their conjugation using a linker. This compound can be incorporated as the linker by first deprotecting the Boc group to reveal the primary amine, which can then be coupled to one of the ligands. The carboxylic acid end of the linker is then activated to react with the other ligand.

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways and experimental workflows.

Antimicrobial_Peptide_Mechanism cluster_membrane Bacterial Membrane Outer_Membrane Outer Membrane (Gram-negative) Inner_Membrane Inner Membrane Outer_Membrane->Inner_Membrane Translocation Pore_Formation Pore Formation Inner_Membrane->Pore_Formation Membrane Disruption Lipopeptide Lipopeptide (C11 Fatty Acid) Lipopeptide->Outer_Membrane Electrostatic Interaction Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis Leads to

Caption: Mechanism of action for antimicrobial lipopeptides.

PROTAC_Mechanism PROTAC PROTAC (with C11 Linker) Target_Protein Target Protein PROTAC->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Target Protein Degradation Proteasome->Degradation Leads to

Caption: The ubiquitin-proteasome pathway hijacked by PROTACs.

SPPS_Workflow A Resin Swelling B Fmoc Deprotection A->B C Amino Acid Coupling B->C D Wash C->D E Repeat for Peptide Chain D->E n cycles E->B F Couple Boc-11- Aminoundecanoic Acid E->F G Final Wash F->G H Cleavage & Deprotection G->H I Precipitation & Purification H->I

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The incorporation of an 11-carbon aliphatic chain via this compound is a powerful strategy for modulating the biological activity of peptides. In the realm of antimicrobial peptides, a C11 fatty acid has been shown to be within the optimal range for potent bactericidal activity. For PROTACs, a linker of this length is demonstrated to be effective in inducing target protein degradation, falling within a functionally viable range. The choice of linker or fatty acid chain length is a critical optimization step in the design of highly effective peptide-based therapeutics. The experimental data presented in this guide underscores the importance of empirical testing to determine the optimal modification for a given peptide and its intended biological application.

References

The Crucial Connecting Element: A Head-to-Head Comparison of PROTAC Linkers for Target Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins, are critically dependent on the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to aid in the selection of optimal linker strategies for effective target degradation.

The linker is not a mere spacer; its composition, length, and flexibility are pivotal in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] The choice of linker can significantly influence the formation and stability of the crucial ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, which is the prerequisite for subsequent ubiquitination and degradation.[2][3] This guide will delve into a head-to-head comparison of commonly used linker types, presenting quantitative data to illustrate their impact on degradation performance.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1][4] The following tables summarize the performance of PROTACs with different linkers, targeting various proteins. It is important to note that a direct head-to-head comparison of a wide array of linkers within a single study is often unavailable; therefore, this data is a synthesized representation based on trends reported in the literature.[5]

Case Study 1: BRD4-Targeting PROTACs

Bromodomain-containing protein 4 (BRD4) is a well-studied target for PROTAC-mediated degradation. The following table compares the in vitro degradation of BRD4 by PROTACs employing different linker types.

PROTAC IDLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Key Physicochemical Properties
PROTAC 1Alkyl Chain1050>90Higher cLogP, lower aqueous solubility, potentially better passive permeability.[5]
PROTAC 2PEG (3 units)1125>95Improves aqueous solubility, potent degradation, but may have reduced passive permeability.[5]
PROTAC 3Alkyl-Ether1235>90A compromise between the properties of alkyl and PEG linkers.[5]
CLIPTAC(R)-TCO-OHN/A (intracellularly formed)Potent>90Overcomes cell permeability issues of large, pre-formed PROTACs.[4]

Note: This table is a synthesized representation based on trends reported in the literature. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.[5]

Case Study 2: Impact of PEG Linker Length on BRD4 Degradation

Polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity and tunable length.[1] The following data illustrates the effect of varying PEG linker length on the degradation of BRD4.

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG355850.515
PEG420950.825
PEG515>981.240
PEG630920.930

This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[1] The data indicates that a PEG5 linker provides an optimal balance of degradation potency, cell permeability, and oral bioavailability in this specific context.[1]

Case Study 3: Linker Length Optimization for Other Targets

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1][6]

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Tank-binding kinase 1 (TBK1)Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276
Estrogen Receptor α (ERα)PEG12Effective-
PEG16More Potent-
p38αPEG-based<15 or >17>100<50
PEG-based15-1710-30>90

Data synthesized from multiple studies illustrates that linkers shorter than 12 atoms were inactive for TBK1 degradation, while a 21-atom linker showed the highest potency.[6][7] For ERα, a 16-atom linker was more effective than a 12-atom one.[6]

Visualizing the PROTAC Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell POI Target Protein (POI) Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation PROTAC PROTAC PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: The PROTAC molecule forms a ternary complex with the target protein and an E3 ligase, leading to ubiquitination and subsequent degradation of the target by the proteasome.

Western_Blot_Workflow Western Blotting Workflow for PROTAC Evaluation A 1. Cell Treatment Treat cells with varying concentrations of PROTAC. B 2. Cell Lysis Lyse cells to release proteins. A->B C 3. Protein Quantification Determine protein concentration. B->C D 4. SDS-PAGE Separate proteins by size. C->D E 5. Protein Transfer Transfer proteins to a membrane. D->E F 6. Antibody Incubation Incubate with primary and secondary antibodies. E->F G 7. Detection Detect protein bands. F->G H 8. Data Analysis Quantify band intensity to determine DC50 and Dmax. G->H

Caption: A typical experimental workflow for quantifying PROTAC-induced protein degradation using Western blotting.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.[1]

Western Blot Analysis for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][8]

  • Cell Culture and Treatment:

    • Seed a suitable cell line in 6-well plates and grow to 70-80% confluency.

    • Prepare a stock solution of the PROTAC in DMSO.

    • Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration is consistent and does not exceed 0.1%.[8]

    • Treat the cells with varying concentrations of the PROTAC, including a vehicle control (DMSO only).[8]

    • Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).[8]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

    • Determine the protein concentration of each lysate using a BCA protein assay.[8]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[9]

    • Block the membrane and then incubate with a primary antibody specific to the target protein overnight at 4°C.[1]

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

    • Quantify the band intensities using densitometry software.[1][8]

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[1]

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values by fitting the data to a four-parameter logistic regression model.[1][8]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive diffusion of a compound across cell membranes.[1]

  • Plate Preparation: A donor plate is prepared with a solution of the PROTAC in a buffer that mimics the pH of the small intestine. An acceptor plate is filled with a buffer solution. A filter plate coated with a lipid layer is placed between the donor and acceptor plates.

  • Incubation: The "sandwich" of plates is incubated for a set period, allowing the PROTAC to diffuse from the donor to the acceptor plate.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. A higher Papp value indicates better passive diffusion.[1]

In Vivo Pharmacokinetic Study

This is performed to determine the oral bioavailability of a PROTAC.[1]

  • Dosing: The PROTAC is administered to laboratory animals (e.g., mice or rats) both orally and intravenously in separate groups.

  • Blood Sampling: Blood samples are collected at various time points after administration.

  • Plasma Analysis: The concentration of the PROTAC in the plasma is quantified using LC-MS/MS.[1]

  • Parameter Calculation: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including the area under the curve (AUC). Oral bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration.[1]

Conclusion

The choice of linker is a critical decision in PROTAC design, with a profound impact on the resulting molecule's degradation efficiency, selectivity, and drug-like properties. While there is no universally "ideal" linker, this guide provides a comparative overview of common linker types and the quantitative data associated with their performance. Alkyl chains can enhance permeability at the cost of solubility, while PEG linkers improve solubility but may reduce passive diffusion.[5] The optimal linker length and composition must be empirically determined for each specific target protein and E3 ligase pair.[6] By carefully considering the trade-offs between different linker strategies and employing robust experimental validation, researchers can rationally design more potent and effective PROTACs for therapeutic applications.

References

Characterization of self-assembled monolayers formed from different alkyl chain lengths.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Characterization of Self-Assembled Monolayers with Varying Alkyl Chain Lengths

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the properties of self-assembled monolayers (SAMs) formed from alkanethiols with different alkyl chain lengths on gold substrates. The performance of these SAMs is evaluated based on key physical and chemical characteristics, supported by experimental data from various analytical techniques. Detailed experimental protocols for the principal characterization methods are also provided to facilitate reproducibility and further research.

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a solid substrate. Alkanethiols on gold are a model system for studying SAMs, where the sulfur headgroup chemisorbs to the gold surface, and the alkyl chains orient themselves to maximize van der Waals interactions.[1] The length of the alkyl chain is a critical parameter that dictates the overall structure, stability, and surface properties of the monolayer.[2] Understanding the influence of alkyl chain length is crucial for a wide range of applications, including biosensing, corrosion inhibition, molecular electronics, and drug delivery, where precise control over surface properties is paramount.[3] This guide focuses on the characterization of methyl-terminated alkanethiol SAMs, providing a comparative analysis of how chain length impacts key performance metrics.

Comparative Data on SAM Properties

The following tables summarize the quantitative data on the physical and chemical properties of alkanethiol SAMs as a function of the number of carbon atoms (n) in the alkyl chain.

Table 1: Water Contact Angle and Surface Free Energy

Number of Carbons (n)Water Contact Angle (θ) (°)Surface Free Energy (γ) (mN/m)
610424.5
810822.0
1011020.5
1211119.8
1611219.0
1811219.0

Data compiled from multiple sources. The exact values can vary slightly based on experimental conditions.

Table 2: Monolayer Thickness

Number of Carbons (n)Ellipsometric Thickness (Å)
69 ± 1
812 ± 1
1014 ± 1
1216 ± 1
1621 ± 1
1824 ± 1

Data compiled from multiple sources. Thickness is approximately linear with the number of carbon atoms for well-ordered monolayers.[4]

Table 3: Thermal Stability

Number of Carbons (n)Desorption Temperature (°C)
6130
8150
10170
12185
16210
18225

Desorption temperatures are determined by techniques such as Thermal Desorption Spectroscopy (TDS) and can be influenced by the heating rate and ambient pressure.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

SAM Preparation

A consistent and reproducible method for SAM formation is critical for comparative studies.

  • Substrate Preparation: Gold substrates (typically evaporated on silicon wafers with a chromium or titanium adhesion layer) are cleaned immediately before use. A common procedure involves rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. The substrates are then treated with UV-ozone for 10-15 minutes to remove any organic contaminants.

  • Solution Preparation: Alkanethiol solutions are prepared in a high-purity solvent, typically absolute ethanol, at a concentration of 1-2 mM.

  • Immersion: The cleaned gold substrates are immersed in the alkanethiol solution for a period of 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[6]

  • Rinsing and Drying: After immersion, the substrates are thoroughly rinsed with the pure solvent (ethanol) to remove any physisorbed molecules and then dried under a stream of nitrogen.

Contact Angle Goniometry

This technique is used to determine the hydrophobicity of the SAM surface.

  • Instrument Setup: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system is used.[7] The instrument is placed on a vibration-free table to ensure droplet stability.

  • Droplet Deposition: A small droplet (typically 1-5 µL) of high-purity deionized water is gently deposited onto the SAM-coated surface.[8]

  • Image Acquisition: An image of the sessile drop is captured by the camera. The software then analyzes the droplet shape at the solid-liquid-vapor interface.[9]

  • Angle Measurement: The contact angle is measured on both sides of the droplet and averaged. This process is repeated at multiple locations on the surface to ensure statistical relevance.[10]

Spectroscopic Ellipsometry

Ellipsometry is a non-destructive optical technique used to measure the thickness of the SAM.[11]

  • Instrument Setup: A spectroscopic ellipsometer is used, which measures the change in polarization of light upon reflection from the sample surface.[12]

  • Bare Substrate Measurement: A reference measurement is first taken on the bare gold substrate to determine its optical constants (n and k).

  • SAM Measurement: The SAM-coated substrate is then measured over a range of wavelengths and angles of incidence.

  • Modeling and Data Fitting: The acquired data (Ψ and Δ) is fitted to an optical model.[13] For a simple alkanethiol SAM on gold, a three-layer model (silicon/gold/SAM/air) is typically used. The thickness of the SAM layer is then determined by the fitting algorithm, assuming a refractive index for the organic layer (typically around 1.45).[14]

X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the elemental composition and chemical state of the atoms within the SAM.[15]

  • Sample Introduction: The SAM-coated substrate is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • X-ray Irradiation: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα).[16]

  • Electron Detection: The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer.

  • Spectral Analysis: The resulting spectrum shows peaks corresponding to the core-level binding energies of the elements present. For alkanethiol SAMs on gold, peaks for Au, S, and C are expected. The high-resolution spectra of these peaks can provide information on chemical bonding (e.g., thiolate bonding to gold). Angle-resolved XPS (ARXPS) can be used to determine the thickness and orientation of the monolayer.[17]

Thermal Desorption Spectroscopy (TDS)

TDS is used to investigate the thermal stability of the SAM and the energetics of the molecule-surface bond.[18]

  • Sample Preparation: The SAM-coated sample is placed in a UHV chamber equipped with a mass spectrometer and a sample heating stage.

  • Heating Ramp: The sample is heated at a linear rate.

  • Desorption Monitoring: The mass spectrometer is used to detect the molecules that desorb from the surface as a function of temperature.[19]

  • Data Analysis: The resulting desorption spectrum shows peaks at specific temperatures, which correspond to the desorption of different species or from different binding states. The peak temperature is related to the desorption activation energy.

Visualizations

The following diagrams illustrate key concepts related to the characterization of self-assembled monolayers.

SAM_Formation cluster_solution Alkanethiol Solution cluster_surface Gold Substrate cluster_sam Self-Assembled Monolayer Alkanethiols Alkanethiols in Ethanol Solution Gold Clean Gold Substrate Alkanethiols->Gold Immersion & Spontaneous Adsorption SAM Ordered Alkanethiol Monolayer on Gold Gold->SAM Self-Assembly & Ordering Rinsing Rinsing SAM->Rinsing Rinsing & Drying Final_SAM Final_SAM Rinsing->Final_SAM Final Characterized SAM

Figure 1. Experimental workflow for the formation of a self-assembled monolayer.

Alkyl_Chain_Properties cluster_properties Resulting SAM Properties AlkylChain Increasing Alkyl Chain Length (Number of Carbons, n) Thickness Increased Monolayer Thickness AlkylChain->Thickness Directly Proportional Hydrophobicity Increased Hydrophobicity (Higher Contact Angle) AlkylChain->Hydrophobicity Increases Ordering Improved Molecular Ordering AlkylChain->Ordering Improves due to increased van der Waals forces Stability Enhanced Thermal Stability AlkylChain->Stability Increases SurfaceEnergy Decreased Surface Free Energy AlkylChain->SurfaceEnergy Decreases

Figure 2. Logical relationship between alkyl chain length and key SAM properties.

Discussion and Conclusion

The experimental data clearly demonstrates that the length of the alkyl chain in alkanethiol SAMs has a profound and predictable effect on their physicochemical properties. As the chain length increases, the van der Waals interactions between adjacent chains become stronger, leading to a more ordered and densely packed monolayer.[1] This increased order is reflected in a number of key characteristics:

  • Increased Thickness: The monolayer thickness scales linearly with the number of methylene units in the alkyl chain, indicating that the molecules adopt a more upright orientation in longer-chain SAMs.[4]

  • Enhanced Hydrophobicity: The water contact angle increases with chain length, eventually plateauing for very long chains. This is due to the increased density of the hydrophobic methyl-terminated surface.

  • Improved Thermal Stability: Longer alkyl chains lead to a significant increase in the thermal stability of the SAM.[5] The stronger intermolecular forces require more energy to disrupt the ordered structure, resulting in higher desorption temperatures.

  • Lower Surface Free Energy: A more ordered and hydrophobic surface corresponds to a lower surface free energy.

References

Navigating the Crossroads of Peptide Synthesis: A Cost-Benefit Analysis of Boc vs. Fmoc Protection in Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of peptides, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategies is a critical decision with far-reaching implications for cost, efficiency, and environmental impact. This comprehensive guide provides an objective comparison of these two dominant solid-phase peptide synthesis (SPPS) methodologies, supported by experimental data and detailed protocols, to facilitate an informed selection for industrial applications.

The fundamental difference between the two strategies lies in the chemical nature of the α-amino protecting group and the conditions required for its removal. The Boc group is acid-labile, typically cleaved by strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by a secondary amine, most commonly piperidine. This distinction dictates the entire synthetic workflow, from the choice of resins and side-chain protecting groups to the final cleavage and purification steps.

Executive Summary: Key Differentiators

FeatureBoc-SPPSFmoc-SPPS
Nα-Deprotection Strong acid (e.g., Trifluoroacetic acid - TFA)Base (e.g., 20% Piperidine in DMF)
Side-Chain Protection Benzyl-based (Bzl) groupstert-Butyl-based (tBu) groups
Cleavage from Resin Strong acid (e.g., HF, TFMSA)Strong acid (e.g., TFA)
Orthogonality Quasi-orthogonal (both Boc and Bzl are acid-labile but require different acid strengths)Truly orthogonal (Fmoc is base-labile, tBu is acid-labile)
Primary Advantage Lower cost of basic reagents; effective for some aggregation-prone sequences.[1]Milder deprotection conditions, compatibility with acid-sensitive modifications, ease of automation, and higher crude purity.[][3]
Primary Disadvantage Harsh and hazardous cleavage conditions (HF); repeated acid treatment can degrade sensitive residues.[4]Higher cost of Fmoc-protected amino acids; potential for side reactions like aspartimide formation.[]

Cost-Benefit Analysis: A Deeper Dive

While Boc-protected amino acids are historically less expensive than their Fmoc counterparts, a comprehensive cost analysis for large-scale synthesis reveals a more nuanced picture.[] The Fmoc strategy can often be more cost-effective when considering the entire workflow due to shorter reaction times, higher coupling efficiency, and reduced solvent consumption in some protocols.[4]

Raw Material Costs

From an economic perspective, Boc-protected amino acids are generally less expensive due to the lower synthesis cost of the Boc group itself.[] However, the price of Fmoc-protected amino acids has been decreasing with technological advancements and increasing market demand.[] For large-scale manufacturing, the cost of solvents can be a significant driver, accounting for a substantial portion of the total raw material costs.[4] While solvents like dichloromethane used in Boc-SPPS are relatively inexpensive, the overall solvent consumption and waste generation need to be factored in.[]

Process Efficiency and Yield

The Fmoc strategy typically boasts higher coupling efficiency, often exceeding 99%, which is critical for the synthesis of long peptides where even minor yield losses at each step can significantly impact the final output.[] The milder deprotection conditions of the Fmoc method generally lead to fewer side reactions and a cleaner crude product, simplifying purification and improving the overall yield of the final, high-purity peptide.[3] For instance, in the synthesis of a model pentapeptide, the Fmoc strategy resulted in a significantly higher crude peptide purity (75%) compared to the Boc strategy (55%).[3]

Environmental Impact and Waste Management

The environmental footprint of large-scale peptide synthesis is a growing concern. The Boc strategy relies on the repeated use of the strong acid TFA for deprotection and hazardous acids like HF for final cleavage, which pose significant handling and disposal challenges. In contrast, the Fmoc strategy utilizes a milder base, piperidine, for deprotection, which can be recycled, and the final cleavage is performed with TFA.[] This generally results in a more straightforward and environmentally friendly waste management process for the Fmoc approach.[] The Process Mass Intensity (PMI), a metric for evaluating the environmental impact of a manufacturing process, is often lower for Fmoc-based syntheses due to more efficient solvent use in modern protocols.

Performance Comparison: Quantitative Data

To illustrate the practical differences between the two methods, the following table summarizes illustrative data for the synthesis of a model peptide. It is important to note that actual results will vary depending on the specific peptide sequence, scale, and optimized protocols.

Performance MetricBoc-SPPS (Illustrative)Fmoc-SPPS (Illustrative)
Crude Peptide Yield ~65%[3]~80%[3]
Crude Peptide Purity (by HPLC) ~55%[3]~75%[3]
Final Purified Peptide Yield ~25%[3]~40%[3]
Solvent Consumption (L/kg of peptide) HigherLower (with optimized protocols)
Process Mass Intensity (PMI) Generally HigherGenerally Lower

Experimental Protocols for Large-Scale Synthesis

The following are generalized, illustrative protocols for a single coupling cycle in a large-scale SPPS campaign. Specific parameters such as reagent equivalents, reaction times, and temperatures must be optimized for each specific peptide.

Boc Solid-Phase Peptide Synthesis Protocol (Illustrative)
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[6]

  • Washing: Wash the resin thoroughly with DCM to remove excess TFA.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.

  • Washing: Wash the resin with DCM and N,N-dimethylformamide (DMF).

  • Coupling: Couple the next Boc-protected amino acid using a suitable activating agent (e.g., DIC/HOBt) in DMF/DCM for 2-4 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

Fmoc Solid-Phase Peptide Synthesis Protocol (Illustrative)
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. A second treatment is often performed to ensure complete deprotection.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling: Couple the next Fmoc-protected amino acid using a suitable activating agent (e.g., HBTU/DIEA or HATU/DIEA) in DMF for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

Logical Workflow of Boc vs. Fmoc SPPS

SPPS_Comparison cluster_boc Boc-SPPS Cycle cluster_fmoc Fmoc-SPPS Cycle Boc_Start Boc-AA-Resin Boc_Deprotection Boc Deprotection (TFA in DCM) Boc_Start->Boc_Deprotection Boc_Wash1 Wash (DCM) Boc_Deprotection->Boc_Wash1 Boc_Neutralization Neutralization (DIEA in DCM) Boc_Wash1->Boc_Neutralization Boc_Wash2 Wash (DCM/DMF) Boc_Neutralization->Boc_Wash2 Boc_Coupling Coupling (Boc-AA, Activator) Boc_Wash2->Boc_Coupling Boc_Wash3 Wash (DMF/DCM) Boc_Coupling->Boc_Wash3 Boc_End Next Cycle Boc_Wash3->Boc_End Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Wash1 Wash (DMF) Fmoc_Deprotection->Fmoc_Wash1 Fmoc_Coupling Coupling (Fmoc-AA, Activator) Fmoc_Wash1->Fmoc_Coupling Fmoc_Wash2 Wash (DMF) Fmoc_Coupling->Fmoc_Wash2 Fmoc_End Next Cycle Fmoc_Wash2->Fmoc_End

Comparison of the cyclical steps in Boc and Fmoc solid-phase peptide synthesis.

Conclusion

The choice between Boc and Fmoc chemistries for large-scale peptide synthesis is not a one-size-fits-all decision. The Boc strategy, with its lower-cost raw materials, remains a viable option, particularly for certain sequences prone to aggregation. However, the industry trend has decidedly shifted towards the Fmoc strategy. Its milder reaction conditions, true orthogonality, ease of automation, and often superior crude purity and overall yield make it the more robust and, in many cases, more cost-effective and environmentally friendly option for the industrial production of complex therapeutic peptides. By carefully weighing the factors of cost, efficiency, and environmental impact, researchers and drug development professionals can select the optimal synthetic route to bring their peptide-based innovations to fruition.

References

Performance evaluation of different coupling reagents for Boc-11-aminoundecanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient formation of amide bonds is a critical step in the synthesis of complex molecules. Boc-11-aminoundecanoic acid, with its long aliphatic chain and protected amine, is a valuable building block, particularly in the construction of linkers for Proteolysis Targeting Chimeras (PROTACs). The choice of coupling reagent for this substrate significantly impacts reaction yield, purity, and the overall efficiency of the synthetic route. This guide provides an objective comparison of the performance of three widely used coupling reagents—HATU, EDC/HOBt, and PyBOP—for the acylation of amines with this compound, supported by experimental data and detailed methodologies.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions. The following table summarizes the key performance indicators for HATU, EDC/HOBt, and PyBOP in the context of coupling this compound. The quantitative data is based on typical yields observed for similar long-chain N-Boc protected amino acids.

Coupling ReagentClassTypical Yield (%)Relative Reaction RateCommon Side ProductsKey Considerations
HATU Uronium/Aminium Salt> 95%Very FastGuanidinylation of the amineHighly efficient, especially for sterically hindered or electron-deficient amines. Requires a non-nucleophilic base.
EDC/HOBt Carbodiimide/Additive85-95%ModerateN-acylurea, racemization (minimized by HOBt)Cost-effective and widely used. Byproducts are water-soluble, simplifying purification.
PyBOP Phosphonium Salt90-95%FastPhosphoramide byproductsA good alternative to the carcinogenic BOP reagent. Effective for a wide range of substrates.

General Mechanism of Amide Bond Formation

The fundamental principle behind these coupling reagents is the activation of the carboxylic acid group of this compound to facilitate nucleophilic attack by an amine. This activation typically involves the formation of a highly reactive intermediate, such as an active ester or a symmetric anhydride, which is more susceptible to aminolysis than the free carboxylic acid.

G cluster_activation Activation Step cluster_coupling Coupling Step Boc_Acid This compound Activated_Intermediate Activated Intermediate (e.g., OAt-ester, O-acylisourea) Boc_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (HATU, EDC, PyBOP) Coupling_Reagent->Activated_Intermediate Amide_Product Amide Product Activated_Intermediate->Amide_Product Amine Primary or Secondary Amine Amine->Amide_Product Nucleophilic Attack G Start Dissolve this compound in DMF Add_DIPEA Add DIPEA Start->Add_DIPEA Add_HATU Add HATU (Pre-activation) Add_DIPEA->Add_HATU Add_Amine Add Amine Add_HATU->Add_Amine React Stir at RT (1-4h) Add_Amine->React Workup Aqueous Workup and Extraction React->Workup Purify Column Chromatography Workup->Purify End Isolated Amide Product Purify->End G Start Dissolve Acid, Amine, and HOBt in DCM/DMF Cool Cool to 0 °C Start->Cool Add_EDC Add EDC Cool->Add_EDC Add_Base Add DIPEA/TEA Add_EDC->Add_Base React Stir and warm to RT (12-24h) Add_Base->React Workup Aqueous Workup and Extraction React->Workup Purify Column Chromatography Workup->Purify End Isolated Amide Product Purify->End G Start Dissolve Acid and Amine in DMF Add_DIPEA Add DIPEA Start->Add_DIPEA Add_PyBOP Add PyBOP Add_DIPEA->Add_PyBOP React Stir at RT (2-6h) Add_PyBOP->React Workup Aqueous Workup and Extraction React->Workup Purify Column Chromatography Workup->Purify End Isolated Amide Product Purify->End

Safety Operating Guide

Proper Disposal of Boc-11-aminoundecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Boc-11-aminoundecanoic acid, ensuring the safety of laboratory personnel and environmental compliance.

Researchers and drug development professionals handling this compound must adhere to strict disposal protocols to mitigate personal exposure risks and prevent environmental contamination. This guide provides a step-by-step procedure for the safe disposal of this compound, based on information from safety data sheets (SDS).

Immediate Safety Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation[1][2].

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield (8-inch minimum).[3]To prevent eye contact which can cause serious irritation.
Skin Protection Chemical-impermeable gloves and protective clothing.[1]To prevent skin irritation upon contact.[1]
Respiratory Protection Use in a well-ventilated area. If dust formation is unavoidable or exposure limits are exceeded, a full-face respirator is necessary.[1]To avoid inhalation of dust which may cause respiratory irritation.[1][2]

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to treat it as chemical waste and dispose of it in accordance with all applicable local, regional, and national regulations[1][2]. Under no circumstances should this chemical be discharged into drains or the environment [2][3][4].

  • Containment of Spills:

    • Should a spill occur, avoid dust formation[1][3][5].

    • Mechanically collect the material by sweeping and shoveling[3][4][5].

    • Place the collected material into a suitable, labeled, and closed container for disposal[1][3][4][5].

  • Disposal of Unused Material:

    • For unused or waste this compound, place it directly into a designated and clearly labeled hazardous waste container.

    • Ensure the container is suitable for solid chemical waste and is kept closed.

  • Handling of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as weighing paper, gloves, or other consumables, should be treated as contaminated waste.

    • Dispose of these materials in the same hazardous waste container as the chemical itself[3].

    • Contaminated packaging should also be handled in the same manner as the substance[3]. Non-contaminated packaging may be recycled[3].

  • Arranging for Final Disposal:

    • Store the sealed hazardous waste container in a designated, secure area.

    • Consult with your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company to arrange for proper disposal. These experts can provide guidance on specific local regulations[3].

Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_0 Start: Handling this compound cluster_1 Step 1: Containment and Segregation cluster_2 Step 2: Storage and Final Disposal start This compound (Solid Waste or Spill) spill Spill Occurs start->spill Is it a spill? waste Unused Product / Contaminated Material start->waste Is it waste product or contaminated material? avoid_dust Avoid Dust Formation spill->avoid_dust segregate Place in Labeled, Closed Waste Container waste->segregate collect Mechanically Collect (Sweep/Shovel) collect->segregate avoid_dust->collect storage Store in Designated Hazardous Waste Area segregate->storage contact_ehs Contact EHS / Licensed Disposal Service storage->contact_ehs end Dispose According to Local Regulations contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Boc-11-aminoundecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the handling and disposal of Boc-11-aminoundecanoic acid, a key building block in various synthetic applications.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationStandard Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield (minimum 8-inch).EN 166 (EU) or NIOSH (US) approved.[1][2]
Skin Protection Chemical-impermeable gloves and fire/flame resistant and impervious clothing.EU Directive 89/686/EEC and EN 374 for gloves.[1]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.NIOSH (US) or EN 149 (EU) approved.[1]

It is crucial to inspect all PPE prior to use and to wash hands thoroughly after handling the substance.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Avoid Dust Formation: Take measures to avoid the formation of dust and aerosols during handling.[1][2]

  • Prevent Contact: Avoid direct contact with skin and eyes.[1][2]

  • Tools: Use non-sparking tools to prevent ignition sources.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands and face before breaks and after work.[2]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]

  • Store apart from foodstuff containers.[1]

Disposal Plan

Contaminated materials and the chemical itself must be disposed of in accordance with all applicable local, state, and federal regulations.

Disposal Steps:

  • Containment: Collect spilled or waste material and place it in suitable, closed containers for disposal.[1][5]

  • Labeling: Clearly label the waste container with the contents.

  • Professional Disposal: Arrange for disposal by a licensed professional waste disposal service.[1][2] Do not allow the chemical to enter drains or soil.[2]

  • Contaminated Packaging: Handle contaminated packaging in the same manner as the substance itself.[2][5]

Emergency Procedures

In Case of Exposure:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][2]

  • Skin: Wash off immediately with plenty of water. If skin irritation occurs, get medical help. Remove and wash contaminated clothing before reuse.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[1]

  • Ingestion: If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup cluster_emergency Emergency Response prep1 Consult Safety Data Sheet (SDS) prep2 Don Appropriate PPE: - Safety Goggles - Impermeable Gloves - Protective Clothing prep1->prep2 prep3 Ensure Proper Ventilation (Fume Hood) prep2->prep3 handle1 Weigh/Handle Chemical - Avoid Dust Formation - Use Non-Sparking Tools prep3->handle1 Proceed to Handling handle2 Perform Experimental Work handle1->handle2 emergency Exposure Event (Skin/Eye Contact, Inhalation) handle1->emergency If Exposure Occurs disp1 Collect Waste Material in Labeled, Closed Container handle2->disp1 Post-Experiment disp2 Decontaminate Work Area disp1->disp2 disp3 Dispose of Waste via Licensed Service disp2->disp3 action Follow First-Aid Procedures - Flush Skin/Eyes - Move to Fresh Air - Seek Medical Attention emergency->action

Caption: Workflow for Safely Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-11-aminoundecanoic acid
Reactant of Route 2
Reactant of Route 2
Boc-11-aminoundecanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。